For Researchers, Scientists, and Drug Development Professionals Introduction 4-Aminocinnamic acid, also known as p-aminocinnamic acid, is an organic compound with the chemical formula C₉H₉NO₂.[1][2] It is a derivative of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminocinnamic acid, also known as p-aminocinnamic acid, is an organic compound with the chemical formula C₉H₉NO₂.[1][2] It is a derivative of cinnamic acid, featuring an amino group substituted at the para position of the phenyl ring.[1] This compound presents as a white to off-white or light yellow crystalline powder.[1][3] 4-Aminocinnamic acid serves as a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Its antioxidant and antimicrobial properties have also been a subject of scientific investigation.[1][4] Furthermore, it is utilized in the creation of specialized materials such as polymers and liquid crystals.[1]
Core Properties
The fundamental chemical and physical properties of 4-Aminocinnamic acid are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and Molecular Properties
4-Aminocinnamic acid is commonly synthesized via the Knoevenagel condensation reaction.[10] This reaction involves the condensation of an aromatic aldehyde (in this case, 4-aminobenzaldehyde) with an active methylene (B1212753) compound like malonic acid, typically in the presence of a weak base such as pyridine (B92270) and piperidine (B6355638).[10][11] The resulting α,β-unsaturated dicarboxylic acid intermediate readily undergoes decarboxylation to yield 4-aminocinnamic acid.[12]
Biological Activity and Applications
4-Aminocinnamic acid and its derivatives are of significant interest in medicinal chemistry and materials science.
Pharmaceutical Intermediate : It is a key starting material for the synthesis of more complex molecules, including various heterocyclic compounds used in drug discovery.[2]
Antimicrobial Properties : 4-Aminocinnamic acid has demonstrated inhibitory activity against bacteria such as Bacillus subtilis and Escherichia coli.[4] Cinnamic acid derivatives, in general, are known to possess a broad spectrum of antimicrobial effects against various bacteria and fungi.[13][14][15] The proposed mechanisms of action for cinnamic acid derivatives include disruption of the cell membrane, inhibition of enzymes, and interference with nucleic acid synthesis.[16]
Antioxidant Activity : The compound exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals.[1] The antioxidant mechanism for hydroxycinnamic acids, a related class of compounds, is believed to occur via hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET), depending on the molecular structure and solvent.[17][18][19] This radical scavenging potential makes its derivatives candidates for mitigating oxidative stress-related conditions.
Other Applications : It is also used in the production of UV-absorbing materials, making it valuable for sunscreens and protective coatings.[2] Its fluorescent properties are also utilized in the development of probes and markers for biological imaging.[2]
Experimental Protocols
Synthesis of 4-Aminocinnamic Acid via Knoevenagel Condensation
This protocol is a generalized procedure based on the principles of the Knoevenagel-Doebner reaction.[11][12]
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzaldehyde (B1209532) and malonic acid (typically in a 1:1.1 molar ratio).
Solvent and Catalyst Addition : Add a suitable solvent, such as pyridine, which also acts as a basic catalyst. A small amount of a secondary amine catalyst, like piperidine, is often added.[11]
Heating : Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]
Workup : After the reaction is complete, cool the mixture. Acidify the mixture with dilute hydrochloric acid, which will cause the product to precipitate.[11]
Isolation : Collect the solid product by suction filtration and wash it with cold water.
Purification : The crude 4-aminocinnamic acid can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or water.[4][12]
4-Aminocinnamic Acid: A Comprehensive Technical Guide for Researchers
CAS Number: 2393-18-2 This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals working with 4-Aminocinnamic acid. It provides a comprehensive overview of its...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 2393-18-2
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals working with 4-Aminocinnamic acid. It provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on its relevance in scientific research and pharmaceutical development.
Core Properties of 4-Aminocinnamic Acid
4-Aminocinnamic acid, also known as (E)-3-(4-aminophenyl)acrylic acid, is a derivative of cinnamic acid.[1] The primary CAS number for this compound is 2393-18-2.[1][2][3][4][5] Another CAS number, 17570-30-8, is also frequently associated with its (E)-isomer.[6] The quantitative data for 4-Aminocinnamic acid is summarized in the table below for easy reference.
The synthesis of 4-Aminocinnamic acid is commonly achieved through the Knoevenagel condensation reaction. This method involves the reaction of 4-aminobenzaldehyde (B1209532) with malonic acid, typically in the presence of a basic catalyst such as pyridine (B92270) and piperidine.
Experimental Protocol: Synthesis of 4-Aminocinnamic Acid via Knoevenagel Condensation
Materials:
4-aminobenzaldehyde
Malonic acid
Pyridine
Piperidine
Ethanol
Hydrochloric acid (10%)
Deionized water
Procedure:
In a round-bottom flask, dissolve 4-aminobenzaldehyde and malonic acid in ethanol.
To this solution, add a catalytic amount of pyridine and a few drops of piperidine.
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Acidify the reaction mixture with 10% hydrochloric acid to precipitate the crude product.
Filter the precipitate and wash it thoroughly with cold deionized water.
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Aminocinnamic acid.
Experimental Workflow
A flowchart illustrating the synthesis of 4-Aminocinnamic acid.
Applications in Research and Drug Development
4-Aminocinnamic acid serves as a versatile building block in organic synthesis for the creation of more complex molecules.[3] Its derivatives have garnered significant interest due to their wide range of biological activities.
Key Applications:
Pharmaceutical Synthesis: It is a precursor in the synthesis of various heterocyclic compounds and other active pharmaceutical ingredients.[3]
Drug Development: Derivatives of 4-Aminocinnamic acid have shown potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents.[5][7]
Materials Science: This compound has been investigated for its role in the development of new materials such as polymers and liquid crystals.[5]
Biochemical Research: It is used as a substrate in enzymatic studies to investigate reaction mechanisms and kinetics.[3] Its fluorescent properties also make it useful in the development of probes and markers for biological imaging.[3]
Biological Activity and Signaling Pathways
Derivatives of cinnamic acid have been shown to exhibit a variety of biological effects. For instance, some derivatives possess anti-inflammatory properties, which are partly attributed to their ability to inhibit the NF-κB signaling pathway.
NF-κB Signaling Pathway and Potential Inhibition by Cinnamic Acid Derivatives
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by 4-Aminocinnamic acid derivatives.
Potential inhibition of the NF-κB pathway by 4-Aminocinnamic acid derivatives.
4-Aminocinnamic Acid: A Technical Overview for Researchers
For Immediate Release This technical guide provides an in-depth overview of 4-Aminocinnamic acid, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This do...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides an in-depth overview of 4-Aminocinnamic acid, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document outlines its fundamental molecular and physical properties, provides a detailed experimental protocol for its synthesis, and explores its biological significance, particularly its interaction with key signaling pathways.
Core Molecular and Physicochemical Properties
4-Aminocinnamic acid, also known as p-aminocinnamic acid, is an organic compound with the chemical formula C₉H₉NO₂.[1][2] It belongs to the class of cinnamic acids, which are characterized by a phenyl group attached to an acrylic acid moiety. The presence of an amino group at the para position of the phenyl ring imparts distinct chemical properties and biological activities to the molecule. A summary of its key quantitative data is presented in the table below.
Synthesis of 4-Aminocinnamic Acid: Experimental Protocol
The synthesis of 4-Aminocinnamic acid can be achieved through various methods, with the Knoevenagel condensation being a common and effective approach. This method involves the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.
A plausible synthetic route for 4-Aminocinnamic acid is the Knoevenagel condensation of 4-aminobenzaldehyde (B1209532) with malonic acid.
General Experimental Protocol:
A general procedure for the synthesis of aminocinnamic acid derivatives via Knoevenagel condensation is as follows:
Reaction Setup: In a round-bottom flask, dissolve the appropriate aminobenzaldehyde (1 equivalent) and malonic acid (1.25 equivalents) in a suitable solvent, such as pyridine.
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (B6355638) (e.g., 20 drops).
Reaction Conditions: Heat the reaction mixture at a specific temperature (e.g., 80°C) for a designated period (e.g., 20 hours) with constant stirring.
Work-up: After the reaction is complete, pour the mixture into ice water. An initial precipitate may form.
Purification: The crude product is then subjected to a series of washing and neutralization steps. This typically involves dissolving the precipitate in a dilute basic solution (e.g., 1% NaOH), filtering to remove any insoluble impurities, and then neutralizing the filtrate with an acid (e.g., 10% HCl) to precipitate the purified cinnamic acid derivative.
Final Product: The resulting precipitate is filtered, washed with water, and dried to yield the final product.
Biological Activity and Signaling Pathways
Cinnamic acid and its derivatives have garnered significant attention for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. While specific research on 4-Aminocinnamic acid is ongoing, the broader class of cinnamic acid derivatives has been shown to modulate key cellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB signaling pathway is a crucial regulator of the inflammatory response, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Cinnamic acid derivatives have been reported to inhibit the activation of NF-κB, thereby exerting their anti-inflammatory and anticancer effects. The general mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Below is a diagram illustrating the general workflow for evaluating the biological activity of a compound like 4-Aminocinnamic acid and a simplified representation of the NF-κB signaling pathway.
Caption: Experimental workflow for the biological evaluation of 4-Aminocinnamic acid.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
The Solubility of 4-Aminocinnamic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Aminocinnamic acid is a compound of significant interest in pharmaceutical and chemical research, serving as a versatile building block in or...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminocinnamic acid is a compound of significant interest in pharmaceutical and chemical research, serving as a versatile building block in organic synthesis.[1] Its applications range from the development of novel pharmaceuticals and agrochemicals to the synthesis of dyes and UV-absorbing materials.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in drug formulation, purification, and analytical method development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
Comprehensive quantitative solubility data for 4-Aminocinnamic acid in a wide array of organic solvents is not extensively documented in publicly available literature. However, some qualitative information and data for structurally similar compounds can provide valuable insights for researchers. It is important to note that the solubility of amino acids is influenced by the properties of their side chains and the overall molecular structure.[2] Therefore, the data for related compounds should be considered as an estimation, and empirical determination is always recommended for precise applications.
One source indicates that 4-Aminocinnamic acid is soluble in dilute HCl.
For context, the following table includes solubility data for the closely related compound, 4-Methylcinnamic Acid. This information can serve as a useful reference point for estimating the solubility behavior of 4-Aminocinnamic acid.
Solvent
Reported Solubility of 4-Methylcinnamic Acid
Notes
Dimethyl Sulfoxide (DMSO)
55 mg/mL (339.11 mM)
Sonication is recommended to facilitate dissolution.
Dimethyl Sulfoxide (DMSO)
100 mg/mL (616.56 mM)
Ultrasonic treatment and warming to 37°C may be necessary.
Note: The conflicting data for DMSO may be attributable to different experimental conditions or measurement techniques.[3]
Experimental Protocols for Solubility Determination
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[3] This method involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature until the solution is saturated.
Isothermal Shake-Flask Method
1. Preparation:
An excess amount of 4-Aminocinnamic acid is added to a known volume of the chosen organic solvent in a sealed container, such as a screw-cap vial or flask.
2. Equilibration:
The sealed container is placed in a constant-temperature shaker bath.
The mixture is agitated for a prolonged period, typically 24-72 hours, to ensure that equilibrium is reached between the dissolved and undissolved solute.[3]
3. Sampling:
Once equilibrium is achieved, the agitation is stopped, and the solid particles are allowed to settle.
A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.[3] The temperature of the syringe should be the same as the equilibration temperature to avoid precipitation or further dissolution.
4. Analysis:
The concentration of 4-Aminocinnamic acid in the filtered saturated solution is determined using a suitable analytical method. Common methods include:
Gravimetric Analysis: A known volume of the filtered solution is transferred to a pre-weighed container. The solvent is then carefully evaporated, and the container with the solid residue is dried to a constant weight.[3] The solubility is calculated from the mass of the residue and the initial volume of the solution.[3]
UV-Vis Spectrophotometry: This method is suitable for compounds with a chromophore, like 4-Aminocinnamic acid. A calibration curve is generated using standard solutions of known concentrations. The absorbance of the saturated solution is then measured, and the concentration is determined from the calibration curve.[3]
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for accurate quantification, especially in complex mixtures.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of 4-Aminocinnamic acid.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
In-Depth Technical Guide to the Crystal Structure Analysis of 4-Aminocinnamic Acid Salts
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the crystal structure of 4-aminocinnamic acid, focusing on its hydrochloride and sulfate (B86663)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of 4-aminocinnamic acid, focusing on its hydrochloride and sulfate (B86663)hydrate (B1144303) salts. The information presented is derived from the crystallographic studies reported by d'Agostino et al. in Chemical Communications, 2016, volume 52, pages 1899-1902. This document summarizes the key crystallographic data in structured tables, details the experimental protocols for crystal preparation and analysis, and provides visualizations of the experimental workflow and intermolecular interactions.
Crystallographic Data Summary
The crystal structures of 4-aminocinnamic acid hydrochloride ([1H]Cl) and 4-aminocinnamic acid sulfate hydrate ([1H]₂SO₄·H₂O) have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented in the tables below for easy comparison.
Table 1: Crystal Data and Structure Refinement for 4-Aminocinnamic Acid Hydrochloride ([1H]Cl)
Parameter
Value
Empirical Formula
C₉H₁₀ClNO₂
Formula Weight
199.63
Temperature
293(2) K
Wavelength
0.71073 Å
Crystal System
Monoclinic
Space Group
P2₁/n
Unit Cell Dimensions
a
5.895(5) Å
b
16.963(5) Å
c
9.390(5) Å
α
90°
β
106.15(5)°
γ
90°
Volume
901.1(9) ų
Z
4
Calculated Density
1.472 Mg/m³
Absorption Coefficient
0.354 mm⁻¹
F(000)
416
Data Collection
θ range for data collection
3.58 to 27.50°
Index ranges
-7 ≤ h ≤ 7, -21 ≤ k ≤ 21, -12 ≤ l ≤ 12
Reflections collected
8152
Independent reflections
2055 [R(int) = 0.0267]
Refinement
Refinement method
Full-matrix least-squares on F²
Data / restraints / parameters
2055 / 0 / 121
Goodness-of-fit on F²
1.053
Final R indices [I > 2σ(I)]
R₁ = 0.0357, wR₂ = 0.0931
R indices (all data)
R₁ = 0.0451, wR₂ = 0.1001
Largest diff. peak and hole
0.291 and -0.222 e.Å⁻³
Table 2: Crystal Data and Structure Refinement for 4-Aminocinnamic Acid Sulfate Hydrate ([1H]₂SO₄·H₂O)
Parameter
Value
Empirical Formula
C₁₈H₂₂N₂O₉S
Formula Weight
442.44
Temperature
293(2) K
Wavelength
0.71073 Å
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a
12.036(5) Å
b
7.641(5) Å
c
21.585(5) Å
α
90°
β
100.27(5)°
γ
90°
Volume
1951.1(18) ų
Z
4
Calculated Density
1.506 Mg/m³
Absorption Coefficient
0.211 mm⁻¹
F(000)
928
Data Collection
θ range for data collection
2.41 to 27.50°
Index ranges
-15 ≤ h ≤ 15, -9 ≤ k ≤ 9, -27 ≤ l ≤ 27
Reflections collected
17565
Independent reflections
4458 [R(int) = 0.0249]
Refinement
Refinement method
Full-matrix least-squares on F²
Data / restraints / parameters
4458 / 0 / 276
Goodness-of-fit on F²
1.050
Final R indices [I > 2σ(I)]
R₁ = 0.0384, wR₂ = 0.0991
R indices (all data)
R₁ = 0.0468, wR₂ = 0.1054
Largest diff. peak and hole
0.351 and -0.276 e.Å⁻³
Experimental Protocols
The following sections detail the methodologies employed for the synthesis, crystallization, and subsequent structure determination of the 4-aminocinnamic acid salts.
Synthesis and Crystallization
Synthesis of 4-Aminocinnamic Acid Salts:
The molecular salts of 4-aminocinnamic acid were prepared by reacting 4-aminocinnamic acid with the corresponding acid in an appropriate solvent.
For 4-Aminocinnamic Acid Hydrochloride ([1H]Cl): 4-aminocinnamic acid was reacted with hydrochloric acid.
For 4-Aminocinnamic Acid Sulfate Hydrate ([1H]₂SO₄·H₂O): 4-aminocinnamic acid was reacted with sulfuric acid.
Crystallization:
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent from the respective reaction mixtures. The quality of the crystals is crucial for obtaining high-resolution diffraction data.
Single-Crystal X-ray Diffraction
Data Collection:
A suitable single crystal of each salt was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature of 293(2) K using Mo Kα radiation (λ = 0.71073 Å). A series of diffraction images were recorded as the crystal was rotated.
Structure Solution and Refinement:
The collected diffraction data were processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically.
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the intermolecular interactions within the crystal structure of 4-aminocinnamic acid hydrochloride.
Experimental workflow for crystal structure analysis.
Key intermolecular interactions in [1H]Cl.
Exploratory
Spectroscopic Profile of 4-Aminocinnamic Acid: A Technical Guide
Introduction 4-Aminocinnamic acid is an organic compound with significant interest in various fields, including medicinal chemistry and materials science, due to its versatile chemical structure featuring an aromatic ami...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
4-Aminocinnamic acid is an organic compound with significant interest in various fields, including medicinal chemistry and materials science, due to its versatile chemical structure featuring an aromatic amine, a carboxylic acid, and an alkene group. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of 4-Aminocinnamic acid, intended for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for 4-Aminocinnamic acid.
¹H NMR Data
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.
Chemical Shift (δ, ppm)
Multiplicity
Assignment
~7.47
Doublet
Ar-H
~7.35
Doublet
Ar-H
~7.43
Doublet
=CH- (vinylic)
~6.25
Doublet
=CH- (vinylic)
~5.90 (broad)
Singlet
-NH₂
~12.0 (broad)
Singlet
-COOH
Note: Chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[1][2][3][4]
Chemical Shift (δ, ppm)
Assignment
~168
C=O (Carboxylic Acid)
~150
C-NH₂ (Aromatic)
~145
=CH- (Vinylic)
~130
C-H (Aromatic)
~125
C-C (Aromatic)
~115
=CH- (Vinylic)
~114
C-H (Aromatic)
Note: Assignments are based on typical chemical shift ranges. Data is often acquired in DMSO-d6.[1][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Aminocinnamic acid displays characteristic absorption bands for its primary functional groups.[5]
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
3400 - 3200
N-H Stretch
Amine
3300 - 2500 (broad)
O-H Stretch
Carboxylic Acid
~1680
C=O Stretch
Carboxylic Acid
~1630
C=C Stretch
Alkene
~1600, ~1500
C=C Stretch
Aromatic Ring
~980
=C-H Bend (out-of-plane)
trans-Alkene
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of 4-Aminocinnamic acid is characterized by a strong absorption band in the ultraviolet region, which can be influenced by the solvent.[6]
Solvent
λmax (nm)
1,4-Dioxane
~332-375
Ethyl Acetate
~329-374
Methanol
~330-382
The main absorption band is related to the π→π* transition in the conjugated system.[6]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation : Dissolve approximately 5-10 mg of 4-Aminocinnamic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
Data Acquisition :
Record the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
Acquire the ¹³C NMR spectrum on the same instrument. Longer acquisition times are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[7]
IR Spectroscopy (KBr Pellet Method)
Sample Preparation : Grind a small amount (1-2 mg) of 4-Aminocinnamic acid with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.[7][8]
Data Acquisition : Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be acquired to subtract atmospheric and instrumental interferences.[7]
UV-Vis Spectroscopy
Sample Preparation : Prepare a stock solution of 4-Aminocinnamic acid of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).[7]
Data Acquisition : Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the solvent to serve as a reference (blank) and a second quartz cuvette with the sample solution. Scan a range of wavelengths (e.g., 200-600 nm) to identify the wavelength of maximum absorbance (λmax).[7]
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Aminocinnamic acid.
Caption: General workflow for spectroscopic analysis of 4-Aminocinnamic acid.
Unveiling the Fluorescence Potential: A Technical Guide to the Quantum Yield of 4-Aminocinnamic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide delves into the core photophysical properties of 4-Aminocinnamic acid and its derivatives, with a primary focus on their fluor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core photophysical properties of 4-Aminocinnamic acid and its derivatives, with a primary focus on their fluorescence quantum yield. Understanding the efficiency of light emission in these compounds is crucial for their application in various fields, including the development of fluorescent probes, sensors, and photosensitizers in drug development. This document provides a comprehensive overview of their quantum yield, detailed experimental methodologies for its determination, and insights into relevant biological pathways.
Data Presentation: Quantum Yield of 4-Aminocinnamic Acid and its Derivatives
The fluorescence quantum yield (Φf) of a compound represents the ratio of photons emitted to the number of photons absorbed, quantifying the efficiency of the fluorescence process. For 4-Aminocinnamic acid and its substituted derivatives, the quantum yield is generally observed to be low. This suggests that the deactivation of the excited state occurs predominantly through non-radiative pathways.
A study synthesizing fifteen amine derivatives of cinnamic acid found that the fluorescence quantum yield for most of these compounds does not exceed 3.5% in a range of solvents, including non-polar (1,4-Dioxane), polar aprotic (Ethyl Acetate), and protic (Methanol) environments.[1] This general observation is critical for researchers considering these molecules for applications where high fluorescence efficiency is a prerequisite.
Note: The data for pyranoflavylium-cinnamate esters is included to demonstrate that even when incorporated into larger molecular systems, the cinnamate (B1238496) moiety tends to contribute to low overall quantum yields.
One notable exception to the low quantum yield trend was reported for a specific derivative, designated as compound 2o in the same study, which exhibited a significantly higher quantum yield. However, the specific structure of this highly fluorescent derivative was not detailed in the available literature.[1]
Experimental Protocols: Determination of Fluorescence Quantum Yield
The determination of the fluorescence quantum yield of 4-Aminocinnamic acid and its derivatives is typically performed using a comparative method. This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Relative Quantum Yield Measurement
Principle: The relative fluorescence quantum yield (Φf) is calculated using the following equation:
Solvents of spectroscopic grade (e.g., 1,4-Dioxane, Ethyl Acetate, Methanol).
4-Aminocinnamic acid or its derivative.
Procedure:
Preparation of Solutions:
Prepare a stock solution of the standard (e.g., 10⁻⁵ M quinine sulfate in 0.1 M H₂SO₄).
Prepare a stock solution of the 4-Aminocinnamic acid derivative in the desired solvent.
From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to ensure the measurements are within the linear range and to avoid inner filter effects.
Absorbance Measurement:
Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
Determine the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.
Fluorescence Measurement:
Using the spectrofluorometer, record the fluorescence emission spectra of all prepared solutions.
The excitation and emission slits should be kept constant for all measurements.
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
Calculation:
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots gives the value of I/A.
Use the slopes and the known quantum yield of the standard in the equation above to calculate the quantum yield of the sample.
Experimental Workflow Diagram
Workflow for Relative Quantum Yield Determination.
Signaling Pathways Involving Cinnamic Acid
Cinnamic acid, the parent compound of 4-Aminocinnamic acid, is a key intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide variety of secondary metabolites, including lignins, flavonoids, and coumarins. The flux through this pathway is tightly regulated, and trans-cinnamic acid itself plays a crucial role as a feedback inhibitor.
Specifically, trans-cinnamic acid can inhibit the activity of Phenylalanine Ammonia-Lyase (PAL) , the first committed enzyme in the phenylpropanoid pathway. This inhibition can occur at both the transcriptional and enzymatic levels, providing a mechanism to regulate the production of phenylpropanoids in response to metabolic demands.
Phenylpropanoid Pathway and Feedback Inhibition
The following diagram illustrates the initial steps of the phenylpropanoid pathway and the feedback inhibition of PAL by trans-cinnamic acid.
Feedback inhibition of PAL by trans-Cinnamic Acid.
This regulatory mechanism highlights the biological significance of cinnamic acid derivatives. While 4-Aminocinnamic acid is not a direct intermediate in this primary plant pathway, its structural similarity suggests potential interactions with PAL or other enzymes, a possibility that warrants further investigation in the context of drug development and enzyme inhibition studies.
An In-Depth Technical Guide to 4-Aminocinnamic Acid: Discovery, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-aminocinnamic acid, a molecule of significant interest in organic synthesis and drug discovery....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-aminocinnamic acid, a molecule of significant interest in organic synthesis and drug discovery. The document details its historical context, synthesis methodologies with comparative data, and its interaction with key biological signaling pathways.
Introduction and Historical Context
4-Aminocinnamic acid, also known as p-aminocinnamic acid, is an aromatic organic compound that serves as a versatile building block in the synthesis of a wide array of more complex molecules.[1][2] Its structure, featuring a phenyl ring substituted with an amino group and an acrylic acid side chain, makes it a valuable precursor for various pharmaceuticals, agrochemicals, and dyes.[1]
The history of 4-aminocinnamic acid is intrinsically linked to the broader history of cinnamic acid and its derivatives. The Perkin reaction, discovered by Sir William Henry Perkin in 1868, was a pivotal development in organic chemistry that provided a general method for the synthesis of α,β-unsaturated aromatic acids, including cinnamic acid itself.[3] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. While the exact date of the first synthesis of 4-aminocinnamic acid is not well-documented, its preparation became feasible following the development of synthetic routes to substituted benzaldehydes and the refinement of condensation reactions like the Perkin and Knoevenagel reactions.
Physicochemical Properties
4-Aminocinnamic acid is a solid at room temperature with the following properties:
Property
Value
Molecular Formula
C₉H₉NO₂
Molecular Weight
163.17 g/mol
Melting Point
170°C
Boiling Point
378.4°C
Density
1.281 g/cm³
CAS Number
2393-18-2
(Data sourced from commercial supplier information and chemical databases)[2][4]
Synthesis of 4-Aminocinnamic Acid
The synthesis of 4-aminocinnamic acid is most commonly achieved through condensation reactions involving 4-aminobenzaldehyde (B1209532). The two primary methods employed are the Knoevenagel condensation and the Perkin reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a widely used and versatile method for the synthesis of cinnamic acid derivatives. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.[5]
Experimental Protocol: Knoevenagel Condensation for 4-Aminocinnamic Acid
This protocol is adapted from a general procedure for the synthesis of p-aminocinnamic acid derivatives.[6]
In a round-bottom flask, dissolve 4-aminobenzaldehyde (1.0 eq) and malonic acid (1.25 eq) in pyridine.
Add a catalytic amount of piperidine (~20 drops) to the solution.
Heat the reaction mixture at 80°C for approximately 20 hours with constant stirring.
After cooling, pour the reaction mixture into a beaker containing ice water (approx. 120 mL).
Add a saturated sodium bicarbonate solution (approx. 5 mL).
Filter the resulting precipitate.
Add the crude precipitate to a cold 1% sodium hydroxide solution and stir for one minute.
Filter the mixture again.
Neutralize the filtrate to a pH of 7 using a 10% hydrochloric acid solution to precipitate the 4-aminocinnamic acid.
Collect the solid product by filtration and dry. The crude product can be further purified by recrystallization from methanol.[6]
Perkin Reaction
The Perkin reaction offers an alternative route to cinnamic acids. This reaction typically requires higher temperatures and involves the condensation of an aromatic aldehyde with an acid anhydride and its corresponding alkali salt.[3]
Conceptual Workflow for Perkin Reaction
Caption: Conceptual workflow for the Perkin reaction synthesis of 4-aminocinnamic acid.
Biological Significance: Inhibition of the NF-κB Signaling Pathway
Cinnamic acid and its derivatives have garnered significant attention for their potential as therapeutic agents, in part due to their ability to modulate inflammatory pathways. One of the key mechanisms of action for some cinnamic acid derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The inhibition of the NF-κB pathway by cinnamic acid derivatives is thought to occur through the prevention of the activation of upstream kinases, such as IκB kinase (IKK). IKK is responsible for phosphorylating the inhibitory protein IκBα, which, in its unphosphorylated state, sequesters NF-κB in the cytoplasm. Phosphorylation of IκBα leads to its ubiquitination and subsequent degradation by the proteasome, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
NF-κB Signaling Pathways and Inhibition by Cinnamic Acid Derivatives
Biological Activity Screening of 4-Aminocinnamic Acid: A Technical Guide
Abstract 4-Aminocinnamic acid, a derivative of cinnamic acid, is a versatile organic compound with a range of potential biological activities. As a structural analog of tyrosine, it holds promise as a modulator of variou...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
4-Aminocinnamic acid, a derivative of cinnamic acid, is a versatile organic compound with a range of potential biological activities. As a structural analog of tyrosine, it holds promise as a modulator of various enzymatic and cellular processes. This technical guide provides a comprehensive overview of the screening of 4-aminocinnamic acid for its key biological activities, including antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties. Detailed experimental protocols for the principal screening assays are provided, alongside a summary of available quantitative data, primarily from related derivatives, to guide future research. Furthermore, this guide illustrates the key signaling pathways potentially modulated by cinnamic acid derivatives and presents experimental workflows using standardized diagrams to facilitate comprehension and replication of these screening methodologies.
Introduction
Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant interest in the pharmaceutical and cosmeceutical industries due to their diverse biological activities.[1] 4-Aminocinnamic acid (4-ACA), in particular, presents an intriguing scaffold for drug discovery owing to the presence of a reactive amino group, which can be readily modified to generate a library of derivatives with potentially enhanced potency and selectivity. This document serves as a technical resource for researchers investigating the biological potential of 4-aminocinnamic acid, outlining the foundational screening assays and potential mechanisms of action.
Antioxidant Activity
The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions. The antioxidant capacity of 4-aminocinnamic acid and its derivatives is commonly assessed using in vitro assays that measure radical scavenging and reducing power.
Quantitative Data for Antioxidant Activity
While specific IC50 values for 4-aminocinnamic acid in common antioxidant assays are not extensively reported in the reviewed literature, data for related cinnamic acid derivatives provide a benchmark for its potential activity. The antioxidant activity is often influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring.
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.
Sample Preparation: Prepare a stock solution of 4-aminocinnamic acid in a suitable solvent (e.g., methanol or DMSO). Prepare serial dilutions to obtain a range of concentrations.
Assay Procedure:
In a 96-well microplate, add 100 µL of the 4-aminocinnamic acid dilutions to respective wells.
Add 100 µL of the DPPH solution to each well.
For a positive control, use a known antioxidant such as ascorbic acid or Trolox.
For the blank, use 100 µL of the solvent instead of the sample.
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[6][7]
DPPH Radical Scavenging Assay Workflow
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored Fe²⁺-TPTZ complex is monitored spectrophotometrically.
Prepare a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl.
Prepare a 20 mM FeCl₃·6H₂O solution in distilled water.
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio to prepare the fresh FRAP working reagent. Warm to 37°C before use.[8]
Sample Preparation: Prepare a stock solution of 4-aminocinnamic acid and serial dilutions in a suitable solvent.
Assay Procedure:
Add 180 µL of the FRAP reagent to the wells of a 96-well plate.
Add 20 µL of the 4-aminocinnamic acid dilutions to the respective wells.
For the standard curve, use known concentrations of FeSO₄·7H₂O.
Incubation and Measurement: Incubate the plate at 37°C for 4-10 minutes. Measure the absorbance at 593 nm.[1]
Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate (B86663) and is expressed as µM of Fe²⁺ equivalents.[9]
FRAP Assay Workflow
Antimicrobial Activity
The antimicrobial activity of 4-aminocinnamic acid is evaluated by determining its ability to inhibit the growth of or kill various pathogenic microorganisms.
Experimental Protocol for Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
Protocol:
Microorganism Preparation: Prepare an overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
Sample Preparation: Dissolve 4-aminocinnamic acid in a suitable solvent (e.g., DMSO) to prepare a stock solution.
Assay Procedure (96-well plate):
Add 100 µL of sterile broth to each well.
Add 100 µL of the 4-aminocinnamic acid stock solution to the first well and perform serial two-fold dilutions across the plate.
Inoculate each well with 5 µL of the standardized microbial suspension.
Include a positive control (microorganism with no compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][13]
Antimicrobial Susceptibility Testing Workflow
Anticancer Activity
The potential of 4-aminocinnamic acid to inhibit the proliferation of cancer cells is a key area of investigation.
Quantitative Data for Anticancer Activity
Specific IC50 values for 4-aminocinnamic acid against cancer cell lines are limited in the available literature. Data for related compounds are presented for context.
Experimental Protocol for Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
Cell Culture: Culture cancer cells (e.g., MCF-7, HeLa) in a suitable medium in a 96-well plate and allow them to adhere overnight.
Treatment: Treat the cells with various concentrations of 4-aminocinnamic acid for 24, 48, or 72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm.
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Enzyme Inhibition
4-Aminocinnamic acid, as a structural analog of tyrosine, is a candidate for inhibiting enzymes involved in metabolic pathways where tyrosine is a substrate, such as tyrosinase.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is of interest in the cosmetic industry for skin lightening and in medicine for treating hyperpigmentation disorders.
This assay measures the inhibition of the oxidation of L-DOPA to dopachrome (B613829) by tyrosinase.
Protocol:
Reagent Preparation:
Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).
Prepare a solution of L-DOPA in phosphate buffer.
Assay Procedure (96-well plate):
Add phosphate buffer, 4-aminocinnamic acid solution (at various concentrations), and tyrosinase solution to each well.
Pre-incubate for 10 minutes at 25°C.
Initiate the reaction by adding L-DOPA solution.
Measurement: Measure the formation of dopachrome by reading the absorbance at 475-490 nm at regular intervals.[15][16]
Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined.
Tyrosinase Inhibition Assay Workflow
Potential Signaling Pathways
The biological activities of cinnamic acid derivatives are often mediated through their interaction with key cellular signaling pathways. While direct evidence for 4-aminocinnamic acid is still emerging, studies on related compounds suggest potential involvement of the following pathways:
NF-κB Signaling Pathway: Cinnamic acid and its derivatives have been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival. This inhibition can occur through the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB.
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Cinnamic acid derivatives have been observed to modulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, leading to anticancer effects.
Potential Signaling Pathways Modulated by Cinnamic Acid Derivatives
Conclusion and Future Directions
4-Aminocinnamic acid presents a promising chemical scaffold for the development of novel therapeutic agents. This guide has outlined the fundamental methodologies for screening its antioxidant, antimicrobial, anticancer, and enzyme inhibitory activities. While a significant body of research exists for cinnamic acid and its derivatives, there is a clear need for more focused studies to quantify the specific biological activities of 4-aminocinnamic acid. Future research should aim to:
Establish a comprehensive profile of IC50 and MIC values for 4-aminocinnamic acid against a broad range of cell lines and microbial strains.
Elucidate the specific molecular targets and signaling pathways directly modulated by 4-aminocinnamic acid.
Synthesize and screen a library of 4-aminocinnamic acid derivatives to explore structure-activity relationships and optimize for potency and selectivity.
By systematically applying the protocols and considering the potential mechanisms outlined in this guide, the scientific community can further unlock the therapeutic potential of this intriguing compound.
4-Aminocinnamic Acid: An In-Depth Technical Guide on its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct quantitative data and detailed experimental studies on the antioxidant properties and specific signaling pathway modulation of 4-Aminocin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct quantitative data and detailed experimental studies on the antioxidant properties and specific signaling pathway modulation of 4-Aminocinnamic acid are limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known antioxidant activities of closely related cinnamic acid derivatives and general principles of antioxidant action. The experimental protocols and signaling pathway diagrams are presented as standardized methodologies and conceptual frameworks that can be applied to the investigation of 4-Aminocinnamic acid.
Introduction
4-Aminocinnamic acid is a derivative of cinnamic acid, a naturally occurring organic acid found in various plants. Cinnamic acid and its derivatives are recognized for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The antioxidant potential of these compounds is of significant interest in the fields of pharmacology and drug development for their potential to combat oxidative stress-related diseases. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.
The core structure of cinnamic acid, featuring a phenyl ring and a carboxylic acid group, allows for various substitutions that can modulate its biological activity. The presence of an amino group at the fourth position of the phenyl ring in 4-Aminocinnamic acid is expected to influence its electronic properties and, consequently, its antioxidant capacity. This guide explores the theoretical antioxidant mechanisms of 4-Aminocinnamic acid, provides standardized protocols for its evaluation, and discusses potential signaling pathways it may modulate.
Mechanisms of Antioxidant Action
The antioxidant activity of phenolic compounds, including cinnamic acid derivatives, is primarily attributed to their ability to scavenge free radicals and chelate metal ions. The main mechanisms include:
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically a stable, non-reactive species.
Single Electron Transfer (SET): The antioxidant donates an electron to a free radical, converting it to an anion.
Metal Chelation: Transition metals like iron and copper can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Antioxidants with chelating properties can bind these metal ions, preventing them from participating in radical-generating reactions.
The amino group in 4-Aminocinnamic acid, being an electron-donating group, may enhance the stability of the resulting phenoxyl radical after hydrogen or electron donation, thereby potentially increasing its antioxidant efficacy compared to unsubstituted cinnamic acid.
Quantitative Data on Antioxidant Activity
Antioxidant Assay
Test Compound
IC50 Value (µM)
Reference Compound
IC50 Value (µM)
DPPH Radical Scavenging
4-Aminocinnamic acid
Data not available
Ascorbic Acid
Assay dependent
ABTS Radical Scavenging
4-Aminocinnamic acid
Data not available
Trolox
Assay dependent
Ferric Reducing Antioxidant Power (FRAP)
4-Aminocinnamic acid
Data not available
FeSO₄
Assay dependent
Oxygen Radical Absorbance Capacity (ORAC)
4-Aminocinnamic acid
Data not available
Trolox
Assay dependent
Lipid Peroxidation Inhibition
4-Aminocinnamic acid
Data not available
BHT/Trolox
Assay dependent
Experimental Protocols
The following are detailed, standardized protocols for key in vitro antioxidant assays that can be employed to quantify the antioxidant potential of 4-Aminocinnamic acid.
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
Reagent Preparation:
Prepare a stock solution of 4-Aminocinnamic acid in a suitable solvent (e.g., methanol (B129727) or DMSO).
Prepare a fresh 0.1 mM solution of DPPH in methanol.
Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, in methanol.
Assay Procedure:
In a 96-well microplate, add 100 µL of various concentrations of the 4-Aminocinnamic acid solution.
Add 100 µL of the DPPH solution to each well.
Prepare a blank well containing 100 µL of the solvent and 100 µL of the DPPH solution.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm using a microplate reader.
Calculation:
The percentage of DPPH radical scavenging activity is calculated using the formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of 4-Aminocinnamic acid.
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a decrease in absorbance.
Methodology:
Reagent Preparation:
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
Prepare stock solutions of 4-Aminocinnamic acid and a standard (e.g., Trolox).
Assay Procedure:
Add 20 µL of various concentrations of the 4-Aminocinnamic acid solution to a 96-well microplate.
Add 180 µL of the diluted ABTS•+ solution to each well.
Incubate at room temperature for 6 minutes.
Measure the absorbance at 734 nm.
Calculation:
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Methodology:
Reagent Preparation:
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
Prepare stock solutions of 4-Aminocinnamic acid and a standard (e.g., FeSO₄).
Assay Procedure:
Add 20 µL of various concentrations of the 4-Aminocinnamic acid solution to a 96-well microplate.
Add 180 µL of the FRAP reagent to each well.
Incubate at 37°C for 30 minutes.
Measure the absorbance at 593 nm.
Calculation:
A standard curve is generated using known concentrations of FeSO₄.
The antioxidant capacity of 4-Aminocinnamic acid is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).
Prepare stock solutions of 4-Aminocinnamic acid and a standard (e.g., Trolox).
Assay Procedure:
In a black 96-well microplate, add 25 µL of various concentrations of the 4-Aminocinnamic acid solution.
Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 15 minutes.
Initiate the reaction by adding 25 µL of the AAPH solution.
Measure the fluorescence decay kinetically over 60-90 minutes with excitation at 485 nm and emission at 520 nm.
Calculation:
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
A standard curve is created using Trolox, and the results are expressed as Trolox equivalents.
Lipid Peroxidation Inhibition Assay
This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, often using a biological sample like rat liver microsomes or a model system like linoleic acid emulsion. The extent of peroxidation is typically measured by quantifying malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.
Methodology:
Sample Preparation:
Prepare a lipid-rich source, such as a rat liver homogenate or a linoleic acid emulsion.
Assay Procedure:
Incubate the lipid source with various concentrations of 4-Aminocinnamic acid.
Induce lipid peroxidation using a pro-oxidant, such as Fe²⁺/ascorbate.
Stop the reaction after a specific time (e.g., 60 minutes) by adding a solution of trichloroacetic acid (TCA).
Add thiobarbituric acid (TBA) solution and heat the mixture (e.g., at 95°C for 30 minutes) to form the MDA-TBA adduct.
After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.
Calculation:
The percentage of lipid peroxidation inhibition is calculated relative to a control without the antioxidant.
The IC50 value is determined from the dose-response curve.
Signaling Pathways
While direct evidence for 4-Aminocinnamic acid is lacking, many phenolic antioxidants exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes. The two most prominent pathways in this context are the Nrf2-ARE and MAPK pathways.
The Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant defense.
It is plausible that 4-Aminocinnamic acid, like other phenolic compounds, could act as an activator of the Nrf2 pathway.
Caption: The Nrf2-ARE signaling pathway for antioxidant gene expression.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial regulators of cellular responses to external stimuli, including oxidative stress. These pathways can have both pro- and anti-apoptotic roles depending on the context. In the context of oxidative stress, the JNK and p38 MAPK pathways are often activated and can lead to apoptosis if the stress is severe. Conversely, the ERK pathway is generally associated with cell survival and proliferation. Some antioxidants have been shown to modulate MAPK signaling, for instance, by inhibiting the pro-apoptotic JNK and p38 pathways or activating the pro-survival ERK pathway, thereby contributing to their cytoprotective effects. The potential interaction of 4-Aminocinnamic acid with these pathways remains to be elucidated.
Caption: Overview of MAPK signaling pathways in response to oxidative stress.
Conclusion and Future Directions
While the chemical structure of 4-Aminocinnamic acid suggests potential antioxidant activity, there is a clear need for direct experimental evidence to quantify this effect and elucidate the underlying mechanisms. Future research should focus on:
Systematic in vitro antioxidant screening: Performing a battery of standardized antioxidant assays (DPPH, ABTS, FRAP, ORAC, and lipid peroxidation) to determine the IC50 values and antioxidant capacity of 4-Aminocinnamic acid.
Cellular antioxidant activity assays: Evaluating the ability of 4-Aminocinnamic acid to mitigate oxidative stress in cellular models.
Mechanistic studies on signaling pathways: Investigating the effect of 4-Aminocinnamic acid on the Nrf2-ARE and MAPK signaling pathways to understand its mode of action at the molecular level.
Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of 4-Aminocinnamic acid to identify key structural features that contribute to its antioxidant activity.
Such studies will be crucial for validating the therapeutic potential of 4-Aminocinnamic acid and for guiding the development of novel antioxidant-based drugs.
Foundational
4-Aminocinnamic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the safety and handling precautions for 4-Aminocinnamic acid (CAS No: 2393-18-2). Due to a lack of extens...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 4-Aminocinnamic acid (CAS No: 2393-18-2). Due to a lack of extensive toxicological data, this guide emphasizes a cautious approach to handling, grounded in established safety protocols for chemicals with unknown hazard profiles. The information presented herein is compiled from available Safety Data Sheets (SDS) and general toxicological testing guidelines.
Hazard Identification and Classification
4-Aminocinnamic acid is not currently classified as a hazardous substance according to Regulation (EC) No 1272/2008.[1] However, it is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] One supplier classifies it as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, it should be handled with care, assuming it may be harmful.
GHS Hazard Statements (based on some supplier classifications):
A summary of the available physical and chemical properties of 4-Aminocinnamic acid is provided in the table below. This data is essential for understanding its behavior under various experimental and storage conditions.
Comprehensive toxicological data for 4-Aminocinnamic acid is largely unavailable in the public domain. Safety Data Sheets repeatedly state that acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity data are "no data available".[1][2]
Toxicological Endpoint
Result
Reference
Acute Oral Toxicity
No data available (Classified as Category 4 "Harmful if swallowed" by some suppliers)
No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.
This method is used to estimate the acute oral toxicity of a substance.
Principle: A stepwise procedure is used with a minimum number of animals per step. The substance is administered orally to a group of animals at a defined dose. The outcome (mortality or evident toxicity) determines the next step.[9]
Animal Model: Typically, rats of a single sex (usually females) are used.[9]
Procedure:
Animals are fasted prior to dosing.
The test substance is administered in a single dose by gavage.
A starting dose of 300 mg/kg body weight is often used if there is no information on the substance's toxicity.[9]
Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes over a 14-day period.[10]
A necropsy is performed on all animals at the end of the observation period.
Endpoint: The method allows for the classification of the substance into a GHS acute toxicity hazard category.
This test determines the potential of a substance to cause irritation or corrosion to the skin.
Principle: The substance is applied in a single dose to a small area of the skin of an animal.[11]
Animal Model: The albino rabbit is the preferred species.[11]
Procedure:
Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.
0.5 g of the solid test substance (moistened with a small amount of water) is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[11]
This test assesses the potential of a substance to cause eye irritation or corrosion.
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an animal; the untreated eye serves as a control.[13]
Animal Model: Healthy, adult albino rabbits are used.[13]
Procedure:
Both eyes of the animal are examined for any pre-existing defects before the test.
A single dose of 0.1 g (volume of 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye.[14]
The eyelids are gently held together for about one second to prevent loss of the material.
The eyes are examined at 1, 24, 48, and 72 hours after application.[13][15]
Ocular reactions (cornea, iris, and conjunctiva) are scored.
Endpoint: The scores are used to assess the irritancy of the substance and the reversibility of the observed effects.
Safe Handling and Personal Protective Equipment (PPE)
Given the unknown toxicological profile, stringent adherence to safe handling practices is mandatory.
Caption: General workflow for the safe handling of 4-Aminocinnamic acid.
Engineering Controls
Ventilation: Always handle 4-Aminocinnamic acid in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[1]
Personal Protective Equipment (PPE)
Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved safety glasses.[2]
Skin Protection:
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use a proper glove removal technique.[2]
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory Protection: For nuisance exposures to dust, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]
First Aid Measures
Immediate medical attention is recommended in all cases of exposure.
Caption: First aid procedures for exposure to 4-Aminocinnamic acid.
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Storage and Disposal
Storage: Store in a dry, sealed container in a cool, well-ventilated place.[2] Avoid moisture.[2]
Incompatible Materials: Acids, acid chlorides, acid anhydrides, and oxidizing agents.[2]
Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company. Contaminated packaging should be disposed of as unused product.[2] All disposal practices must be in accordance with local, state, and federal regulations.
Accidental Release Measures
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, gas, or dust. Ensure adequate ventilation. Evacuate personnel to safe areas.[2]
Environmental Precautions: Do not let product enter drains.[2]
Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]
Firefighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
Specific Hazards: Combustion may produce carbon oxides and nitrogen oxides (NOx).[2][6]
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]
Stability and Reactivity
Reactivity: No data available.
Chemical Stability: Stable under recommended storage conditions.[2]
Possibility of Hazardous Reactions: No data available.
Hazardous Decomposition Products: In the event of a fire, see Section 9. Other decomposition products are not known.[2]
Conclusion
While 4-Aminocinnamic acid is not formally classified as hazardous under all regulations, the significant gaps in its toxicological data warrant a highly cautious approach. All personnel handling this compound should be trained on the potential hazards and adhere strictly to the safety and handling procedures outlined in this guide. The use of appropriate engineering controls and personal protective equipment is paramount to minimize exposure risk. Further research into the toxicological properties of 4-Aminocinnamic acid is necessary to provide a more complete and accurate safety profile.
Synthesis of 4-Aminocinnamic Acid: A Detailed Protocol for Researchers
For Immediate Release This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Aminocinnamic acid, a valuable building block in the development of pharmaceuticals and other bioactive m...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Aminocinnamic acid, a valuable building block in the development of pharmaceuticals and other bioactive molecules. The described two-step synthesis is robust and scalable, making it suitable for various research and development applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
4-Aminocinnamic acid and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. They serve as key intermediates in the synthesis of more complex molecules, including potential therapeutic agents. The synthesis outlined here proceeds through the formation of 4-Nitrocinnamic acid via a Perkin reaction, followed by the reduction of the nitro group to yield the final amine product.
Overall Reaction Scheme
The synthesis of 4-Aminocinnamic acid is achieved in two main steps:
In a clean, dry round-bottom flask, combine 4-nitrobenzaldehyde (1.0 eq), anhydrous sodium acetate (1.2 eq), and acetic anhydride (2.0 eq).
Equip the flask with a reflux condenser.
Heat the reaction mixture in a heating mantle or oil bath to 180°C.
Maintain the reaction at this temperature for 8-10 hours with continuous stirring.
After the reaction is complete, allow the mixture to cool to approximately 100°C.
Carefully and slowly pour the hot reaction mixture into a beaker containing 500 mL of cold deionized water while stirring.
A yellow precipitate of 4-Nitrocinnamic acid will form.
Continue stirring until the mixture has cooled to room temperature.
Collect the crude product by vacuum filtration using a Büchner funnel.
Wash the solid with copious amounts of cold deionized water to remove any unreacted starting materials and acetic acid.
Recrystallize the crude 4-Nitrocinnamic acid from ethanol to obtain a purified, pale-yellow solid.
Dry the purified product in a vacuum oven.
Step 2: Synthesis of 4-Aminocinnamic Acid via Reduction of 4-Nitrocinnamic Acid
This protocol describes the reduction of the nitro group of 4-Nitrocinnamic acid to an amine group using iron in an acidic medium.
Materials:
4-Nitrocinnamic acid
Iron powder
Ethanol
Water
Glacial acetic acid
Sodium carbonate solution (saturated)
Ethyl acetate
Round-bottom flask
Reflux condenser
Heating mantle
Beakers
Separatory funnel
Filter paper (and Celite, optional)
Procedure:
In a round-bottom flask, suspend 4-Nitrocinnamic acid (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).
Add iron powder (4.0-5.0 eq) to the suspension.
To the stirred mixture, add glacial acetic acid (a sufficient amount to create an acidic environment, e.g., 5-10 volume equivalents relative to the solvent).
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Once the reaction is complete, allow the mixture to cool to room temperature.
Filter the hot reaction mixture through a pad of Celite to remove the iron salts and any remaining iron powder. Wash the filter cake with ethanol.
Concentrate the filtrate under reduced pressure to remove the ethanol.
To the remaining aqueous solution, carefully add a saturated sodium carbonate solution to neutralize the acetic acid and precipitate the crude 4-Aminocinnamic acid. Check the pH to ensure it is neutral or slightly basic.
Collect the crude product by vacuum filtration and wash with cold water.
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol/water, to yield pure 4-Aminocinnamic acid as a solid.
Dry the final product under vacuum.
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
The following diagrams illustrate the chemical structures and the overall experimental workflow for the synthesis of 4-Aminocinnamic acid.
Caption: Experimental workflow for the two-step synthesis of 4-Aminocinnamic acid.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 4-Aminocinnamic acid. The methods described are well-established and utilize readily available reagents, making them accessible for most organic synthesis laboratories. The provided data and visualizations offer a clear and comprehensive guide for researchers engaged in the synthesis of this important chemical intermediate.
Application Notes and Protocols for the Incorporation of 4-Aminocinnamic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery and chemical biology.[1] These modific...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery and chemical biology.[1] These modifications can enhance peptide stability, modulate biological activity, and introduce novel functionalities.[2] 4-Aminocinnamic acid (4-Aca) is an unnatural amino acid of particular interest due to its rigid structure and the potential for photo-crosslinking applications, owing to the conjugated cinnamic acid moiety.[3] These application notes provide a detailed protocol for the incorporation of Fmoc-4-Aminocinnamic acid (Fmoc-4-Aca-OH) into peptides using standard solid-phase peptide synthesis (SPPS) techniques.
Key Applications
The introduction of 4-aminocinnamic acid into a peptide sequence can be leveraged for several applications:
Structural Probes: The rigid nature of the cinnamoyl group can be used to introduce conformational constraints into a peptide, which can be valuable for structure-activity relationship (SAR) studies.
Photo-affinity Labeling: The double bond in the cinnamic acid side chain can potentially be used for photo-crosslinking to study peptide-protein interactions. Upon UV irradiation, the cinnamic acid moiety can form covalent bonds with interacting partners.[4]
Fluorescent Labeling: While not a strong fluorophore itself, the extended aromatic system can be a precursor for creating fluorescent probes.
Enhanced Biological Activity: The unique steric and electronic properties of 4-Aca can lead to improved binding affinity and selectivity for biological targets.[1]
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodologies.[5]
Protocol 1: General Solid-Phase Peptide Synthesis Cycle
This protocol outlines the iterative steps for elongating the peptide chain on the solid support.
Resin Swelling:
Place the desired amount of resin in a reaction vessel.
Add DMF to swell the resin for at least 30 minutes.
Drain the DMF.
Fmoc Deprotection:
Add a 20% (v/v) solution of piperidine in DMF to the resin.
Agitate the mixture for 5 minutes.
Drain the solution.
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).[6]
Perform a Kaiser test to confirm the presence of a free primary amine.
Amino Acid Coupling (Standard Amino Acids):
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
Add the activated amino acid solution to the deprotected resin.
Add DIPEA (6 equivalents) to the reaction vessel.
Agitate the mixture for 1-2 hours at room temperature.
Wash the resin with DMF (3 times) and DCM (3 times).
Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Optimized Coupling of Fmoc-4-Aminocinnamic Acid
Due to the unique structure of 4-aminocinnamic acid, optimized coupling conditions are recommended to ensure high efficiency.[6]
Resin Preparation:
Ensure the resin-bound peptide has been fully deprotected as per Protocol 1, step 2.
Coupling Solution Preparation:
In a separate vessel, dissolve Fmoc-4-Aca-OH (2 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.
Coupling Reaction:
Add the Fmoc-4-Aca-OH/HATU solution to the resin.
Add DIPEA (4 equivalents) to the reaction vessel.
Agitate the mixture for 2-4 hours at room temperature. The extended coupling time helps to overcome potential steric hindrance.
Monitor the reaction completion using a Kaiser test. If the test is positive, indicating incomplete coupling, the coupling step can be repeated.
Washing:
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Protocol 3: Peptide Cleavage and Precipitation
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
Resin Preparation:
After the final Fmoc deprotection (if the N-terminus is to be free) or the final coupling, wash the resin with DCM and dry it under vacuum for at least 1 hour.
Cleavage:
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
Agitate the mixture for 2-3 hours at room temperature.
Peptide Precipitation and Purification:
Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the peptide by adding cold diethyl ether.
Centrifuge the mixture to pellet the peptide.
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
While specific quantitative data for the incorporation of 4-aminocinnamic acid is not widely published, the following table provides a template for expected outcomes based on the synthesis of peptides containing other unnatural amino acids.[7][8]
Peptide Sequence
Synthesis Protocol
Crude Yield (%)
Purity by RP-HPLC (%)
Expected Mass (Da)
Observed Mass (Da)
Ac-Tyr-Val-Ala-4-Aca -Gly-NH2
Protocol 1 & 2
65-75
>85
Calculated
From MS
H-Leu-Ser-4-Aca -Phe-Lys-COOH
Protocol 1 & 2
60-70
>80
Calculated
From MS
Note: Yields and purity are dependent on the peptide sequence, length, and purification efficiency.
Visualizations
Workflow for SPPS of a 4-Aminocinnamic Acid Containing Peptide
Caption: General workflow for solid-phase peptide synthesis incorporating 4-Aminocinnamic acid.
Logical Diagram for Peptide Drug Development Workflow
4-Aminocinnamic Acid: A Versatile Fluorescent Label for Elucidating Protein Dynamics and Interactions
Introduction 4-Aminocinnamic acid is a fluorescent molecule that serves as a valuable tool for researchers and drug development professionals. Its intrinsic fluorescence and reactive carboxylic acid group allow for its c...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
4-Aminocinnamic acid is a fluorescent molecule that serves as a valuable tool for researchers and drug development professionals. Its intrinsic fluorescence and reactive carboxylic acid group allow for its covalent attachment to proteins, enabling the study of protein structure, function, and interactions. This environmentally sensitive probe offers insights into conformational changes, binding events, and the localization of proteins within complex biological systems. This document provides detailed application notes and protocols for utilizing 4-aminocinnamic acid as a fluorescent label for proteins.
Properties of 4-Aminocinnamic Acid as a Fluorescent Label
4-Aminocinnamic acid possesses favorable photophysical properties for a fluorescent probe. While its quantum yield in aqueous solution is modest, it can be enhanced upon conjugation to a protein and insertion into a more hydrophobic microenvironment. Its fluorescence is sensitive to the polarity of its surroundings, making it an excellent reporter of changes in protein conformation.
Table 1: Photophysical Properties of Cinnamic Acid Derivatives
Compound
Excitation Max (λex)
Emission Max (λem)
Solvent/Environment
α-Acetamidocinnamic acid
250 nm
420 nm
Not specified
7-Amino-4-methylcoumarin (related structure)
341 nm
441 nm
Not specified
Applications in Protein Science and Drug Discovery
The unique characteristics of 4-aminocinnamic acid make it suitable for a range of applications in protein research and drug development:
Probing Protein Conformation: Changes in the local environment of the attached 4-aminocinnamic acid due to protein folding, unfolding, or conformational changes upon ligand binding can be monitored by shifts in its fluorescence emission spectrum or intensity.
Fluorescence Resonance Energy Transfer (FRET): 4-Aminocinnamic acid can serve as a FRET donor when paired with a suitable acceptor molecule. This allows for the measurement of distances between specific sites on a protein or between interacting proteins, providing insights into complex formation and dynamics.
Fluorescence Anisotropy: The rotational motion of a protein labeled with 4-aminocinnamic acid can be measured using fluorescence anisotropy. Changes in anisotropy can indicate protein-protein interactions, ligand binding, or changes in the size and shape of the protein complex.
Cellular Imaging: As a small molecule fluorescent probe, 4-aminocinnamic acid can be used to label specific proteins in living cells, enabling the visualization of their localization and trafficking.
High-Throughput Screening: The fluorescence properties of 4-aminocinnamic acid can be exploited to develop assays for high-throughput screening of potential drug candidates that modulate protein function or interactions.
Experimental Protocols
Protocol 1: Labeling of Proteins with 4-Aminocinnamic Acid using EDC/NHS Chemistry
This protocol describes the covalent attachment of 4-aminocinnamic acid to primary amines (e.g., lysine (B10760008) residues) on a target protein using a two-step carbodiimide (B86325) crosslinking method.
Target protein in an amine-free buffer (e.g., MES, HEPES, PBS)
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
Quenching Buffer: 1 M Tris-HCl, pH 8.5
Desalting column or dialysis tubing for purification
Procedure:
Preparation of Reagents:
Prepare stock solutions of 4-aminocinnamic acid, EDC, and NHS in an appropriate solvent (e.g., DMSO or water). Note: EDC is moisture-sensitive and should be prepared fresh.
Prepare the Activation, Coupling, and Quenching buffers.
Prepare the target protein at a suitable concentration (typically 1-10 mg/mL) in the Coupling Buffer.
Activation of 4-Aminocinnamic Acid:
In a microcentrifuge tube, mix 4-aminocinnamic acid with a molar excess of EDC and NHS in the Activation Buffer. A typical molar ratio is 1:2:5 (4-aminocinnamic acid:EDC:NHS).
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
Conjugation to the Protein:
Add the activated 4-aminocinnamic acid solution to the protein solution. The molar ratio of the labeling reagent to the protein should be optimized for each specific protein and application, but a starting point of a 10- to 20-fold molar excess of the activated label is recommended.
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Quenching the Reaction:
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
Purification of the Labeled Protein:
Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Table 2: Example Reagent Concentrations for Protein Labeling
Reagent
Stock Concentration
Final Concentration in Activation
Final Concentration in Coupling
4-Aminocinnamic acid
10 mM in DMSO
1 mM
Variable (e.g., 100 µM)
EDC
100 mg/mL in water
2 mM
-
NHS
100 mg/mL in water
5 mM
-
Protein
5 mg/mL in Coupling Buffer
-
1 mg/mL
Protocol 2: Measuring Protein Conformational Changes using Fluorescence
This protocol outlines a general procedure for monitoring changes in the fluorescence of a 4-aminocinnamic acid-labeled protein upon interaction with a ligand.
Materials:
4-Aminocinnamic acid-labeled protein
Ligand of interest
Assay Buffer (compatible with both the protein and ligand)
Fluorometer
Procedure:
Sample Preparation:
Prepare a solution of the labeled protein in the Assay Buffer at a concentration that gives a stable and measurable fluorescence signal.
Prepare a stock solution of the ligand at a concentration significantly higher than the expected dissociation constant (Kd).
Fluorescence Measurement:
Place the labeled protein solution in a cuvette and record the baseline fluorescence spectrum or intensity at the emission maximum of 4-aminocinnamic acid.
Titrate the ligand into the cuvette in small aliquots, allowing the system to equilibrate after each addition.
Record the fluorescence spectrum or intensity after each addition.
Data Analysis:
Correct the fluorescence data for dilution.
Plot the change in fluorescence intensity or the shift in the emission maximum as a function of the ligand concentration.
The resulting binding curve can be fitted to an appropriate binding model to determine the dissociation constant (Kd).
Visualizations
Caption: Workflow for labeling proteins with 4-aminocinnamic acid.
Caption: Principle of monitoring protein conformational changes.
Caption: Conceptual signaling pathway studied with a labeled protein.
Application
Application Note: Quantification of 4-Aminocinnamic Acid using a Validated High-Performance Liquid Chromatography (HPLC) Method
Audience: Researchers, scientists, and drug development professionals. Introduction 4-Aminocinnamic acid is a derivative of cinnamic acid with applications in various research areas, including its use as a matrix for mat...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Aminocinnamic acid is a derivative of cinnamic acid with applications in various research areas, including its use as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry and as a building block in chemical synthesis. Accurate and reliable quantification of 4-Aminocinnamic acid is essential for quality control, process monitoring, and research applications. This document provides a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the precise quantification of 4-Aminocinnamic acid.
Principle of the Method
The method utilizes reversed-phase chromatography on a C18 stationary phase to separate 4-Aminocinnamic acid from potential impurities and matrix components.[1] Due to its zwitterionic nature, containing both a carboxylic acid and an amino group, the mobile phase pH is critical for achieving good chromatographic performance. An acidic mobile phase is employed to suppress the ionization of the carboxyl group, which enhances retention and improves peak shape.[1] The mobile phase consists of an isocratic mixture of acetonitrile (B52724) and acidified water.[1] Detection is performed by monitoring the UV absorbance, and quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from known standards.
Experimental Protocols
Instrumentation and Materials
Instrumentation:
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Analytical balance (4-decimal place).
Ultrasonic bath.
pH meter.
Vortex mixer.
Chromatographic Column:
A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal resolution.[1]
Chemicals and Reagents:
4-Aminocinnamic acid reference standard (≥99% purity).
Acetonitrile (HPLC grade).
Methanol (HPLC grade).
Phosphoric acid (analytical grade).
Water (HPLC grade or ultrapure).
Syringe filters (0.45 µm, PTFE or nylon).
Chromatographic Conditions
The optimized HPLC conditions for the analysis are summarized in the table below.
Parameter
Recommended Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase
Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
310 nm
Injection Volume
10 µL
Run Time
10 minutes
Preparation of Solutions
Mobile Phase Preparation (1 L):
Measure 600 mL of HPLC-grade water into a 1 L media bottle.
Carefully add 1.0 mL of concentrated phosphoric acid and mix well to create a 0.1% solution.
Add 400 mL of HPLC-grade acetonitrile.
Degas the final solution for 15 minutes in an ultrasonic bath before use.
Standard Stock Solution (1000 µg/mL):
Accurately weigh 10.0 mg of the 4-Aminocinnamic acid reference standard.
Transfer it to a 10 mL volumetric flask.
Dissolve and dilute to the mark with Methanol. Mix thoroughly by vortexing and/or sonicating. This stock solution should be stored at 2-8°C.
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
For example, to prepare the 100 µg/mL standard, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the mobile phase.
Sample Preparation
Solid Samples:
Accurately weigh a known amount of the homogenized sample.
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
Vortex and sonicate for 10-15 minutes to ensure complete dissolution of the analyte.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Analysis Procedure
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject a blank (mobile phase) to ensure the system is free from contaminants.
Inject each calibration standard, starting from the lowest concentration.
Inject the prepared sample solutions.
After the analysis, flush the column with a mobile phase with a high organic content (e.g., 80% Acetonitrile) before storing it according to the manufacturer's instructions.
Data Analysis and Quantification
Calibration Curve: Plot a graph of the peak area versus the concentration for the calibration standards.
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is typically considered acceptable for good linearity.
Quantification: Determine the concentration of 4-Aminocinnamic acid in the samples by interpolating their measured peak areas using the calibration curve equation.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] The performance characteristics are summarized below.
Parameter
Acceptance Criteria
Hypothetical Result
Specificity
The analyte peak should be free of interference from blank and placebo. Peak purity index > 0.99.
No interference observed at the retention time of 4-Aminocinnamic acid.
Linearity (R²)
Correlation coefficient (R²) ≥ 0.999
0.9995
Range
1 - 100 µg/mL
Confirmed
Accuracy (% Recovery)
Mean recovery between 98.0% and 102.0%
99.5% - 101.2%
Precision (%RSD)
- Repeatability (Intra-day)
RSD ≤ 2.0%
0.85%
- Intermediate Precision (Inter-day)
RSD ≤ 2.0%
1.25%
Limit of Detection (LOD)
Signal-to-Noise Ratio ≥ 3
0.25 µg/mL
Limit of Quantification (LOQ)
Signal-to-Noise Ratio ≥ 10
0.80 µg/mL
Robustness
RSD ≤ 2.0% after minor changes in method parameters (flow rate ±0.1, temp ±2°C, pH ±0.2)
Method remains unaffected; all results within criteria.
Visualizations
Experimental Workflow
Caption: HPLC experimental workflow for 4-Aminocinnamic acid quantification.
ICH Method Validation Pathway
Caption: Logical relationships in HPLC method validation based on ICH guidelines.
Application Notes and Protocols for the Derivatization of 4-Aminocinnamic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Aminocinnamic acid is a metabolite of interest in various biological and pharmaceutical studies. Its inherent polarity and low volatility mak...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminocinnamic acid is a metabolite of interest in various biological and pharmaceutical studies. Its inherent polarity and low volatility make it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS). Therefore, a derivatization step is essential to convert it into a more volatile and thermally stable compound. This document provides detailed application notes and protocols for the derivatization of 4-aminocinnamic acid, enabling robust and sensitive GC-MS analysis.
The primary functional groups of 4-aminocinnamic acid that require derivatization are the carboxylic acid (-COOH) and the primary amine (-NH2) groups. The most common and effective derivatization techniques for compounds containing these functional groups are silylation, acylation, and alkylation (esterification). This guide will focus on these three methods, providing detailed protocols and relevant quantitative data to aid in method selection and implementation.
Derivatization Strategies for 4-Aminocinnamic Acid
The choice of derivatization reagent and method depends on the specific requirements of the analysis, such as desired sensitivity, potential for side reactions, and available instrumentation.
Silylation
Silylation is a widely used derivatization technique where active hydrogens in the analyte are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][2] This process significantly increases the volatility and thermal stability of the compound.[3] For 4-aminocinnamic acid, both the carboxylic acid and amino groups will be silylated.
MTBSTFA is often preferred as it forms TBDMS derivatives that are more stable and less susceptible to hydrolysis compared to TMS derivatives.[2]
Acylation
Acylation involves the introduction of an acyl group (R-C=O) into the molecule, typically by reacting the analyte with an acid anhydride (B1165640) or acyl halide. This derivatization also serves to increase volatility by reducing the polarity of the -NH2 and -COOH groups.
Common Acylating Reagents:
Acetic Anhydride
Trifluoroacetic Anhydride (TFAA)
Pentafluoropropionic Anhydride (PFPA)
Heptafluorobutyric Anhydride (HFBA)
Fluorinated anhydrides are often used to enhance sensitivity in electron capture detection (ECD), but they are also suitable for MS detection.[4]
Alkylation/Esterification
Alkylation, and more specifically esterification for the carboxylic acid group, is another effective derivatization strategy. The amino group can also be alkylated. Alkyl chloroformates are versatile reagents that can derivatize both amino and carboxylic acid groups simultaneously.[5][6]
Diazomethane (Note: Highly toxic and explosive) [8]
Quantitative Data Summary
The following tables summarize quantitative data for derivatization methods applicable to 4-aminocinnamic acid. As specific data for 4-aminocinnamic acid is limited, data from structurally similar compounds, such as p-coumaric acid (4-hydroxycinnamic acid) and other amino acids, are included for reference and are clearly noted.
Sample Preparation: Ensure the sample is completely dry. For aqueous samples, evaporate to dryness under a gentle stream of nitrogen at approximately 70°C.[10]
Reagent Addition: To the dried sample in a GC vial, add 100 µL of anhydrous acetonitrile. Subsequently, add 100 µL of BSTFA + 1% TMCS.[10]
Reaction: Tightly cap the vial and vortex for 1 minute to ensure thorough mixing. Heat the vial at 100°C for 30 minutes in a heating block or oven.[10]
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Protocol 2: Two-Step Derivatization (Methoximation followed by Silylation)
This two-step protocol is commonly used in metabolomics to prevent the formation of multiple derivatives from compounds with carbonyl groups. While 4-aminocinnamic acid lacks a carbonyl group, this method is robust for complex biological extracts that may contain interfering compounds.
Methoximation: To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine. Incubate at 37°C for 90 minutes with agitation.[13] This step protects any potential carbonyl groups in the sample matrix.
Silylation: Add 80 µL of MSTFA to the vial. Incubate at 37°C for 30 minutes with agitation.[13]
Analysis: The sample is ready for GC-MS analysis.
Protocol 3: Alkylation using Propyl Chloroformate (PCF)
This protocol is based on a rapid method for the simultaneous determination of short-chain fatty acids and branched-chain amino acids.[5]
Reaction Mixture Preparation: In a GC vial, combine your aqueous sample with propanol and pyridine in a ratio of 8:3:2 (v/v/v). Adjust the pH to 8 if necessary.[5]
Derivatization: Add 100 µL of PCF to the reaction mixture. Vortex vigorously.[5]
Extraction: Add a suitable volume of hexane to the vial to extract the derivatized analyte. Vortex and allow the layers to separate.
Analysis: Carefully transfer the upper hexane layer to a new GC vial for injection.
GC-MS Parameters
The following are general GC-MS parameters that can be used as a starting point and should be optimized for your specific instrument and application.
GC Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
Injector Temperature: 250-280°C
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program:
Initial temperature: 70-100°C, hold for 2 minutes
Ramp: 5-15°C/min to 280-320°C
Hold at final temperature for 5-10 minutes
MS Transfer Line Temperature: 280-300°C
Ion Source Temperature: 230°C
Ionization Mode: Electron Ionization (EI) at 70 eV
Acquisition Mode: Full scan (e.g., m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantification.
Experimental Workflow and Signaling Pathway Diagrams
Caption: General experimental workflow for the derivatization and GC-MS analysis of 4-Aminocinnamic acid.
Caption: Derivatization options for 4-Aminocinnamic acid for GC-MS analysis.
Conclusion
The derivatization of 4-aminocinnamic acid is a critical step for successful GC-MS analysis. Silylation, acylation, and alkylation are all viable methods, with the choice of reagent depending on the specific analytical goals and sample matrix. The provided protocols offer a starting point for method development, and the quantitative data, while referential, can guide expectations for sensitivity. Proper optimization of both the derivatization reaction and GC-MS parameters is essential for achieving accurate and reproducible results.
Application Notes and Protocols for the Esterification of 4-Aminocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Aminocinnamic acid and its ester derivatives are versatile compounds with significant potential in drug discovery and materials science. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminocinnamic acid and its ester derivatives are versatile compounds with significant potential in drug discovery and materials science. The presence of the amino group and the cinnamate (B1238496) backbone makes them attractive scaffolds for the synthesis of biologically active molecules, including antimicrobial and anticancer agents. The esterification of 4-aminocinnamic acid is a fundamental process to modify its physicochemical properties, such as lipophilicity and cell permeability, which can enhance its therapeutic potential. This document provides detailed protocols for the esterification of 4-aminocinnamic acid with various alcohols, summarizes quantitative data for different reaction conditions, and outlines a general workflow for the synthesis and screening of these compounds.
Data Presentation
The efficiency of 4-aminocinnamic acid esterification is influenced by the choice of catalyst, alcohol, reaction temperature, and time. The following tables summarize quantitative data from various reported methods, providing a comparative overview of different approaches for the synthesis of alkyl and aryl esters of 4-aminocinnamic acid.
Table 1: Synthesis of 4-Aminocinnamic Acid Methyl Esters
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Organic solvent for extraction (e.g., Ethyl acetate (B1210297), Diethyl ether)
Round-bottom flask
Reflux condenser
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask, suspend 4-aminocinnamic acid (1.0 eq) in an excess of the desired alcohol (10-20 eq), which also serves as the solvent.
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.
Remove the excess alcohol under reduced pressure using a rotary evaporator.
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution.
Wash the organic layer with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Esterification using Thionyl Chloride
This method is particularly effective for the synthesis of methyl esters.
Materials:
4-Aminocinnamic acid
Thionyl Chloride (SOCl₂)
Methanol
Round-bottom flask
Reflux condenser
Procedure:
In a round-bottom flask, suspend 4-aminocinnamic acid (1.0 eq) in methanol.
Cool the suspension in an ice bath.
Slowly add thionyl chloride (1.1-1.5 eq) dropwise with stirring.
After the addition is complete, remove the ice bath and attach a reflux condenser.
Heat the reaction mixture to reflux for 2 hours.
After cooling, remove the solvent under reduced pressure.
The resulting solid is the hydrochloride salt of the methyl ester. To obtain the free amine, dissolve the solid in water and neutralize with a base (e.g., sodium bicarbonate) until the product precipitates.
Filter the solid, wash with water, and dry to obtain the pure methyl 4-aminocinnamate.
Protocol 3: Esterification with Amino Group Protection (Boc Protection)
This protocol is useful when the reaction conditions of direct esterification are too harsh for other functional groups in the molecule or to avoid side reactions involving the amino group.
Reagents for esterification (e.g., Alcohol, DCC, DMAP or Oxalyl chloride, Alcohol)
Acid for deprotection (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane)
Procedure:
Step 1: Boc Protection of the Amino Group
Dissolve 4-aminocinnamic acid in a suitable solvent (e.g., a mixture of THF and water).
Add a base such as triethylamine or sodium hydroxide.
Add di-tert-butyl dicarbonate ((Boc)₂O) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
Acidify the reaction mixture and extract the N-Boc-4-aminocinnamic acid with an organic solvent.
Dry and concentrate the organic layer to obtain the protected acid.
Step 2: Esterification of the Protected Acid
The N-Boc-4-aminocinnamic acid can be esterified using standard coupling methods (e.g., DCC/DMAP with the desired alcohol) or by conversion to the acid chloride followed by reaction with the alcohol.
Step 3: Deprotection of the Boc Group
Dissolve the N-Boc protected ester in a suitable solvent (e.g., DCM).
Add an excess of a strong acid like TFA or a solution of HCl in dioxane.
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
Remove the solvent and the excess acid under reduced pressure to obtain the desired 4-aminocinnamic acid ester as its salt, which can be neutralized if necessary.
Purification Protocols
Recrystallization:
Ethyl 4-aminocinnamate: Can be recrystallized from ethanol/water or ethyl acetate/hexane (B92381) mixtures.[3] Dissolve the crude product in a minimum amount of the hot solvent (or solvent mixture) and allow it to cool slowly to form crystals.
Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the ester. For 4-aminocinnamate esters, a typical starting eluent system could be 10-20% ethyl acetate in hexane, with the polarity gradually increased as needed.[4] The presence of the amino group may cause tailing on the silica gel column; adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to improve the peak shape.[5]
Visualization
Workflow for Synthesis and Antimicrobial Screening of 4-Aminocinnamic Acid Esters
The following diagram illustrates a typical workflow for the synthesis of a library of 4-aminocinnamic acid esters and their subsequent screening for antimicrobial activity.
Caption: Workflow for the synthesis and antimicrobial screening of 4-aminocinnamic acid esters.
Application Notes and Protocols: 4-Aminocinnamic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Aminocinnamic acid (4-ACA) is a derivative of cinnamic acid, a naturally occurring organic acid.[1] Its structure, featuring a phenyl ring, a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminocinnamic acid (4-ACA) is a derivative of cinnamic acid, a naturally occurring organic acid.[1] Its structure, featuring a phenyl ring, an acrylic acid moiety, and an amino group, makes it a versatile building block in pharmaceutical sciences.[2] The presence of both a carboxylic acid and an amino group allows for diverse chemical modifications, positioning 4-ACA as a valuable component in the design of advanced drug delivery systems. These systems aim to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and targeted delivery, thereby minimizing off-target side effects.[3] This document provides an overview of the potential applications of 4-aminocinnamic acid in drug delivery, along with detailed protocols for the synthesis and evaluation of 4-ACA-based drug carriers.
Key Applications of 4-Aminocinnamic Acid in Drug Delivery
The bifunctional nature of 4-aminocinnamic acid allows for its use in several key areas of drug delivery system development:
As a Linker in Drug Conjugates: The amino and carboxylic acid groups of 4-ACA can be used to covalently attach drugs to targeting ligands such as antibodies or peptides, or to polymers. This is particularly relevant in the development of antibody-drug conjugates (ADCs), where a stable yet cleavable linker is crucial for the specific release of the cytotoxic payload at the tumor site.[4] The aromatic core of 4-ACA can provide rigidity to the linker, while the acrylic acid moiety can be exploited for further chemical modifications.
In the Formulation of Biodegradable Polymers: 4-Aminocinnamic acid can be polymerized to form biocompatible and biodegradable polymers.[5] These polymers can be designed to encapsulate therapeutic agents, forming nanoparticles or microparticles that can control the release of the drug over a sustained period. The degradation of the polymer backbone can be tailored to ensure the complete release of the encapsulated drug.[6]
For pH-Responsive Drug Delivery: The amino group of 4-aminocinnamic acid has a pKa that can be utilized to create pH-sensitive drug delivery systems. In the acidic microenvironment of tumors or within the endosomes of cells, the protonation of the amino group can trigger a conformational change in the carrier, leading to the release of the encapsulated drug.[7]
Data Presentation: Comparative Efficacy of Cinnamic Acid-Based Drug Delivery Systems
While specific quantitative data for 4-aminocinnamic acid-based drug delivery systems is emerging, the following tables summarize data from studies on various cinnamic acid derivatives and functionalized nanoparticles to provide a comparative overview of their potential efficacy.
Table 1: In Vitro Cytotoxicity of Cinnamic Acid Derivatives and Formulations
Dissolve 4-aminocinnamic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated ester of 4-aminocinnamic acid.
Conjugation with Amine-Containing Drug:
In a separate flask, dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.
Slowly add the solution of the activated 4-aminocinnamic acid to the drug solution.
Stir the reaction mixture at room temperature for 12-24 hours.
Purification of the Conjugate:
Remove the DMF under reduced pressure.
Redissolve the residue in a minimal amount of DCM.
Precipitate the conjugate by adding the DCM solution dropwise to cold diethyl ether with vigorous stirring.
Collect the precipitate by filtration and wash with diethyl ether.
Dry the purified 4-aminocinnamic acid-drug conjugate under vacuum.
Characterization:
Confirm the structure of the conjugate using ¹H NMR, ¹³C NMR, and mass spectrometry.
Assess the purity using HPLC.
Workflow for 4-ACA-Drug Conjugate Synthesis.
Protocol 2: Preparation of 4-Aminocinnamic Acid-Based Nanoparticles for Drug Encapsulation
This protocol outlines the preparation of polymeric nanoparticles from a 4-aminocinnamic acid-based polymer for the encapsulation of a hydrophobic drug.
Materials:
Poly(4-aminocinnamic acid) or a copolymer thereof
Hydrophobic drug
Dichloromethane (DCM)
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
Deionized water
Magnetic stirrer and stirring bar
Ultrasonicator
High-speed centrifuge
Procedure:
Organic Phase Preparation:
Dissolve a specific amount of the poly(4-aminocinnamic acid) and the hydrophobic drug in DCM.
Aqueous Phase Preparation:
Prepare a PVA solution in deionized water.
Emulsification:
Add the organic phase to the aqueous phase under continuous magnetic stirring to form a coarse oil-in-water (o/w) emulsion.
Homogenize the coarse emulsion using an ultrasonicator to form a nanoemulsion.
Solvent Evaporation:
Stir the nanoemulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
Nanoparticle Collection and Purification:
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
Repeat the centrifugation and resuspension steps three times to remove residual PVA and unencapsulated drug.
Lyophilize the final nanoparticle suspension to obtain a dry powder.
Characterization:
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
Analyze the morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
Calculate the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Workflow for Nanoparticle Preparation.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study from the prepared nanoparticles at different pH values.
Materials:
Drug-loaded nanoparticles
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
4-Aminocinnamic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science
Introduction 4-Aminocinnamic acid is a versatile organic building block widely employed in the synthesis of a diverse array of complex molecules, particularly in the realm of pharmaceuticals and advanced materials.[1] It...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
4-Aminocinnamic acid is a versatile organic building block widely employed in the synthesis of a diverse array of complex molecules, particularly in the realm of pharmaceuticals and advanced materials.[1] Its structure, featuring a reactive carboxylic acid, a primary aromatic amine, and a polymerizable alkene, offers multiple avenues for chemical modification. This unique combination of functional groups makes it a valuable precursor for the synthesis of heterocyclic compounds, amides, esters, and polymers with a wide range of biological activities and material properties.[1][2] Derivatives of 4-aminocinnamic acid have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
This document provides detailed application notes and experimental protocols for the utilization of 4-aminocinnamic acid as a synthetic building block. It is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Key Synthetic Applications
The strategic functionalization of 4-aminocinnamic acid allows for the construction of a variety of molecular architectures. The primary reactive sites for derivatization are the carboxylic acid and the amino group.
Amide and Ester Synthesis
The carboxylic acid moiety is readily converted to amides and esters through standard coupling reactions. These derivatives have been extensively explored for their therapeutic potential.
Heterocycle Formation
The bifunctional nature of 4-aminocinnamic acid, possessing both an amine and a carboxylic acid, makes it an excellent starting material for the synthesis of various heterocyclic systems, such as quinolines.
Polymerization
The vinyl group in 4-aminocinnamic acid can participate in polymerization reactions, leading to the formation of functional polymers with applications in materials science.
Data Presentation: Biological Activities of 4-Aminocinnamic Acid Derivatives
The following tables summarize the biological activities of various derivatives synthesized from cinnamic acid analogues, highlighting the potential of 4-aminocinnamic acid as a scaffold for bioactive molecules.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware for reflux and extraction
Procedure:
In a round-bottom flask, suspend 4-aminocinnamic acid (1.0 eq.) in an excess of the desired alcohol.
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.).
Heat the reaction mixture to reflux with stirring for several hours. The reaction can be monitored by TLC. For higher boiling alcohols, a solvent such as toluene can be used with a Dean-Stark apparatus to remove the water formed during the reaction.
After completion, cool the reaction mixture to room temperature.
If an excess of a low-boiling alcohol was used, remove it under reduced pressure.
Dilute the residue with an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude ester by column chromatography on silica gel or by recrystallization.
Application Notes and Protocols for the Enzymatic Synthesis of 4-Aminocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Aminocinnamic acid is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminocinnamic acid is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring an aromatic ring, a carboxylic acid, and an amino group, makes it a versatile precursor for a variety of complex chemical entities. Traditional chemical synthesis routes for 4-aminocinnamic acid can involve harsh reaction conditions and the use of hazardous reagents. Enzymatic synthesis presents a green and highly specific alternative, offering mild reaction conditions, high yields, and stereoselectivity. This document provides detailed application notes and protocols for the enzymatic synthesis of 4-aminocinnamic acid, primarily focusing on the use of Phenylalanine Ammonia-Lyase (PAL).
Principle of Enzymatic Synthesis
The primary enzymatic route for the synthesis of 4-aminocinnamic acid is the deamination of 4-amino-L-phenylalanine (L-4-AP) catalyzed by Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24). PAL is an enzyme that naturally catalyzes the non-oxidative deamination of L-phenylalanine (B559525) to trans-cinnamic acid and ammonia.[1] However, several PAL enzymes have been shown to accept L-4-AP as a substrate, converting it to 4-aminocinnamic acid. The reaction is a reversible elimination of ammonia. To drive the reaction towards the synthesis of 4-aminocinnamic acid, a high concentration of the substrate, L-4-AP, is typically used.
Key Enzymes for 4-Aminocinnamic Acid Synthesis
Several Phenylalanine Ammonia-Lyases from different sources have been investigated for their ability to synthesize 4-aminocinnamic acid. The choice of enzyme is critical for achieving high conversion rates and yields.
Data Presentation: Comparison of Phenylalanine Ammonia-Lyases (PALs)
Note: Data for 4-aminophenylalanine as a substrate is not available for all enzymes. The data for L-phenylalanine is provided for comparative purposes of general enzyme activity.
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of PAL from Rhodotorula glutinis (RgPAL) in E. coli
This protocol describes the expression and purification of His-tagged RgPAL, a highly effective enzyme for 4-aminocinnamic acid synthesis.[2]
Materials:
E. coli strain (e.g., BL21(DE3)) harboring the RgPAL expression vector (e.g., pET vector with N-terminal His-tag)
Luria-Bertani (LB) medium
Kanamycin (or other appropriate antibiotic)
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)
Wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)
Elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)
Ni-NTA affinity chromatography column
SDS-PAGE materials
Procedure:
Expression:
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.
Incubate overnight at 37°C with shaking (200 rpm).
The next day, inoculate 1 L of LB medium with the overnight culture.
Grow the culture at 37°C with shaking until the OD_600_ reaches 0.6-0.8.
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.
Cell Lysis:
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.
Lyse the cells by sonication on ice.
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
Purification:
Load the supernatant onto a pre-equilibrated Ni-NTA column.
Wash the column with 10 column volumes of wash buffer.
Elute the His-tagged RgPAL with 5 column volumes of elution buffer.
Collect the fractions and analyze them by SDS-PAGE to confirm the purity of the enzyme.
Pool the fractions containing the purified enzyme and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol).
Determine the protein concentration using a standard method (e.g., Bradford assay).
Protocol 2: Enzymatic Synthesis of 4-Aminocinnamic Acid using Purified RgPAL
This protocol outlines the bioconversion of 4-amino-L-phenylalanine to 4-aminocinnamic acid.[2]
Materials:
Purified RgPAL enzyme
4-Amino-L-phenylalanine (substrate)
Reaction buffer (100 mM Tris-HCl, pH 8.5)
Reaction vessel
Shaking incubator
HPLC system for analysis
Procedure:
Reaction Setup:
Prepare a stock solution of 4-amino-L-phenylalanine in the reaction buffer.
In a reaction vessel, add the 4-amino-L-phenylalanine solution to a final concentration of 10-50 mM.
Add the purified RgPAL to a final concentration of 0.1-1.0 mg/mL.
The total reaction volume can be scaled as needed.
Reaction:
Incubate the reaction mixture at 37-50°C with gentle shaking for 4-24 hours.
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
Product Recovery and Purification:
Terminate the reaction by adding an equal volume of a protein-precipitating solvent like acetonitrile (B52724) or by acidifying the mixture to pH 2-3 with HCl.
Centrifuge the mixture to remove the precipitated enzyme.
The supernatant containing 4-aminocinnamic acid can be further purified. One method involves adjusting the pH of the supernatant to the isoelectric point of 4-aminocinnamic acid to induce precipitation, followed by filtration and washing.[2] Alternatively, liquid-liquid extraction or column chromatography can be employed.
Protocol 3: Whole-Cell Biocatalysis for 4-Aminocinnamic Acid Synthesis
This protocol utilizes whole E. coli cells expressing RgPAL, which can be a more cost-effective approach by eliminating the need for enzyme purification.[6][7]
Materials:
Recombinant E. coli cells expressing RgPAL (from Protocol 1, before cell lysis)
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
4-Amino-L-phenylalanine
Glucose (as a co-substrate for cell maintenance)
Centrifuge
Procedure:
Biocatalyst Preparation:
Grow and induce the recombinant E. coli cells as described in Protocol 1.
Harvest the cells by centrifugation.
Wash the cell pellet twice with the reaction buffer.
Resuspend the cells in the reaction buffer to a desired cell density (e.g., OD_600_ of 10-50).
Bioconversion:
Add 4-amino-L-phenylalanine and glucose to the cell suspension to the desired final concentrations (e.g., 10-50 mM 4-amino-L-phenylalanine, 1-2% glucose).
Incubate the reaction mixture at 30-37°C with shaking.
Monitor the reaction by analyzing the supernatant via HPLC.
Product Recovery:
Separate the cells from the reaction medium by centrifugation.
The supernatant containing the product can be purified as described in Protocol 2.
Protocol 4: HPLC Analysis of 4-Aminocinnamic Acid
This protocol provides a general method for the quantification of 4-aminocinnamic acid.
Materials:
HPLC system with a UV detector
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
Mobile Phase B: Acetonitrile
4-Aminocinnamic acid standard
Syringe filters (0.22 µm)
Procedure:
Sample Preparation:
Take an aliquot of the reaction mixture and stop the reaction (e.g., by adding an equal volume of acetonitrile).
Centrifuge to remove any precipitate.
Filter the supernatant through a 0.22 µm syringe filter before injection.
HPLC Conditions:
Column: C18 reversed-phase column
Mobile Phase: A gradient can be optimized, for example:
0-10 min: 10-50% B
10-15 min: 50-90% B
15-17 min: 90% B
17-20 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min
Detection Wavelength: 310 nm
Injection Volume: 10-20 µL
Quantification:
Prepare a standard curve of 4-aminocinnamic acid of known concentrations.
Calculate the concentration of 4-aminocinnamic acid in the samples by comparing their peak areas to the standard curve.
Mandatory Visualizations
Caption: Workflow for the enzymatic synthesis of 4-aminocinnamic acid.
Application Notes and Protocols for Incorporating 4-Aminocinnamic Acid into Polymers
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Aminocinnamic acid (4-ACA) is a versatile molecule that offers several advantageous properties when incorporated into polymers for biomedical...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminocinnamic acid (4-ACA) is a versatile molecule that offers several advantageous properties when incorporated into polymers for biomedical applications, particularly in drug delivery. As a derivative of cinnamic acid, it possesses a photo-crosslinkable double bond, allowing for the formation of stable polymer networks upon exposure to UV light.[1][2] The presence of both an amine and a carboxylic acid group provides reactive handles for conjugation to polymer backbones and therapeutic agents, making it an excellent candidate for creating advanced drug delivery systems.[3][4] Furthermore, the incorporation of amino acids can enhance the biocompatibility of synthetic polymers.[5][6]
These application notes provide detailed protocols for the incorporation of 4-aminocinnamic acid into polymers, the subsequent crosslinking of these polymers, and their application in creating drug-delivery platforms.
Key Applications
Photo-crosslinkable Hydrogels: The cinnamate (B1238496) moiety in 4-ACA allows for [2+2] cycloaddition upon UV irradiation, forming a crosslinked polymer network ideal for creating hydrogels for drug encapsulation and controlled release.[2][7]
pH-Responsive Drug Delivery: The amine and carboxylic acid groups on the 4-ACA molecule can be utilized to create pH-sensitive linkages for attaching drugs to the polymer backbone.[8][9] This allows for targeted drug release in the acidic microenvironment of tumors or within specific cellular compartments like endosomes.[10][11]
Biocompatible Coatings and Materials: The amino acid structure of 4-ACA can improve the biocompatibility of polymeric materials, making them more suitable for in vivo applications.[12][13]
Data Presentation
Table 1: Properties of 4-ACA Functionalized Polymers
Polymer Backbone
Method of 4-ACA Incorporation
Molecular Weight (Mn, g/mol )
Polydispersity Index (PDI)
Thermal Properties
Reference
Poly(L-lactic acid) (PLLA)
Ring-opening polymerization with 4-ACA derivative
15,000 - 30,000
1.5 - 2.0
Tg: 55-60 °C
N/A
Poly(ethylene glycol) (PEG)
Esterification
5,000 - 20,000
1.1 - 1.3
Tm: 50-60 °C
N/A
Chitosan
Amidation
50,000 - 150,000
1.8 - 2.5
Td > 250 °C
N/A
Note: Data are representative values and can vary based on synthesis conditions. Tg = Glass transition temperature, Tm = Melting temperature, Td = Decomposition temperature.
Experimental Protocols
Protocol 1: Synthesis of a 4-ACA Functionalized Polyester (B1180765) for Photo-crosslinking
This protocol describes the synthesis of a polyester with pendant 4-aminocinnamic acid groups, which can be subsequently crosslinked using UV light.
Dissolve the purified 4-ACA functionalized polymer in chloroform to form a 10% (w/v) solution.
Cast the solution onto a clean quartz plate.
Allow the solvent to evaporate slowly in a dust-free environment to form a thin, uniform film.
UV Irradiation:
Place the polymer film under a UV lamp.
Irradiate the film for a specified time (e.g., 5-30 minutes). The optimal time will depend on the polymer concentration and the intensity of the UV source.
The crosslinking can be monitored by observing the decrease in the UV absorbance of the cinnamoyl group.
Characterization of Crosslinked Polymer:
Swellability Test: Immerse a pre-weighed dry hydrogel in a buffer solution (e.g., PBS pH 7.4) and measure the weight increase over time to determine the swelling ratio.
FTIR: To observe the disappearance of the C=C bond peak of the cinnamate group.
Protocol 3: Conjugation of a Drug to a 4-ACA Functionalized Polymer via a pH-Sensitive Linker
This protocol describes the attachment of a model amine-containing drug to the polymer via the amine group of 4-ACA, using a pH-sensitive hydrazone linker.
Materials:
4-ACA functionalized polymer (from Protocol 1, before deprotection)
Model aldehyde-containing drug (e.g., vanillin (B372448) as a simple model, or a therapeutic aldehyde)
Acetic acid (catalyst)
Procedure:
Synthesis of a Hydrazide-Functionalized Polymer:
React the Boc-protected 4-ACA functionalized polymer with an excess of hydrazine hydrate in DMF at 60°C for 24 hours to convert the terminal ester groups to hydrazides.
Precipitate the polymer in water and dry under vacuum.
Drug Conjugation via Hydrazone Linkage:
Dissolve the hydrazide-functionalized polymer and the aldehyde-containing drug in DMF.
Add a catalytic amount of acetic acid.
Stir the reaction at room temperature for 48 hours.
Purify the polymer-drug conjugate by dialysis against a mixture of water and methanol to remove unreacted drug and catalyst.
Lyophilize to obtain the final product.
Characterization and Drug Release Study:
UV-Vis Spectroscopy: To quantify the amount of conjugated drug.
In Vitro Drug Release:
Disperse the polymer-drug conjugate in buffer solutions of different pH (e.g., pH 7.4 and pH 5.5).
Incubate at 37°C with gentle shaking.
At predetermined time points, take aliquots of the release medium and measure the drug concentration using UV-Vis or HPLC.
This will demonstrate the pH-responsive cleavage of the hydrazone bond and subsequent drug release.[9][10]
Mandatory Visualizations
Caption: Workflow for the synthesis of a 4-ACA functionalized polyester.
Caption: Application workflow for drug delivery system development.
4-Aminocinnamic Acid: A Superior Matrix for MALDI Mass Spectrometry in Lipids and Beyond
Application Note Introduction Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone technique in modern analytical science, enabling the analysis of a wide range of biomolecules. The choi...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a cornerstone technique in modern analytical science, enabling the analysis of a wide range of biomolecules. The choice of matrix is critical to the success of a MALDI experiment, directly influencing ionization efficiency, spectral quality, and analyte fragmentation. While classic matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are widely used, there is a continuous search for novel matrices with improved performance for specific applications. 4-Aminocinnamic acid (ACA) has emerged as a promising matrix, particularly for the analysis of lipids and gangliosides, offering significant advantages over conventional matrices.
Key Applications and Advantages of 4-Aminocinnamic Acid
Recent studies have highlighted 4-aminocinnamic acid (ACA) and its derivatives, such as 4-(dimethylamino)cinnamic acid (DMACA), as highly effective dual-polarity matrices for MALDI imaging mass spectrometry.[1] The primary advantages of ACA include:
Reduced In-Source Fragmentation: ACA has been shown to significantly minimize the in-source fragmentation of labile molecules like gangliosides.[1] This "softer" ionization is crucial for the accurate molecular weight determination and structural elucidation of delicate analytes.
Enhanced Sensitivity for Lipids and Gangliosides: In comparative studies, ACA has demonstrated superior performance in the analysis of lipids and gangliosides compared to conventional matrices like 2,5-dihydroxyacetophenone (DHA).[1] This leads to higher quality MALDI images and more accurate molecular signatures.
Dual-Polarity Analysis: ACA and its analogs are effective in both positive and negative ionization modes, allowing for a more comprehensive analysis of complex lipid profiles from a single sample preparation.[1]
High Extinction Coefficient at 355 nm: ACA exhibits strong absorption at the 355 nm wavelength commonly used by Nd:YAG lasers in modern MALDI instruments, contributing to its high sensitivity.[1]
These properties make 4-aminocinnamic acid an excellent choice for researchers in lipidomics, neuroscience, and drug development who require high-quality mass spectra of lipids, gangliosides, and other potentially fragile molecules.
Comparative Performance
While extensive quantitative data for 4-aminocinnamic acid is still emerging, qualitative comparisons have shown its potential. The following table summarizes the key performance characteristics of ACA in comparison to the widely used CHCA matrix.
Feature
4-Aminocinnamic Acid (ACA)
α-Cyano-4-hydroxycinnamic acid (CHCA)
Primary Analytes
Lipids, Gangliosides, Thermally Labile Molecules
Peptides, Proteins (<30 kDa)
Ionization "Hardness"
"Soft" - Minimal Fragmentation
"Hard" - Can induce fragmentation
Polarity
Effective in both positive and negative ion modes
Primarily used in positive ion mode
Key Advantage
Reduced in-source fragmentation
Well-established for proteomics, robust
Laser Wavelength
Effective at 355 nm
Effective at 337 nm and 355 nm
Experimental Protocols
The following are recommended protocols for the use of 4-aminocinnamic acid as a MALDI matrix. These protocols are based on established methodologies for similar cinnamic acid derivatives and findings from recent literature on ACA.
Protocol 1: Matrix Solution Preparation for Lipid and Ganglioside Analysis
This protocol is designed for the preparation of a 4-aminocinnamic acid matrix solution suitable for the analysis of lipids and gangliosides.
Materials:
4-Aminocinnamic acid (ACA), high purity
Acetonitrile (ACN), HPLC grade
Ethanol (EtOH), absolute
Ultrapure water (e.g., Milli-Q)
Microcentrifuge tubes
Vortex mixer
Centrifuge
Procedure:
Prepare the Solvent Mixture: Prepare a solvent mixture of Acetonitrile:Ethanol (2:1, v/v).
Prepare a Saturated ACA Solution:
Add approximately 5-10 mg of 4-aminocinnamic acid to a 1.5 mL microcentrifuge tube.
Add 1 mL of the ACN:EtOH solvent mixture.
Vortex the tube vigorously for 1-2 minutes to dissolve the ACA.
If undissolved solid remains, centrifuge the tube at high speed for 1-2 minutes to pellet the excess matrix.
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your working saturated matrix solution.
Protocol 2: Dried-Droplet Sample Preparation for MALDI-MS
The dried-droplet method is a common and straightforward technique for preparing samples for MALDI-MS analysis.
Materials:
Prepared 4-aminocinnamic acid matrix solution
Analyte solution (e.g., extracted lipids or purified gangliosides)
MALDI target plate
Pipettes and tips (0.5-10 µL range)
Procedure:
Mix Analyte and Matrix: In a microcentrifuge tube, mix the analyte solution and the 4-aminocinnamic acid matrix solution. A typical starting ratio is 1:1 (v/v). The optimal ratio may need to be determined empirically for different analytes.
Spot onto MALDI Target: Pipette 0.5 - 1.0 µL of the analyte/matrix mixture onto a spot on the MALDI target plate.
Air Dry: Allow the droplet to air-dry completely at room temperature. This will result in the co-crystallization of the analyte and the matrix.
Analyze: The plate is now ready for analysis in the MALDI mass spectrometer.
Experimental Workflow Diagram
Caption: A generalized workflow for MALDI-MS analysis using 4-aminocinnamic acid matrix.
While the exact mechanisms of MALDI ionization are complex and still under investigation, the following diagram illustrates a simplified, hypothetical signaling pathway for the ionization of an analyte (e.g., a lipid) using 4-aminocinnamic acid as the matrix.
Caption: A simplified diagram of the proposed MALDI ionization process with 4-aminocinnamic acid.
Application Note: Characterizing 4-Aminocinnamic Acid Using Fluorescence Spectroscopy
Audience: Researchers, scientists, and drug development professionals. Introduction 4-Aminocinnamic acid (4-ACA) is an aromatic compound of interest in various scientific fields, including its use as a building block in...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Aminocinnamic acid (4-ACA) is an aromatic compound of interest in various scientific fields, including its use as a building block in the synthesis of larger molecules and as a potential fluorescent probe. Its fluorescence properties are intrinsically linked to its molecular environment, making fluorescence spectroscopy a powerful tool for its characterization. This application note provides detailed protocols for analyzing 4-ACA using fluorescence spectroscopy, with a focus on how environmental factors such as solvent polarity and pH influence its spectral characteristics. Understanding these influences is critical for applications ranging from bio-imaging to materials science.
Core Principles of Fluorescence
Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, promoting it to an excited electronic state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state before returning to the ground state, emitting a photon of lower energy (longer wavelength) in the process.
Key parameters in fluorescence spectroscopy include:
Excitation Spectrum: A plot of fluorescence intensity versus the excitation wavelength, while the emission wavelength is held constant. This spectrum often resembles the molecule's absorption spectrum.[1]
Emission Spectrum: A plot of fluorescence intensity versus the emission wavelength, using a fixed excitation wavelength.[1][2]
Stokes Shift: The difference in wavelength (or energy) between the maxima of the excitation and emission spectra. Solvent effects can significantly alter the Stokes shift.[3]
Quantum Yield (Φ): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[4]
Fluorescence Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state, typically in the nanosecond range for organic fluorophores.[5][6]
Key Experimental Parameters for 4-ACA
The fluorescence of 4-Aminocinnamic acid is highly sensitive to its local environment. The following parameters must be carefully controlled and can be systematically investigated to understand the molecule's photophysical behavior.
Solvent Effects
The polarity of the solvent can significantly alter the fluorescence emission of a fluorophore.[3] For polar molecules like 4-ACA, an increase in solvent polarity often stabilizes the more polar excited state, leading to a reduction in the energy gap between the excited and ground states. This results in a "red shift," or a shift of the emission spectrum to longer wavelengths.[3][7] This phenomenon, known as solvatochromism, can be used to probe the local polarity of the molecule's environment.
pH Effects
The pH of the solution can dramatically affect the fluorescence intensity and spectral position of 4-ACA.[8] The molecule contains both an acidic carboxylic acid group and a basic amino group. Changes in pH alter the protonation state of these groups, which in turn modifies the electronic structure of the molecule and its fluorescence properties. Generally, maximum fluorescence intensity is observed within a specific pH range, and significant quenching can occur in highly acidic or basic conditions.[9]
Data Presentation
The following tables summarize representative data that can be obtained from the described experiments. Note that these values are illustrative and should be determined experimentally for each specific setup.
Table 1: Effect of Solvent Polarity on 4-ACA Fluorescence
Solvent
Polarity Index
Excitation Max (λ_ex, nm)
Emission Max (λ_em, nm)
Stokes Shift (nm)
Relative Quantum Yield
Dioxane
4.8
320
385
65
1.00
Acetonitrile
5.8
325
400
75
0.85
Ethanol
4.3
330
415
85
0.70
Water
10.2
340
440
100
0.40
Table 2: Effect of pH on 4-ACA Fluorescence in Aqueous Buffer
pH
Excitation Max (λ_ex, nm)
Emission Max (λ_em, nm)
Relative Fluorescence Intensity (%)
2.0
345
450
30
4.0
342
445
85
6.0
340
440
100
8.0
338
435
90
10.0
335
430
65
Experimental Protocols & Workflows
General Experimental Workflow
The process for analyzing 4-ACA fluorescence follows a standardized workflow from sample preparation to data analysis.
Caption: General workflow for fluorescence spectroscopy analysis.
Protocol 1: Sample Preparation
Stock Solution: Prepare a 1 mM stock solution of 4-Aminocinnamic acid in a suitable solvent like DMSO. Store this solution in the dark at 4°C.
Working Solutions:
For Solvent Effects: Dilute the stock solution to a final concentration of 1-10 µM in various solvents of differing polarity (e.g., dioxane, acetonitrile, ethanol, water). Ensure the final concentration of DMSO from the stock is less than 1%.
For pH Effects: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range. Dilute the 4-ACA stock solution into each buffer to a final concentration of 1-10 µM. Verify the final pH of each solution.[10]
Controls: Prepare blank samples containing only the solvent or buffer for background subtraction.
Protocol 2: Instrument Setup and Spectral Acquisition
This protocol assumes the use of a standard scanning spectrofluorometer.
Instrument Warm-up: Turn on the instrument, including the xenon lamp source, and allow it to stabilize for at least 30 minutes as per the manufacturer's recommendation.[11]
Cuvette: Use a 1 cm path length quartz fluorescence cuvette. Ensure the cuvette is clean and placed in the sample holder with the correct orientation.[11]
Parameter Optimization:
Slit Widths: Set both excitation and emission slit widths. Start with 5 nm. For weakly fluorescent samples, you may need to increase the slit width to 10 nm to improve the signal-to-noise ratio, but this will decrease spectral resolution.[12]
Scan Speed: Select a moderate scan speed (e.g., 120 nm/min).
PMT Voltage: Adjust the photomultiplier tube (PMT) voltage to ensure the signal from the brightest sample is within the linear range of the detector (typically below 90% of saturation).
Acquiring an Emission Spectrum:
Place the blank (solvent/buffer) in the holder and record a blank scan across the expected emission range.
Based on the absorbance spectrum or literature, set a fixed excitation wavelength (e.g., 340 nm).
Scan the emission monochromator across a range of wavelengths (e.g., 360 nm to 600 nm).
Replace the blank with the 4-ACA sample and record the emission spectrum.[13]
Acquiring an Excitation Spectrum:
From the emission spectrum, determine the wavelength of maximum emission (λ_em).
Set the emission monochromator to this fixed λ_em value.
Scan the excitation monochromator across a range of wavelengths (e.g., 280 nm to 400 nm).
Record the excitation spectrum for the sample after running a blank.[13]
Data Processing: Subtract the corresponding blank spectrum from each sample spectrum to correct for background signal and Raman scattering from the solvent.[2]
Logical Relationships and Influences
The photophysical properties of 4-ACA are governed by a combination of its intrinsic structure and its external environment. The diagram below illustrates how pH and solvent polarity influence the observable fluorescence characteristics.
Caption: Influence of environmental factors on 4-ACA fluorescence.
Conclusion
Fluorescence spectroscopy is an essential and highly sensitive technique for characterizing 4-Aminocinnamic acid. By systematically evaluating the effects of solvent polarity and pH, researchers can gain a deep understanding of its photophysical behavior. The protocols outlined in this application note provide a robust framework for obtaining high-quality, reproducible fluorescence data, which is crucial for developing applications for 4-ACA in drug development, materials science, and as a fluorescent probe for biological systems.
Technical Support Center: 4-Aminocinnamic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Aminocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequent...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the synthesis of 4-Aminocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common issues encountered during synthesis.
FAQs: Common Impurities in 4-Aminocinnamic Acid Synthesis
Q1: What are the most common synthetic routes for 4-Aminocinnamic acid and what are their general impurity profiles?
A1: The three most common methods for synthesizing 4-Aminocinnamic acid are the Knoevenagel condensation, the Perkin reaction, and the Heck reaction. Each method has a distinct impurity profile.
Knoevenagel Condensation: This reaction involves the condensation of 4-aminobenzaldehyde (B1209532) with malonic acid. Common impurities can include unreacted starting materials and intermediates.
Perkin Reaction: This method uses the condensation of 4-aminobenzaldehyde with acetic anhydride. Side products can form due to the basic reaction environment, and the reaction is sensitive to moisture.
Heck Reaction: This palladium-catalyzed cross-coupling reaction of a 4-haloaniline with acrylic acid is known for its high stereoselectivity but can introduce process-related impurities.
Q2: What specific impurities should I look out for in the Knoevenagel synthesis of 4-Aminocinnamic acid?
Unreacted 4-aminobenzaldehyde: This can be detected by chromatographic methods.
Unreacted malonic acid: As a water-soluble starting material, it is often removed during aqueous workup.
4-aminobenzylidene malonic acid: This is the initial condensation product before decarboxylation. Incomplete decarboxylation will lead to its presence in the final product.
Polymeric materials: Aldehydes can be prone to polymerization under certain conditions.
Q3: What are the typical byproducts in the Perkin reaction for 4-Aminocinnamic acid?
A3: The Perkin reaction is conducted at high temperatures in the presence of a base, which can lead to side reactions.[1] Potential impurities include:
Unreacted 4-aminobenzaldehyde: Can be carried through to the final product if the reaction is incomplete.
Diacetylated 4-aminophenol: Formed if the starting 4-aminobenzaldehyde contains phenolic impurities that react with acetic anhydride.
Self-condensation products of acetic anhydride: Can occur at high temperatures.
Tar-like substances: Often form due to the high reaction temperatures and basic conditions, especially with amino-substituted aldehydes.[2]
Q4: What impurities are associated with the Heck reaction synthesis of 4-Aminocinnamic acid?
A4: The Heck reaction, while generally clean, can have the following impurities:
Unreacted 4-haloaniline (e.g., 4-bromoaniline (B143363) or 4-iodoaniline): A common starting material that may not fully react.
Homocoupled biaryl species: Formed from the coupling of two molecules of the 4-haloaniline.
Palladium residues: The palladium catalyst can contaminate the final product and usually requires specific purification steps for removal.
Phosphine (B1218219) oxides: If phosphine ligands are used, they can be oxidized during the reaction.
Troubleshooting Guides
Low Yield
Problem
Potential Cause(s)
Recommended Solution(s)
Low yield in Knoevenagel Condensation
- Incomplete reaction. - Suboptimal catalyst or solvent. - Premature precipitation of starting materials.
- Increase reaction time and/or temperature. Monitor reaction progress by TLC. - Screen different amine catalysts (e.g., piperidine, pyridine (B92270), triethylamine) and solvents (e.g., ethanol, DMF). - Ensure all starting materials are fully dissolved before and during the reaction.
Low yield in Perkin Reaction
- Presence of moisture hydrolyzing acetic anhydride. - Incomplete reaction due to insufficient heating or time. - Oxidation of 4-aminobenzaldehyde.
- Use anhydrous reagents and dry glassware. - Ensure the reaction is heated to the optimal temperature (typically 160-180°C) for a sufficient duration (3-5 hours).[1] - Use freshly distilled or high-purity 4-aminobenzaldehyde.
Low yield in Heck Reaction
- Inactive catalyst. - Inefficient base or solvent. - Poor quality of reactants.
- Use a fresh, active palladium catalyst and consider using a phosphine ligand to improve stability and activity. - Screen different bases (e.g., triethylamine, potassium carbonate) and solvents (e.g., DMF, acetonitrile). - Ensure the 4-haloaniline and acrylic acid are pure.
Product Purity Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Presence of starting materials in the final product
- Incomplete reaction. - Inefficient workup or purification.
- Increase reaction time or temperature. - Optimize the workup procedure to effectively remove unreacted starting materials (e.g., acid/base washes). - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). For persistent impurities, column chromatography may be necessary.[3]
Formation of colored impurities or tar
- High reaction temperatures. - Air oxidation of the amino group.
- Optimize the reaction temperature to the lowest effective level. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Treat the crude product with activated charcoal during recrystallization to remove colored impurities.
Product has a low melting point
- Presence of impurities.
- Recrystallize the product until a sharp and consistent melting point is achieved. - Analyze the product by HPLC or NMR to identify the impurities and guide further purification strategies.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of cinnamic acid derivatives. Note that yields can vary significantly based on the specific substrate and reaction scale.
Note: The data presented is a compilation from various sources and may not be directly representative of every experimental setup. It is intended for comparative purposes.
Experimental Protocols
Key Experiment: Knoevenagel Condensation of 4-Aminobenzaldehyde
This protocol describes a common laboratory-scale synthesis of 4-Aminocinnamic acid.
Materials:
4-aminobenzaldehyde
Malonic acid
Pyridine
Piperidine
Ethanol (95%)
Concentrated Hydrochloric Acid
Deionized water
Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in a minimal amount of 95% ethanol.
To this solution, add pyridine (as solvent) and a catalytic amount of piperidine.
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
Collect the solid precipitate by vacuum filtration and wash with cold deionized water.
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-Aminocinnamic acid.[5][6]
Characterization:
The purity and identity of the synthesized 4-Aminocinnamic acid should be confirmed by:
Melting Point: Compare the observed melting point with the literature value.
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
FT-IR Spectroscopy: To identify the characteristic functional groups.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Visualizations
Experimental Workflow: Knoevenagel Synthesis of 4-Aminocinnamic Acid
Caption: A typical workflow for the synthesis and purification of 4-Aminocinnamic acid via Knoevenagel condensation.
Logical Relationship: Troubleshooting Low Yield in Synthesis
Caption: A logical flowchart for troubleshooting low yield in the synthesis of 4-Aminocinnamic acid.
Technical Support Center: Synthesis of 4-Aminocinnamic Acid
Welcome to the technical support center for the synthesis of 4-Aminocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for com...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 4-Aminocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-Aminocinnamic acid?
A1: The most prevalent methods for the synthesis of 4-Aminocinnamic acid are the Knoevenagel condensation of 4-aminobenzaldehyde (B1209532) with malonic acid and the Perkin reaction of 4-aminobenzaldehyde with acetic anhydride.[1][2][3][4] The Heck reaction is another potential, though less common, route.
Q2: My 4-Aminocinnamic acid product is discolored. What is the likely cause and how can I purify it?
A2: Discoloration, often appearing as a brownish or yellowish tint, can be due to the presence of impurities from side reactions or unreacted starting materials. Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water.[5][6] In some cases, treatment with activated charcoal during the work-up process can help remove colored impurities.[3][7]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[5][8]
Q4: What are the typical yields for the synthesis of 4-Aminocinnamic acid?
A4: Yields can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For the Knoevenagel condensation, yields can range from moderate to excellent, often exceeding 70% under optimized conditions.[8][9] The Perkin reaction may result in lower to moderate yields.[3]
Troubleshooting Guides
Low Yield in Knoevenagel Condensation
Issue: The yield of 4-Aminocinnamic acid from the Knoevenagel condensation of 4-aminobenzaldehyde and malonic acid is significantly lower than expected.
dot
Caption: Troubleshooting workflow for low yield in Knoevenagel synthesis.
Potential Cause
Troubleshooting Steps
Impure Starting Materials
4-aminobenzaldehyde can oxidize over time. It is recommended to use freshly purified starting material. Malonic acid should be dry, as moisture can interfere with the reaction.
Inefficient Catalyst/Base
The choice and quality of the base are critical. Pyridine, often used with a catalytic amount of piperidine, should be of high purity. Triethylamine (TEA) can be a less toxic alternative.[8] Ensure the catalyst has not degraded. Optimize the amount of catalyst; too much or too little can negatively impact the yield.
Suboptimal Reaction Conditions
The reaction temperature and time are crucial parameters. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition. Monitor the reaction by TLC to determine the optimal reaction time. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Side Reactions
Self-condensation of 4-aminobenzaldehyde can occur. To minimize this, the aldehyde can be added slowly to the reaction mixture.[1] Michael addition of malonic acid to the newly formed 4-Aminocinnamic acid is another possible side reaction. Adjusting the stoichiometry of the reactants can help mitigate this.
Incomplete Decarboxylation
The Knoevenagel condensation initially forms a dicarboxylic acid intermediate, which then decarboxylates to yield the final product. Insufficient heating during the reaction or work-up can lead to incomplete decarboxylation.
Low Yield in Perkin Reaction
Issue: The synthesis of 4-Aminocinnamic acid via the Perkin reaction results in a poor yield.
Technical Support Center: Degradation of 4-Aminocinnamic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation pathways of 4-Aminocinnamic acid (4-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation pathways of 4-Aminocinnamic acid (4-ACA) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of 4-Aminocinnamic acid in solution?
A1: The primary environmental factors that can induce degradation of 4-Aminocinnamic acid in solution are exposure to light (photodegradation), presence of oxidizing agents (oxidative degradation), and exposure to acidic or basic conditions (hydrolysis). Temperature can also accelerate these degradation processes.[1][2][3]
Q2: What are the expected degradation pathways for 4-Aminocinnamic acid?
A2: Based on the structure of 4-Aminocinnamic acid and data from related compounds, the following degradation pathways are likely:
Photodegradation: Exposure to UV light can lead to isomerization from the trans-isomer to the cis-isomer and potential photodimerization to form cyclobutane (B1203170) derivatives like truxillic or truxinic acids.[4]
Oxidative Degradation: The amino group is susceptible to oxidation, which can form N-oxides or hydroxylamines.[5] The double bond can also be oxidized, potentially leading to cleavage and the formation of 4-aminobenzaldehyde (B1209532) and glyoxylic acid. Furthermore, degradation of the side chain can lead to the formation of 4-aminobenzoic acid.[6][7]
Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH and high temperatures might lead to modifications of the acrylic acid side chain.
Biodegradation: In the presence of microorganisms, a likely pathway is β-oxidation of the acrylic acid side chain, leading to the formation of 4-aminobenzoic acid.[6][8]
Q3: How can I minimize the degradation of 4-Aminocinnamic acid during my experiments?
A3: To minimize degradation, it is crucial to control the experimental environment:
Light Protection: Always work under amber or UV-filtered light. Use amber glassware or wrap containers in aluminum foil to protect solutions from light.[1]
pH Control: Maintain the pH of the solution in a neutral or slightly alkaline range, as this can reduce the rate of photodegradation.[1]
Solvent Choice: The polarity of the solvent can influence stability. It is advisable to test the stability of 4-ACA in different solvents to find one that minimizes degradation.[1] Degas solvents before use to minimize oxidative degradation.[1]
Temperature Control: Store solutions at controlled, often reduced, temperatures (e.g., 2-8 °C) to slow down the kinetic rate of degradation reactions.[1][5]
Inert Atmosphere: For sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[5]
Antioxidants: If compatible with the experimental design, consider adding an antioxidant to the solution.[1]
Q4: What analytical techniques are best suited for studying the degradation of 4-Aminocinnamic acid?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is the primary technique for separating and quantifying 4-Aminocinnamic acid and its degradation products.[9][10][11] For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.[10][12]
Troubleshooting Guides
Issue 1: Rapid loss of 4-Aminocinnamic acid concentration in solution.
Potential Cause
Troubleshooting Step
Photodegradation
Immediately protect the solution from light by using amber vials or wrapping the container in aluminum foil. Work in a dimly lit area or under a fume hood with the light off.[1]
Oxidation
Prepare fresh solutions using degassed solvents. If possible, sparge the solution with nitrogen or argon. Avoid sources of metal ion contamination which can catalyze oxidation.[5]
Incorrect pH
Measure the pH of the solution. Adjust to a neutral or slightly alkaline pH if the experimental conditions allow.[1]
High Temperature
Store the solution at a lower temperature (e.g., in a refrigerator or on ice) when not in use.[1]
Issue 2: Appearance of unexpected peaks in HPLC chromatogram.
Potential Cause
Troubleshooting Step
Formation of Degradation Products
This is the expected outcome of a degradation study. Proceed to identify the new peaks using LC-MS and characterize the degradation pathway.
Solvent Impurities
Run a blank injection of your mobile phase and sample solvent to check for contaminant peaks. Use high-purity, HPLC-grade solvents.[1]
Co-eluting Impurities
Optimize your HPLC method to improve resolution. This may involve changing the mobile phase composition, gradient, or using a different column.[1]
Placebo or Excipient Degradation (for formulated products)
Prepare and analyze a placebo sample under the same stress conditions to identify peaks not related to the active pharmaceutical ingredient.[13]
Quantitative Data Summary
The following tables summarize typical data obtained from forced degradation studies of a substance like 4-Aminocinnamic acid. The goal of such studies is often to achieve 5-20% degradation to ensure that stability-indicating methods can be properly validated.[3][14]
Table 1: Summary of Forced Degradation Conditions and Results
Protocol 1: General Procedure for Forced Degradation Study
Forced degradation studies are performed to evaluate the stability of a drug substance and to develop a stability-indicating analytical method.[3][10]
Preparation of Stock Solution: Prepare a stock solution of 4-Aminocinnamic acid in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at a specified temperature (e.g., 80°C) for a defined period.
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at a specified temperature (e.g., 60°C) for a defined period.
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
Photolytic Degradation: Expose the stock solution in a photostability chamber to a defined light exposure (e.g., 1.2 million lux hours and 200 watt hours/m²).[3]
Thermal Degradation: Store the solid 4-Aminocinnamic acid in an oven at a high temperature (e.g., 105°C).
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer.
Peak Purity and Mass Balance: Assess the purity of the 4-Aminocinnamic acid peak and calculate the mass balance to ensure all degradation products are accounted for.[13]
Protocol 2: HPLC Method for Analysis of 4-Aminocinnamic Acid and its Degradants
Instrumentation: HPLC system with a UV/DAD detector.
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH 3.0.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-5 min: 10% B
5-25 min: 10% to 90% B
25-30 min: 90% B
30-35 min: 90% to 10% B
35-40 min: 10% B
Flow Rate: 1.0 mL/min.
Detection Wavelength: 280 nm.
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways of 4-Aminocinnamic acid in solution.
Caption: Workflow for a forced degradation study of 4-Aminocinnamic acid.
Technical Support Center: Purification of 4-Aminocinnamic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-aminocinnamic acid via recrystallization. Below you will find troubl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-aminocinnamic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses specific problems you may face during the purification of 4-aminocinnamic acid.
Problem
Possible Cause(s)
Recommended Solution(s)
No crystals form upon cooling
- The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Cooling is occurring too rapidly.
- Concentrate the solution by boiling off some of the solvent.- Scratch the inner wall of the flask with a glass stirring rod at the solution's surface to induce nucleation.- Add a small "seed" crystal of pure 4-aminocinnamic acid.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
"Oiling out" (product separates as a liquid)
- The solution is too concentrated.- The cooling process is too rapid, causing the solute to come out of solution above its melting point.- Significant impurities are present, depressing the melting point of the mixture.
- Reheat the mixture to redissolve the oil, then add a small amount of additional hot solvent to decrease the concentration.- Ensure a slow cooling rate by insulating the flask.- Consider a different recrystallization solvent or a mixed solvent system.
Low yield of purified crystals
- Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent in which they are too soluble, or with solvent that was not sufficiently cooled.
- Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the filtration apparatus (funnel and receiving flask) is preheated before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored crystals
- Presence of colored impurities from the synthesis, such as residual starting materials or byproducts.
- Add a small amount of activated charcoal to the hot solution before the filtration step. Use charcoal sparingly as it can adsorb the desired product as well.
Crystals are very fine or needle-like
- The solution cooled too quickly, leading to rapid precipitation rather than slow crystal growth.
- Allow the solution to cool to room temperature slowly and undisturbed before further cooling in an ice bath.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 4-aminocinnamic acid?
A1: Based on its polarity, polar protic solvents are generally suitable for recrystallizing 4-aminocinnamic acid. A mixed solvent system of ethanol (B145695) and water or methanol and water is often effective. The ideal solvent or solvent mixture should dissolve the 4-aminocinnamic acid well at elevated temperatures but poorly at room temperature. It is sparingly soluble in water alone[1].
Q2: How do I perform a small-scale solvent test to find the optimal recrystallization solvent?
A2: Place a small amount of your crude 4-aminocinnamic acid (e.g., 20-30 mg) into a test tube. Add a few drops of the solvent to be tested and observe the solubility at room temperature. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot and show significant crystal formation upon cooling.
Q3: My 4-aminocinnamic acid is not dissolving in methanol, even with heating. What could be the issue?
A3: 4-Aminocinnamic acid, being an amino acid, can exist as a zwitterion (with both a positive and negative charge on the molecule), which can significantly decrease its solubility in organic solvents like methanol. If you are encountering solubility issues, the use of a mixed solvent system with water or acidification with a dilute acid like HCl can improve solubility[2].
Q4: What are the likely impurities in my crude 4-aminocinnamic acid sample?
A4: If the 4-aminocinnamic acid was synthesized via a Perkin reaction, common impurities could include unreacted starting materials such as 4-aminobenzaldehyde (B1209532) (or its precursor) and acetic anhydride, as well as side-products from condensation reactions.
Q5: The melting point of my recrystallized product is still broad. What should I do?
A5: A broad melting point range indicates the presence of impurities. A second recrystallization step may be necessary to achieve higher purity. Ensure that the crystals are completely dry before measuring the melting point, as residual solvent can also depress and broaden the melting point range.
Experimental Protocol: Recrystallization of 4-Aminocinnamic Acid
This protocol details the methodology for purifying 4-aminocinnamic acid using a mixed ethanol-water solvent system.
Materials:
Crude 4-aminocinnamic acid
Ethanol
Deionized water
Activated charcoal (optional)
Erlenmeyer flasks
Hot plate with magnetic stirring
Buchner funnel and filter flask
Filter paper
Glass stirring rod
Ice bath
Procedure:
Dissolution: Place the crude 4-aminocinnamic acid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely while heating and stirring on a hot plate.
Addition of Anti-Solvent: Once the solid is fully dissolved in the hot ethanol, slowly add hot deionized water dropwise to the solution until it becomes slightly and persistently turbid (cloudy). This indicates that the solution is saturated.
Clarification: Add a few drops of hot ethanol back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat the mixture to boiling for a few minutes.
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. The formation of crystals should be observed.
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol-water mixture to remove any remaining soluble impurities.
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. Subsequently, transfer the crystals to a watch glass to air dry.
Quantitative Data Summary
Solvent
Chemical Formula
Polarity
Expected Solubility at Room Temperature
Expected Solubility at Boiling Point
Water
H₂O
High
Low
Low to Moderate
Ethanol
C₂H₅OH
High
Low to Moderate
High
Methanol
CH₃OH
High
Low to Moderate
High
Acetone
C₃H₆O
Medium
Low
Moderate
Ethyl Acetate
C₄H₈O₂
Medium
Low
Moderate
Dichloromethane
CH₂Cl₂
Low
Very Low
Low
Hexane
C₆H₁₄
Low
Insoluble
Insoluble
Diagrams
Caption: Troubleshooting workflow for the recrystallization of 4-aminocinnamic acid.
Caption: Experimental workflow for the purification of 4-aminocinnamic acid.
challenges in 4-Aminocinnamic acid crystallization and how to solve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the crystallization of 4-Aminocinnamic acid (4-ACA).
This section addresses common issues encountered during the crystallization of 4-Aminocinnamic acid in a question-and-answer format, providing direct and actionable troubleshooting advice.
Q1: I've dissolved my 4-ACA sample in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
A1: This is a common issue, often indicating that the solution is not sufficiently supersaturated. Here are several steps to induce crystallization:
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.
Seeding: If available, add a single, small seed crystal of pure 4-ACA to the solution. This provides a template for new crystals to form.
Solvent Evaporation: Gently blow a stream of inert gas (like nitrogen or argon) over the surface of the solution or leave it partially uncovered in a fume hood for a short period. This will increase the concentration of the solute.
Reduce Solvent Volume: It's possible that too much solvent was used. Gently reheat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator. Be aware that rapid cooling can lead to the formation of smaller crystals.
Q2: My 4-ACA is "oiling out" as a liquid instead of forming solid crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, often due to high solute concentration or the presence of impurities that depress the melting point. To address this:
Re-dissolve and Dilute: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the concentration.
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask with glass wool or a beaker can help. Slower cooling rates favor the formation of ordered crystals over an amorphous oil.
Solvent System Modification: Consider using a different solvent or a mixed solvent system. A solvent in which the compound is slightly less soluble at elevated temperatures might be beneficial.
Q3: The crystallization is happening too quickly, resulting in a fine powder. How can I obtain larger crystals?
A3: Rapid crystallization often traps impurities and leads to small, poorly formed crystals. To promote the growth of larger, purer crystals:
Increase Solvent Volume: Reheat the solution to redissolve the precipitate and add a small amount of additional hot solvent. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.
Slow Cooling: As mentioned previously, ensure the solution cools slowly and without disturbance.
Use a Co-solvent: Employing a mixed solvent system where 4-ACA is less soluble in the second solvent (the anti-solvent) can allow for more controlled precipitation.
Q4: My final product has a low yield. What are the likely causes and how can I improve it?
A4: Low recovery of the purified product can be due to several factors:
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary for complete dissolution.
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize prematurely on the filter paper. Ensure the filtration apparatus is pre-heated.
Incomplete Cooling: Make sure the solution has been thoroughly cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize precipitation before filtration.
Washing with Too Much Cold Solvent: While washing the collected crystals is necessary to remove residual impurities, using an excessive amount of cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.
Q5: How do I deal with colored impurities in my 4-ACA sample?
A5: If your crystallized 4-ACA has a noticeable color, it indicates the presence of impurities. To remove them:
Activated Charcoal: After dissolving the crude 4-ACA in the hot solvent, add a small amount of activated charcoal to the solution and briefly continue heating. The charcoal will adsorb the colored impurities.
Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities before allowing the solution to cool and crystallize.
Data Presentation: Solvent Selection for Crystallization
Table 1: Estimated Solubility of 4-Aminocinnamic Acid in Various Solvents
Solvent
Polarity
Expected Solubility at Room Temperature
Expected Solubility at Boiling Point
Notes
Water
High
Low
Low to Moderate
A good candidate for recrystallization, potentially in a mixed solvent system.
Ethanol
High
Moderate
High
Likely a good "soluble" solvent for a mixed-solvent recrystallization.
Methanol
High
Moderate
High
Similar to ethanol, a good "soluble" solvent candidate.
Acetone
Medium
Moderate
High
May be a suitable single solvent or part of a mixed system.
Ethyl Acetate
Medium
Low to Moderate
High
A potential recrystallization solvent.
Toluene
Low
Very Low
Low
Unlikely to be a good solvent for 4-ACA due to polarity mismatch.
Hexane
Low
Insoluble
Insoluble
Can be used as an "anti-solvent" in a mixed-solvent system.
Table 2: Solubility of trans-Cinnamic Acid in Methanol-Water and Ethanol-Water Mixtures at 298.15 K
This data for the parent compound, trans-Cinnamic Acid, illustrates how solubility changes with the composition of mixed solvent systems. A similar trend can be expected for 4-Aminocinnamic acid.[1][2]
Solvent System
Mole Fraction of Alcohol
Solubility of trans-Cinnamic Acid (mole fraction)
Methanol-Water
0.0
0.0001
0.2
0.0025
0.4
0.0120
0.6
0.0350
0.8
0.0700
1.0
0.1200
Ethanol-Water
0.0
0.0001
0.2
0.0040
0.4
0.0250
0.6
0.0600
0.8
0.1100
1.0
0.1600
Note: The solubility of 4-ACA is expected to be slightly different from trans-Cinnamic acid due to the presence of the amino group. Experimental verification is always recommended.
Experimental Protocols
1. Protocol for Cooling Crystallization from a Single Solvent (e.g., Water)
This method is suitable if a solvent is found that dissolves 4-ACA well at high temperatures but poorly at low temperatures.
Dissolution: In an Erlenmeyer flask, add the crude 4-ACA and a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., water).
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the 4-ACA is completely dissolved.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent.
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.
2. Protocol for Anti-Solvent Crystallization (e.g., Ethanol-Water System)
This method is effective when 4-ACA is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.
Dissolution: Dissolve the crude 4-ACA in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask with stirring.
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (the anti-solvent, e.g., hot water) dropwise until the solution becomes slightly turbid.
Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears, resulting in a saturated solution.
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent crystallization protocol.
Technical Support Center: 4-Aminocinnamic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common reactions involving 4-Aminocinnamic acid. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common reactions involving 4-Aminocinnamic acid. The information is designed to help you identify and resolve issues related to byproduct formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with 4-Aminocinnamic acid?
A1: 4-Aminocinnamic acid is a versatile bifunctional molecule. The most common reactions involve derivatization of its amino or carboxylic acid groups. These include:
Esterification: The carboxylic acid group is reacted with an alcohol to form an ester.
Amidation: The carboxylic acid group is reacted with an amine, or the amino group is reacted with a carboxylic acid (or its activated derivative) to form an amide.
N-Acetylation: The amino group is acetylated.
Photodimerization: [2+2] cycloaddition reaction upon exposure to UV light.[1]
Decarboxylation: Removal of the carboxyl group, often at elevated temperatures.
Q2: Why is byproduct formation a concern in 4-Aminocinnamic acid reactions?
A2: As a bifunctional molecule, 4-Aminocinnamic acid can undergo competing reactions at its two reactive sites (the amino group and the carboxylic acid group), leading to the formation of undesired byproducts.[2][3] For example, during esterification of the carboxylic acid, the amino group can also react, leading to polymerization or other side reactions if not properly protected.
Q3: How can I minimize byproduct formation?
A3: Minimizing byproducts often involves a combination of strategies:
Protection of Functional Groups: Temporarily blocking one of the functional groups (e.g., protecting the amino group as a Boc-derivative) allows for selective reaction at the other site.
Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, reaction time, and stoichiometry of reactants can favor the desired reaction pathway.
Choice of Reagents: Using specific activating agents or catalysts can enhance the selectivity of the reaction.
Stir at room temperature until the reaction is complete (monitor by TLC).
Isolate the Boc-protected 4-Aminocinnamic acid.
Esterification:
Suspend the (Boc-protected) 4-Aminocinnamic acid in a large excess of absolute ethanol.
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
After completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
Extract the ester with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Deprotection (if applicable):
Dissolve the Boc-protected ester in a suitable solvent (e.g., dichloromethane).
Add an excess of a strong acid (e.g., trifluoroacetic acid).
Stir at room temperature until deprotection is complete (monitor by TLC).
Remove the acid and solvent under reduced pressure to obtain the desired ethyl 4-aminocinnamate.
Fischer Esterification workflow for 4-Aminocinnamic acid.
Amidation Reactions (e.g., using DCC)
Issue: Formation of N,N'-dicyclohexylurea (DCU) byproduct and other side reactions.
Common Byproduct/Issue
Potential Cause
Suggested Solution
N,N'-dicyclohexylurea (DCU)
Inherent byproduct of using DCC as a coupling agent.
DCU is poorly soluble in many organic solvents. Most of it can be removed by filtration. For complete removal, column chromatography may be necessary.
N-acylurea
Rearrangement of the O-acylisourea intermediate.
Add a nucleophilic catalyst such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to intercept the intermediate before it rearranges.
Polymerization
Intermolecular reaction if 4-aminocinnamic acid is reacted with itself.
Use one of the reactants in excess or protect one of the functional groups if you are not aiming for polymerization.
Racemization
Loss of stereochemical integrity at an adjacent chiral center (if applicable).
The addition of HOBt or NHS can help to suppress racemization.
Dissolve 4-Aminocinnamic acid and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or THF).
Cool the solution to 0 °C in an ice bath.
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir for 15-30 minutes at 0 °C.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction progress by TLC.
After completion, filter off the precipitated N,N'-dicyclohexylurea (DCU).
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Desired amidation pathway and potential side reaction with DCC.
N-Acetylation
Issue: Incomplete reaction or formation of di-acetylated product.
Common Byproduct/Issue
Potential Cause
Suggested Solution
Unreacted 4-Aminocinnamic Acid
Insufficient acetylating agent or reaction time.
Use a slight excess of acetic anhydride (B1165640) or acetyl chloride. Ensure the reaction goes to completion by monitoring with TLC.
Di-acetylated Product
Reaction of the carboxylic acid to form a mixed anhydride, followed by reaction with another amine.
This is less likely under standard N-acetylation conditions but can be minimized by controlling the stoichiometry and temperature.
Hydrolysis of Acetic Anhydride
Presence of water in the reaction mixture.
Use anhydrous solvents and reagents.
Suspend 4-Aminocinnamic acid in a suitable solvent such as water or a mixture of acetic acid and water.
Add a base, such as sodium acetate (B1210297) or sodium bicarbonate, to neutralize the carboxylic acid and the generated acetic acid.
Cool the mixture in an ice bath.
Slowly add acetic anhydride with vigorous stirring.
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
The N-acetyl-4-aminocinnamic acid may precipitate from the reaction mixture. If so, collect the solid by filtration.
If the product does not precipitate, acidify the solution with a mineral acid (e.g., HCl) to precipitate the product.
Collect the solid by filtration, wash with cold water, and dry.
Recrystallize from a suitable solvent (e.g., ethanol/water) to purify the product.
General workflow for the N-Acetylation of 4-Aminocinnamic acid.
4-vinylaniline is prone to polymerization, especially at high temperatures and in the presence of oxygen or radical initiators.[6][7]
Conduct the decarboxylation under an inert atmosphere. Consider performing the reaction at the lowest possible temperature that still allows for efficient decarboxylation. The addition of a polymerization inhibitor (e.g., hydroquinone) may be beneficial. Distill the product under reduced pressure immediately after the reaction.
Incomplete Decarboxylation
Insufficient temperature or reaction time.
Optimize the reaction temperature and duration. The use of a high-boiling point solvent can help to maintain a consistent and sufficiently high temperature.
Place 4-Aminocinnamic acid in a round-bottom flask equipped with a distillation apparatus.
Add a high-boiling point solvent (e.g., quinoline) and a copper catalyst (e.g., copper powder or copper(I) oxide).
Heat the mixture under an inert atmosphere (e.g., nitrogen).
The decarboxylation will occur at elevated temperatures, and the resulting 4-vinylaniline can be distilled directly from the reaction mixture.
Collect the distilled product, which should be stored under an inert atmosphere and in the dark to prevent polymerization.
Decarboxylation of 4-Aminocinnamic acid and the competing polymerization side reaction.
Technical Support Center: Improving the Stability of 4-Aminocinnamic Acid (4-ACA) Solutions
Welcome to the technical support center for 4-Aminocinnamic acid (4-ACA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common stability...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 4-Aminocinnamic acid (4-ACA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common stability issues encountered with 4-ACA solutions during experiments.
Troubleshooting Guide
This guide addresses specific problems you might face with 4-ACA solutions, offering potential causes and recommended solutions.
Problem
Potential Cause
Recommended Solution
Precipitation in aqueous solution
Low aqueous solubility of 4-ACA, especially at neutral pH.[1]
- Adjust the pH of the solution. 4-ACA is more soluble in dilute acidic solutions.[2] - Consider using a co-solvent system (e.g., with ethanol (B145695) or DMSO) for initial dissolution before dilution in aqueous buffer. - For biological assays, prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium.
Solution discoloration (yellowing/browning)
Oxidative degradation: The amino group on the aromatic ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions.
- Prepare solutions fresh whenever possible. - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Degas solvents to remove dissolved oxygen. - Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT).
Loss of compound activity or inconsistent results
Chemical degradation: This can be due to hydrolysis, oxidation, or photodegradation, leading to a decrease in the concentration of active 4-ACA.
- Confirm the stability of your 4-ACA solution under your specific experimental conditions (pH, temperature, light exposure) using a stability-indicating HPLC method. - Store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. - Ensure the pH of the final solution is within a stable range for 4-ACA (likely acidic to neutral).
Unexpected peaks in HPLC analysis
Formation of degradation products: Exposure to harsh conditions (e.g., strong acids/bases, high heat, strong oxidizing agents, or UV light) can lead to the formation of new chemical entities.
- Identify the degradation products using techniques like LC-MS. Potential degradation pathways include oxidation of the amino group, isomerization of the double bond (trans to cis), and reactions involving the carboxylic acid group. - Adjust experimental and storage conditions to minimize the formation of these impurities.
Frequently Asked Questions (FAQs)
1. What is the best way to dissolve 4-Aminocinnamic acid?
Due to its sparingly soluble nature in water, the following methods are recommended:
For Aqueous Buffers: If your experiment allows, dissolving 4-ACA in a dilute acidic solution (e.g., dilute HCl) can improve its solubility.[2] Subsequently, the pH can be carefully adjusted.
For Organic Stock Solutions: For many biological applications, preparing a concentrated stock solution in an organic solvent is the most practical approach. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.
2. How should I store 4-Aminocinnamic acid solutions?
Solid Form: Store the solid 4-ACA powder in a cool, dark, and dry place.
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO. Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Working Solutions: Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary, keep them at 2-8°C and protected from light for no longer than a day.
3. What are the likely degradation pathways for 4-Aminocinnamic acid?
While specific degradation studies on 4-ACA are not extensively documented in the available literature, based on its chemical structure (an aminophenol and a cinnamic acid derivative), the following degradation pathways are plausible:
Oxidation: The aminophenol moiety is prone to oxidation, which can lead to the formation of colored quinone-imine type structures. This is often accelerated by light, heat, and the presence of metal ions.
Photodegradation: The conjugated system in 4-ACA can absorb UV light, potentially leading to isomerization of the trans double bond to the cis isomer, or other photochemical reactions. Studies on the related compound 4-aminocarminic acid have shown susceptibility to photodegradation.[3][4]
Hydrolysis: While the amide bond is not present, under extreme pH and temperature conditions, other hydrolytic reactions could occur, though this is generally less common for this structure compared to esters or amides.
4. How can I improve the stability of my 4-ACA solution?
pH Control: Maintain the pH of your solution in the acidic to neutral range, as extreme alkaline conditions can promote degradation of similar phenolic compounds.
Use of Antioxidants: The addition of antioxidants can help prevent oxidative degradation. Common antioxidants used in pharmaceutical formulations include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT).
Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with cinnamic acid derivatives, which can enhance both their solubility and stability by protecting the molecule from the surrounding environment.[5][6][7][8]
Light Protection: Always protect solutions from light by using amber-colored containers or by wrapping the containers with aluminum foil.
Temperature Control: Store solutions at recommended low temperatures to slow down the rate of degradation.
Quantitative Data
Table 1: Solubility of 4-Aminocinnamic Acid and Related Compounds
Gradient Elution: A gradient from low to high organic phase (Acetonitrile) is recommended to ensure the elution of both the polar parent compound and any less polar degradation products. A starting gradient could be 5% to 95% B over 20-30 minutes.
Flow Rate: 1.0 mL/min
Detection Wavelength: Monitor at the λmax of 4-ACA and also use a PDA detector to screen for impurities with different UV spectra.
Column Temperature: 30°C
Procedure:
Prepare solutions of 4-ACA that have been subjected to forced degradation (see below).
Inject the stressed samples into the HPLC system.
Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve baseline separation of the parent 4-ACA peak from all degradation product peaks.
The method is considered "stability-indicating" if all degradation products are well-resolved from the main peak and from each other.
Protocol 3: Forced Degradation Studies
Objective: To intentionally degrade 4-ACA to generate potential degradation products for the development of a stability-indicating analytical method and to understand its degradation pathways. A target degradation of 5-20% is generally recommended.[11][12][13][14][15][16]
General Procedure:
Prepare a stock solution of 4-ACA in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility).
Aliquot the stock solution into separate, clearly labeled containers for each stress condition.
Stress Conditions:
Acidic Hydrolysis: Add an equal volume of 1 M HCl to an aliquot of the stock solution. Incubate at room temperature and at an elevated temperature (e.g., 60°C).[14]
Alkaline Hydrolysis: Add an equal volume of 1 M NaOH to an aliquot of the stock solution. Incubate at room temperature.[14]
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution. Incubate at room temperature, protected from light.[11][12]
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or higher) in the dark.
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or a photostability chamber) as per ICH Q1B guidelines. Also, expose a solid sample to the same light conditions.
Sample Analysis:
At various time points (e.g., 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
Neutralize the acidic and basic samples before analysis.
Analyze all samples by the developed HPLC method to assess the extent of degradation and the formation of new peaks.
For identification of unknown peaks, collect fractions and analyze by LC-MS.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting 4-Aminocinnamic acid solutions.
Caption: Potential degradation pathways of 4-Aminocinnamic acid under various stress conditions.
Technical Support Center: 4-Aminocinnamic Acid Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-aminocinnamic...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-aminocinnamic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is 4-aminocinnamic acid poorly soluble in neutral aqueous buffers?
4-Aminocinnamic acid is sparingly soluble in water and neutral pH buffers due to its chemical structure, which includes a non-polar aromatic ring and a carboxylic acid group. At neutral pH, the carboxylic acid group is partially deprotonated, but the molecule as a whole retains significant hydrophobic character, limiting its interaction with water molecules.
Q2: How does pH affect the solubility of 4-aminocinnamic acid?
The solubility of 4-aminocinnamic acid is highly pH-dependent due to its two ionizable groups: a carboxylic acid and an amino group.
At low pH (acidic conditions): The amino group is protonated (-NH3+) and the carboxylic acid group is protonated (-COOH). The molecule carries a net positive charge, which can increase its solubility in aqueous solutions. It has been noted to be soluble in dilute HCl.[1]
Near neutral pH: The molecule exists predominantly in a zwitterionic form, with a protonated amino group (-NH3+) and a deprotonated carboxylic acid group (-COO-). While the net charge is neutral, intermolecular interactions can still limit solubility.
At high pH (alkaline conditions): The amino group is neutral (-NH2) and the carboxylic acid group is deprotonated (-COO-), giving the molecule a net negative charge. This charged form is generally more soluble in water.
Q3: What is the pKa of 4-aminocinnamic acid?
4-Aminocinnamic acid has two pKa values:
The predicted pKa for the carboxylic acid group is approximately 4.79.[2]
The pKa of the amino group is not precisely documented for this specific molecule, but for similar aromatic amines, it is typically in the range of 4-5. However, as part of an amino acid-like structure, it's also important to consider the protonation state of the amino group, which generally has a pKa in the range of 9-10 for deprotonation of the conjugate acid (-NH3+).
Q4: What are the recommended organic solvents for preparing a stock solution of 4-aminocinnamic acid?
For preparing a concentrated stock solution, polar aprotic solvents are recommended. Based on data for structurally similar compounds, the following solvents are good starting points:
Ethanol and methanol (B129727) can also be used, although the solubility may be lower.
Data Presentation: Solubility of Structurally Similar Compounds
Since specific quantitative solubility data for 4-aminocinnamic acid is limited, the following table summarizes the solubility of structurally related compounds to provide a general guideline.
Compound
Solvent
Solubility
α-Cyano-4-hydroxycinnamic acid
DMSO
~ 30 mg/mL
Dimethylformamide
~ 30 mg/mL
1:5 DMSO:PBS (pH 7.2)
~ 0.1 mg/mL
4-Acetamidobutyric acid
DMSO
~ 20 mg/mL
Dimethylformamide
~ 20 mg/mL
Ethanol
~ 1 mg/mL
PBS (pH 7.2)
~ 10 mg/mL
Experimental Protocols
Protocol 1: Preparation of a 4-Aminocinnamic Acid Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of 4-aminocinnamic acid in DMSO.
Materials:
4-Aminocinnamic acid (MW: 163.17 g/mol )
Anhydrous DMSO
Sterile microcentrifuge tubes or vials
Vortex mixer
Calibrated scale
Procedure:
Weighing: Accurately weigh out 1.63 mg of 4-aminocinnamic acid and place it into a sterile microcentrifuge tube.
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.
Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but be cautious of potential degradation if the compound is heat-sensitive.
Inspection: Visually inspect the solution to ensure there are no undissolved particles.
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer
This protocol provides a recommended procedure for diluting the DMSO stock solution into an aqueous medium to minimize precipitation.
Prepare Buffer: Dispense the required volume of the pre-warmed aqueous buffer into a sterile tube.
Dilution: While gently vortexing or stirring the buffer, add the desired volume of the 4-aminocinnamic acid DMSO stock solution dropwise. This "reverse dilution" method ensures rapid dispersion of the compound and minimizes localized high concentrations that can lead to precipitation.
Final DMSO Concentration: Ensure the final concentration of DMSO in the aqueous solution is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays.
Final Inspection: After dilution, visually inspect the solution for any signs of precipitation (e.g., cloudiness, visible particles). If the solution remains clear, it is ready for use. It is recommended to prepare fresh dilutions for each experiment.
Protocol 3: pH Adjustment for Enhanced Aqueous Solubility
This protocol describes how to increase the solubility of 4-aminocinnamic acid in an aqueous buffer by adjusting the pH.
Materials:
4-Aminocinnamic acid
Aqueous buffer of choice (e.g., 10 mM Phosphate buffer)
0.1 M NaOH solution
0.1 M HCl solution
pH meter
Procedure:
Suspension: Prepare a suspension of 4-aminocinnamic acid in the desired aqueous buffer at a concentration slightly higher than the target concentration.
pH Adjustment (to increase solubility): While stirring the suspension, slowly add 0.1 M NaOH dropwise. Monitor the pH continuously with a pH meter. As the pH increases above the pKa of the carboxylic acid group (~4.79), the compound will deprotonate and its solubility will increase. Continue adding NaOH until the compound is fully dissolved.
pH Adjustment (for experimental conditions): If the resulting pH is higher than desired for the experiment, it can be carefully back-titrated with 0.1 M HCl. Be aware that lowering the pH may cause the compound to precipitate again. It is crucial to determine the pH at which the compound remains soluble at the target concentration.
Filtration: If any particulates remain, the solution can be filtered through a 0.22 µm syringe filter.
Mandatory Visualizations
Caption: Ionization states of 4-aminocinnamic acid at different pH values.
Caption: Experimental workflow for dissolving 4-aminocinnamic acid using a cosolvent.
Caption: Troubleshooting guide for 4-aminocinnamic acid precipitation.
Technical Support Center: Preventing Photobleaching of 4-Aminocinnamic Acid Fluorescent Probes
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-Aminocinnamic acid-based fluorescent probes. It provides in-depth troubleshooting guides and frequentl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-Aminocinnamic acid-based fluorescent probes. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to photobleaching during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it occur with 4-Aminocinnamic acid probes?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as a 4-Aminocinnamic acid probe, upon exposure to excitation light.[1] This process leads to a permanent loss of fluorescence. It occurs when the fluorophore in its excited state reacts with other molecules, often molecular oxygen, to form non-fluorescent products.[2] This can compromise experimental results by reducing the signal-to-noise ratio and leading to inaccurate quantitative data.[3]
Q2: How can I tell if my 4-Aminocinnamic acid probe is photobleaching?
A2: The most common sign of photobleaching is a rapid decrease in fluorescence intensity during continuous imaging.[3] You may observe that the initial image is bright, but subsequent images in a time-lapse series become progressively dimmer in the illuminated area.
Q3: Are there ways to minimize photobleaching without using chemical reagents?
A3: Yes. Optimizing your imaging parameters is the first and most crucial step. This includes:
Minimizing Exposure Time: Only expose the sample to excitation light when acquiring an image.[3]
Reducing Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal.[4]
Using Neutral Density Filters: These filters can reduce the intensity of the excitation light without changing its spectral properties.[3]
Choosing the Right Filter Sets: Ensure your filters are well-matched to the excitation and emission spectra of your 4-Aminocinnamic acid probe to maximize signal detection and minimize unnecessary light exposure.
Q4: What are antifade reagents and how do they protect my 4-Aminocinnamic acid probe?
A4: Antifade reagents are chemical compounds added to mounting media or live-cell imaging solutions to reduce photobleaching. They typically work by scavenging for reactive oxygen species (ROS), which are major contributors to the photochemical destruction of fluorophores.[5] By neutralizing these harmful molecules, antifade reagents help to preserve the fluorescent signal.
Q5: Which antifade reagent is most effective for 4-Aminocinnamic acid probes?
A5: The effectiveness of an antifade reagent can depend on the specific experimental conditions. Commonly used antifade agents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox.[6] It is often recommended to empirically test a few different reagents to find the best one for your setup.
Troubleshooting Guide
Issue: Rapid loss of fluorescence signal from my 4-Aminocinnamic acid probe during image acquisition.
This is a classic sign of photobleaching. Follow these steps to diagnose and mitigate the problem.
Step 1: Optimize Imaging Parameters
The most immediate way to reduce photobleaching is to minimize the amount of light hitting your sample.
Action: Reduce the excitation light intensity and the exposure time to the minimum level required for a good signal-to-noise ratio.
Verification: Acquire a time-lapse series on a test area. If the fluorescence intensity still drops significantly, proceed to the next step.
Step 2: Implement an Antifade Reagent
If optimizing imaging parameters is insufficient, the use of an antifade reagent is necessary.
Action: Prepare or purchase a mounting medium containing an antifade reagent. For fixed cells, commercial options like ProLong™ Gold or VECTASHIELD® are available.[7] For live-cell imaging, reagents like Trolox or L-Ascorbic acid can be added to the imaging medium.
Verification: Compare the photostability of your probe with and without the antifade reagent under the same imaging conditions.
Step 3: Control the Chemical Environment
The presence of oxygen can accelerate photobleaching.
Action: For live-cell imaging, consider using an oxygen scavenging system, such as glucose oxidase and catalase, in your imaging medium.
Verification: Assess if the addition of an oxygen scavenger improves the photostability of your 4-Aminocinnamic acid probe.
Quantitative Data Summary
The following table summarizes the relative photostability of a hypothetical 4-Aminocinnamic acid probe in the presence of various common antifade reagents. The data represents the percentage of initial fluorescence intensity remaining after 5 minutes of continuous excitation.
Antifade Reagent
Concentration
% Initial Fluorescence Remaining (after 5 min)
None (PBS/Glycerol)
N/A
15%
DABCO
2.5% (w/v)
65%
n-Propyl gallate (NPG)
0.1 M
75%
p-Phenylenediamine (PPD)
0.1% (w/v)
85%
Trolox
2 mM
80% (Live Cells)
Note: These are illustrative values. The optimal reagent and concentration should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of an Antifade Mounting Medium (DABCO)
This protocol describes how to prepare a simple and effective antifade mounting medium for fixed-cell imaging.
Technical Support Center: Solvent Effects on 4-Aminocinnamic Acid NMR Spectra
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NMR spectroscopy of 4-Ami...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NMR spectroscopy of 4-Aminocinnamic acid, particularly concerning solvent effects.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for 4-Aminocinnamic acid?
A1: The chemical shifts of 4-Aminocinnamic acid are highly dependent on the solvent used due to interactions such as hydrogen bonding and solvent polarity. Below is a summary of reported chemical shifts in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
Data Presentation: 1H and 13C NMR Chemical Shifts of 4-Aminocinnamic Acid in DMSO-d6
Proton (1H)
Chemical Shift (ppm)
Carbon (13C)
Chemical Shift (ppm)
-COOH
~12.0
C=O
~168
Ar-H (ortho to -CH=CH)
~7.6
Ar-C (ortho to -CH=CH)
~130
Ar-H (ortho to -NH2)
~6.6
Ar-C (ortho to -NH2)
~114
-CH= (alpha to Ar)
~7.4
-CH= (alpha to Ar)
~142
-CH- (beta to Ar)
~6.2
-CH- (beta to Ar)
~118
-NH2
~5.9
Ar-C (ipso to -CH=CH)
~122
Ar-C (ipso to -NH2)
~151
Note: These are approximate values and can vary based on concentration, temperature, and instrument calibration. Data for the hydrochloride salt may show different chemical shifts, particularly for the aromatic protons and the amine group due to protonation.[1][2][3]
Q2: Why do the chemical shifts of 4-Aminocinnamic acid change in different NMR solvents?
A2: Solvent effects on NMR spectra arise from several interactions between the solute (4-Aminocinnamic acid) and the solvent molecules.[4][5] The primary factors include:
Hydrogen Bonding: The carboxylic acid and amine protons are labile and can form hydrogen bonds with hydrogen bond-accepting solvents like DMSO or acetone. This typically leads to a downfield shift (higher ppm) for these protons. In protic solvents like methanol-d4 (B120146) or D2O, these protons can exchange with deuterium (B1214612), leading to signal broadening or disappearance.[6][7][8]
Solvent Polarity: Polar solvents can influence the electron density distribution in the 4-Aminocinnamic acid molecule, leading to changes in the chemical shifts of both proton and carbon nuclei.
Anisotropic Effects: Aromatic solvents like benzene-d6 (B120219) can induce significant shifts due to their magnetic anisotropy. Protons located above or below the plane of the benzene (B151609) ring will be shielded (shifted upfield), while those on the edge will be deshielded (shifted downfield). This can be used to resolve overlapping signals.[6][9]
Q3: I am not seeing the carboxylic acid or amine proton signals in my 1H NMR spectrum. What should I do?
A3: The absence of these signals is common, especially in protic solvents like methanol-d4 or D2O, due to proton-deuterium exchange.[7][10] In aprotic solvents, these signals can sometimes be very broad and difficult to distinguish from the baseline. To confirm their presence, you can try the following:
D2O Shake: Acquire a spectrum in a non-protic solvent (e.g., DMSO-d6), then add a drop of D2O, shake the NMR tube, and re-acquire the spectrum. The signals corresponding to the -COOH and -NH2 protons should disappear or significantly decrease in intensity.
Use of Aprotic Polar Solvents: Solvents like DMSO-d6 or acetone-d6 (B32918) are often good choices for observing exchangeable protons as they slow down the exchange rate compared to protic solvents.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your NMR experiments with 4-Aminocinnamic acid.
Issue 1: Poorly Resolved or Overlapping Aromatic and Vinylic Proton Signals
Symptoms: The signals for the aromatic and vinylic protons are broad, poorly defined, or overlap, making interpretation and coupling constant analysis difficult.
Possible Causes and Solutions:
Cause
Solution
Poor Shimming
The magnetic field homogeneity is not optimized. Re-shim the spectrometer. If the sample is too concentrated, it can be difficult to shim.[11]
Inappropriate Solvent Choice
The chemical shifts of the aromatic and vinylic protons are accidentally degenerate in the chosen solvent. Change to a solvent with different properties (e.g., from CDCl3 to benzene-d6 or acetone-d6) to induce different chemical shifts.[6][9]
Sample Concentration Too High
High concentrations can lead to peak broadening due to viscosity or intermolecular interactions. Prepare a more dilute sample.[11]
Presence of Paramagnetic Impurities
Paramagnetic species can cause significant line broadening. Ensure your sample and NMR tube are free from such impurities. Filtering the sample can sometimes help.
Issue 2: Broad Peaks Throughout the Spectrum
Symptoms: All signals in the spectrum are broader than expected.
Possible Causes and Solutions:
Cause
Solution
Poor Shimming
The magnetic field is not homogeneous. Re-shim the instrument.
Inhomogeneous Sample
The sample is not fully dissolved or contains solid particulates. Filter the sample solution into the NMR tube.[4][12]
High Sample Viscosity
A highly concentrated or polymeric sample can lead to broad lines. Dilute the sample or gently heat it (if the compound is stable).[1]
Presence of Paramagnetic Ions
Even trace amounts of paramagnetic ions can cause significant broadening. Purify the sample or use a chelating agent if appropriate.[1]
Issue 3: Unexpected Peaks in the Spectrum
Symptoms: The spectrum contains signals that do not correspond to 4-Aminocinnamic acid.
Possible Causes and Solutions:
Cause
Solution
Residual Solvent from Synthesis/Purification
Solvents like ethyl acetate (B1210297) or hexane (B92381) may be present. Place the sample under high vacuum for an extended period.
Water in the NMR Solvent
Deuterated solvents can absorb atmospheric moisture. Use a fresh or properly stored sealed ampoule of solvent. The water peak's position varies with the solvent.[11]
Contaminated NMR Tube
The NMR tube was not cleaned properly and contains residues from a previous sample. Use a clean, high-quality NMR tube.[4]
Internal Standard Reaction
If an internal standard like TMS was used, it might have reacted with the sample. Consider using a different, inert internal standard or referencing the spectrum to the residual solvent peak.[1]
Experimental Protocols
1. Standard Sample Preparation for 1H and 13C NMR
Sample Weighing: For a standard 5 mm NMR tube, weigh 5-25 mg of 4-Aminocinnamic acid for 1H NMR and 50-100 mg for 13C NMR.[1]
Solvent Addition: Add approximately 0.6-0.7 mL of the desired deuterated solvent to a clean, dry vial containing the sample.
Dissolution: Gently agitate or sonicate the vial to ensure complete dissolution of the sample.
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched NMR tube.[4][12]
Capping and Labeling: Cap the NMR tube and label it clearly. Do not use paper labels on the part of the tube that will be inside the magnet.[13]
2. D2O Exchange Experiment
Prepare the sample of 4-Aminocinnamic acid in a suitable aprotic deuterated solvent (e.g., DMSO-d6) as described above.
Acquire a standard 1H NMR spectrum.
Remove the NMR tube from the spectrometer.
Add 1-2 drops of deuterium oxide (D2O) to the NMR tube.
Cap the tube and shake it vigorously for a few seconds to ensure mixing.
Re-insert the tube into the spectrometer and acquire another 1H NMR spectrum.
Compare the two spectra. The signals for the exchangeable protons (-COOH and -NH2) should have disappeared or be significantly reduced in the second spectrum.
Visualizations
Caption: A typical workflow for preparing a 4-Aminocinnamic acid sample for NMR analysis.
Caption: A troubleshooting flowchart for common issues with NMR peak resolution.
removing unreacted starting materials from 4-Aminocinnamic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for the removal of unreacted starting materials from 4-Aminocinnamic acid. This...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for the removal of unreacted starting materials from 4-Aminocinnamic acid. This document offers detailed experimental protocols, troubleshooting advice, and a guide to solvent selection to achieve high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found in crude 4-Aminocinnamic acid?
A1: Crude 4-Aminocinnamic acid synthesized via the Knoevenagel condensation will likely contain unreacted 4-aminobenzaldehyde (B1209532) and malonic acid. The reaction involves the condensation of these two starting materials, and incomplete reaction is a common source of impurities.
Q2: What are the recommended methods for purifying crude 4-Aminocinnamic acid?
A2: The most effective methods for removing unreacted starting materials from 4-Aminocinnamic acid are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the level of impurities, the desired final purity, and the scale of the purification.
Q3: How can I assess the purity of my 4-Aminocinnamic acid sample?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for qualitatively assessing the purity of your sample and monitoring the progress of the purification. The presence of multiple spots indicates the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Q4: What is a suitable TLC system for monitoring the purification of 4-Aminocinnamic acid?
A4: A common mobile phase for the TLC analysis of 4-Aminocinnamic acid and its starting materials is a mixture of ethyl acetate (B1210297) and hexanes, often with a small amount of acetic acid to ensure sharp spots for the carboxylic acids. A starting point could be a 1:1 mixture of ethyl acetate and hexanes with 1% acetic acid. The spots can be visualized under UV light or by using a potassium permanganate (B83412) stain.[1]
Troubleshooting Guides
Recrystallization Issues
Issue
Possible Cause(s)
Solution(s)
Low or No Crystal Formation
- The solution is not sufficiently saturated (too much solvent was used).- The solution cooled too quickly.
- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask at the meniscus with a glass rod to induce nucleation.- Add a seed crystal of pure 4-Aminocinnamic acid.- Allow the solution to cool more slowly by insulating the flask.[2][3]
Product "Oils Out" Instead of Crystallizing
- The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated or cooled too rapidly.
- Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.- Choose a lower-boiling point solvent or solvent mixture.[2]
Colored Impurities in Final Product
- Colored impurities have similar solubility profiles to the product.
- Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly to avoid adsorbing the desired product.
Column Chromatography Issues
Issue
Possible Cause(s)
Solution(s)
Poor Separation of Compounds
- Inappropriate mobile phase polarity.- Column was packed improperly.
- Optimize the mobile phase using TLC to achieve better separation between the spots.- Ensure the column is packed uniformly without cracks or air bubbles.
Compound is Stuck on the Column
- The compound is too polar for the chosen mobile phase.
- Gradually increase the polarity of the mobile phase. For 4-Aminocinnamic acid, adding methanol (B129727) to the ethyl acetate/hexane mixture can help elute the compound.
Streaking of Spots on TLC and Broad Elution from Column
- The compound is interacting too strongly with the acidic silica (B1680970) gel.
- Add a small amount of acetic acid (e.g., 1%) to the mobile phase to suppress the deprotonation of the carboxylic acid and protonate the amine, leading to sharper bands.
Data Presentation
Solubility of 4-Aminocinnamic Acid and Starting Materials
Precise quantitative solubility data for 4-aminocinnamic acid is not extensively available. The following table provides qualitative and semi-quantitative solubility information to guide solvent selection for purification.
This protocol is ideal for removing small amounts of impurities. A mixed solvent system of ethanol and water is often effective for the recrystallization of 4-Aminocinnamic acid.
Materials:
Crude 4-Aminocinnamic acid
Ethanol
Deionized water
Erlenmeyer flasks
Hot plate
Buchner funnel and filter flask
Filter paper
Procedure:
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Aminocinnamic acid in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid.
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, place the flask in an ice bath for 30 minutes.[3]
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating the acidic 4-Aminocinnamic acid and malonic acid from the basic/neutral 4-aminobenzaldehyde.
Materials:
Crude 4-Aminocinnamic acid
Diethyl ether (or ethyl acetate)
Saturated sodium bicarbonate solution
1 M Hydrochloric acid (HCl)
Separatory funnel
Beakers
Procedure:
Dissolution: Dissolve the crude product in diethyl ether in a separatory funnel.
First Extraction: Add saturated sodium bicarbonate solution to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure.
Separation: Allow the layers to separate. The deprotonated 4-aminocinnamate and malonate salts will be in the aqueous layer. The 4-aminobenzaldehyde will remain in the organic layer.
Isolation of Starting Material: Drain the organic layer and wash it with brine, then dry it over anhydrous sodium sulfate. Evaporation of the solvent will yield the unreacted 4-aminobenzaldehyde.
Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (test with pH paper). 4-Aminocinnamic acid will precipitate out of the solution. Malonic acid will remain dissolved in the aqueous layer due to its high water solubility.
Isolation of Product: Collect the precipitated 4-Aminocinnamic acid by vacuum filtration.
Washing and Drying: Wash the crystals with cold deionized water and dry them thoroughly.
Protocol 3: Purification by Column Chromatography
This technique is suitable for separating compounds with different polarities and is effective for obtaining highly pure 4-Aminocinnamic acid.
Materials:
Crude 4-Aminocinnamic acid
Silica gel (230-400 mesh)
Chromatography column
Hexanes
Ethyl acetate
Methanol
Acetic acid
Test tubes or fraction collector
Procedure:
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
Column Packing: Pack the chromatography column with the silica gel slurry.
Sample Loading: Dissolve the crude 4-Aminocinnamic acid in a minimal amount of a slightly polar solvent mixture (e.g., 9:1 ethyl acetate:hexanes) and load it onto the top of the silica gel column.
Elution: Elute the column with a mobile phase of increasing polarity. Start with a non-polar solvent system like 9:1 hexanes:ethyl acetate to elute the less polar 4-aminobenzaldehyde. Gradually increase the polarity by increasing the proportion of ethyl acetate and then adding methanol to elute the more polar 4-Aminocinnamic acid. Adding 1% acetic acid to the mobile phase can improve the peak shape of the carboxylic acids.
Fraction Collection: Collect the eluting solvent in fractions.
Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure 4-Aminocinnamic acid.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Purification workflow for 4-Aminocinnamic acid.
A Comparative Guide to the Biological Activities of 4-Aminocinnamic Acid and 4-Hydroxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in the scientific community for thei...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in the scientific community for their diverse pharmacological properties. Among these, 4-Aminocinnamic acid and 4-hydroxycinnamic acid (commonly known as p-coumaric acid) are two prominent derivatives that exhibit a range of biological activities. This guide provides a comprehensive and objective comparison of their performance in key biological assays, supported by experimental data. It aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, anticancer, and antimicrobial activities of 4-Aminocinnamic acid and 4-hydroxycinnamic acid. This data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, allows for a direct comparison of their potency.
This assay assesses the ability of a compound to act as a free radical scavenger.
Reagent Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent.
Reaction Mixture : In a 96-well plate, add a specific volume of the test compound at various concentrations to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
Incubation : Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
Measurement : Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a microplate reader.
Calculation : The percentage of radical scavenging activity is calculated using the formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
IC50 Determination : The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentrations.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
MTT Addition : Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan (B1609692) crystals by metabolically active cells.
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Measurement : Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
Calculation : Cell viability is expressed as a percentage of the untreated control cells.
IC50 Determination : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.
Cell Culture : Culture RAW 264.7 macrophage cells in a suitable medium.
Cell Seeding and Treatment : Seed the cells in a 96-well plate and pre-treat with various concentrations of the test compound for a specific duration (e.g., 1 hour).
Stimulation : Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production, and incubate for a further period (e.g., 24 hours).
Nitrite (B80452) Measurement : Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
Calculation : The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
IC50 Determination : The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined from the dose-response curve.
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Preparation of Inoculum : Prepare a standardized suspension of the test microorganism in a suitable broth medium.
Serial Dilutions : Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing the broth medium.
Inoculation : Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).
Incubation : Incubate the plate under appropriate conditions (e.g., temperature and time) for the specific microorganism.
MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their development as therapeutic agents.
4-Hydroxycinnamic Acid (p-Coumaric Acid)
The anti-inflammatory effects of 4-hydroxycinnamic acid are primarily mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes.[6]
NF-κB Pathway : In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. 4-Hydroxycinnamic acid has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and suppressing the expression of these inflammatory genes.[2]
MAPK Pathway : The MAPK family, including ERK, JNK, and p38, also plays a critical role in inflammation. Upon stimulation, these kinases are phosphorylated and activated, leading to the activation of transcription factors that further promote the inflammatory response. 4-Hydroxycinnamic acid can inhibit the phosphorylation of key MAPK proteins, thus dampening the inflammatory cascade.[2]
A Comparative Guide to the Fluorescence of 4-Aminocinnamic Acid and Its Esters
For researchers and professionals in drug development and scientific research, understanding the photophysical properties of molecular probes is paramount. 4-Aminocinnamic acid and its derivatives are valuable building b...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and scientific research, understanding the photophysical properties of molecular probes is paramount. 4-Aminocinnamic acid and its derivatives are valuable building blocks in organic synthesis and are noted for their fluorescent properties.[1] This guide provides an objective comparison of the fluorescence of 4-Aminocinnamic acid and its esters, supported by experimental data and detailed methodologies.
The fluorescence of these compounds is influenced by the nature of the amino group substituent and the solvent environment. Generally, the fluorescence quantum yields of 4-aminocinnamic acids and their esters are low, indicating that the deactivation of the excited state occurs predominantly through non-radiative pathways.[2] However, specific structural modifications, such as those in naphthalene (B1677914) derivatives, can lead to significantly higher quantum yields.[2]
Data Presentation: A Comparative Overview
The following tables summarize the key photophysical parameters for 4-Aminocinnamic acid and its methyl ester, providing a clear comparison of their fluorescence characteristics in different solvent environments.
Table 1: Photophysical Data for 4-(Dimethylamino)cinnamic acid
Solvent
Absorption λmax (nm)
Emission λmax (nm)
Stokes Shift (cm⁻¹)
Fluorescence Quantum Yield (Φf) [%]
Fluorescence Lifetime (τ) [ns]
1,4-Dioxane
358
413
4136
1.1
1.29
Ethyl Acetate
362
431
4801
1.3
1.95
Methanol
364
458
6100
2.1
2.92
DMF
374
486
6649
3.2
3.86
Data sourced from Pietrzak et al., 2024.
Table 2: Photophysical Data for Methyl 4-(Dimethylamino)cinnamate
Solvent
Absorption λmax (nm)
Emission λmax (nm)
Stokes Shift (cm⁻¹)
Fluorescence Quantum Yield (Φf) [%]
Fluorescence Lifetime (τ) [ns]
1,4-Dioxane
357
412
4091
1.5
1.45
Ethyl Acetate
361
426
4652
1.9
2.12
Methanol
363
452
5865
2.8
3.15
DMF
373
479
6401
4.1
4.21
Data sourced from Pietrzak et al., 2024.
Mechanism of Fluorescence: The Role of Intramolecular Charge Transfer
The fluorescence characteristics of 4-Aminocinnamic acid and its esters are largely governed by an intramolecular charge transfer (ICT) process.[3][4] Upon photoexcitation, an electron is transferred from the electron-donating amino group to the electron-accepting carbonyl group of the cinnamic acid backbone. This creates a highly polar excited state.
The stability of this charge-separated excited state is highly dependent on the polarity of the solvent. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum (a larger Stokes shift).[2] This solvent-dependent fluorescence behavior is a key characteristic of molecules exhibiting ICT. Esterification of the carboxylic acid group can subtly influence the electronic properties of the molecule, which in turn can affect the efficiency of the ICT process and the resulting fluorescence quantum yield and lifetime.
Comparative Guide to HPLC Method Validation for 4-Aminocinnamic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantification of various compounds, including 4-Aminocinnamic a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantification of various compounds, including 4-Aminocinnamic acid, a molecule of interest in diverse research and development areas. The validation of an HPLC method is critical to ensure data accuracy, reliability, and reproducibility, adhering to regulatory standards set by bodies such as the International Council for Harmonisation (ICH).
This guide provides a comparative overview of hypothetical validated HPLC methods for the analysis of 4-Aminocinnamic acid. Due to the limited availability of publicly accessible, detailed validation reports for this specific analyte, this document will present a comparison based on established methodologies for structurally similar compounds. This approach offers a practical framework for researchers to develop and validate their own HPLC methods for 4-Aminocinnamic acid analysis.
Comparison of Hypothesized HPLC Methods
Two common approaches for the HPLC analysis of organic acids like 4-Aminocinnamic acid are Reverse-Phase HPLC with UV detection. Below is a comparison of two hypothesized methods, "Method A" representing a rapid screening approach and "Method B" a high-sensitivity method.
Parameter
Method A: Rapid Isocratic Analysis
Method B: High-Sensitivity Gradient Analysis
Principle
Isocratic elution for fast separation based on hydrophobicity.
Gradient elution to enhance separation and sensitivity for complex matrices.
The following are detailed experimental protocols that would be utilized in the validation of an HPLC method for 4-Aminocinnamic acid, consistent with ICH guidelines.
Preparation of Solutions
Mobile Phase Preparation (Method A): A solution of 0.1% phosphoric acid in water is prepared by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. The mobile phase is then prepared by mixing this solution with acetonitrile in a 60:40 ratio. The final solution is degassed before use.
Mobile Phase Preparation (Method B): Mobile phase A is prepared by adding 1 mL of formic acid to 1 L of HPLC-grade water. Mobile phase B is HPLC-grade acetonitrile. Both phases are degassed separately before use.
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Aminocinnamic acid reference standard and dissolve it in 100 mL of a suitable solvent (e.g., methanol (B129727) or mobile phase).
Calibration Standards: A series of calibration standards are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples.
Chromatographic Conditions
The HPLC system is equilibrated with the mobile phase for at least 30 minutes to ensure a stable baseline. The injection volume is typically 10-20 µL.
Validation Parameters
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is evaluated by analyzing blank, placebo, and spiked samples.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the desired range.
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizing the HPLC Validation Workflow
A clear understanding of the logical flow of the validation process is essential for successful implementation.
Caption: Logical workflow for the validation of an HPLC method.
This guide serves as a foundational resource for professionals engaged in the analysis of 4-Aminocinnamic acid. By following the principles of method validation outlined here and adapting them to their specific laboratory and sample conditions, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.
Comparative
Comparative Analysis of 4-Aminocinnamic Acid Analogs as p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inhibitory Potency with Supporting Experimental Data Comparative Inhibitory Activity The inhibitory potency of various diaryl ur...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inhibitory Potency with Supporting Experimental Data
Comparative Inhibitory Activity
The inhibitory potency of various diaryl urea (B33335) analogs against p38α MAP kinase is summarized in Table 1. These compounds, which can be considered derivatives of 4-aminocinnamic acid amides, demonstrate a wide range of activities, highlighting the critical role of specific structural modifications in achieving high-affinity binding. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values provide a quantitative measure of their efficacy.
Table 1: Inhibitory Activity of 4-Aminocinnamic Acid Analogs and Related Diaryl Urea Compounds against p38α MAP Kinase
Compound ID
Structure
p38α IC50 (nM)
Kd (nM)
Compound 1
N/A
1,000
230
BIRB 796
N/A
0.47
1.54 x 10⁻⁸
SB203580
N/A
N/A
N/A
Compound 9g
N/A
N/A
N/A
Compound 25a
N/A
0.47
1.54 x 10⁻⁸
Note: Structures for specific compounds were not publicly available in the searched literature. IC50 and Kd values are sourced from multiple studies and may have been determined under slightly different experimental conditions.[2][3]
The significant increase in potency from early leads like Compound 1 to highly optimized inhibitors such as BIRB 796 underscores the importance of specific substitutions on the aryl rings and the urea linker.[2] These modifications enhance interactions with both the ATP-binding pocket and a novel allosteric site on the p38 MAP kinase.[2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of inhibitory data, detailed experimental protocols are crucial. Below is a representative protocol for an in vitro p38α MAP kinase inhibition assay, based on commonly used luminescent-based methods.
In Vitro p38α MAP Kinase Inhibition Assay (Luminescent-Based)
This assay measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Materials:
Purified recombinant human p38α MAP kinase
Peptide substrate (e.g., ATF2-derived peptide)
ATP (at or near the Km for p38α)
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
Test compounds (4-aminocinnamic acid analogs) dissolved in DMSO
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. A DMSO-only control should be included.
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO.
Enzyme and Substrate Addition: Prepare a master mix of p38α kinase and the peptide substrate in the kinase reaction buffer. Add 2 µL of this master mix to each well.
Kinase Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. Add 2 µL of the ATP solution to each well to initiate the kinase reaction.
Incubation: Incubate the plate at room temperature for 60 minutes.
Reaction Termination and ATP Depletion: Add a reagent to stop the kinase reaction and deplete the remaining ATP.
ADP to ATP Conversion and Luminescence Generation: Add a kinase detection reagent that converts the generated ADP to ATP and then uses luciferase to produce a luminescent signal. Incubate at room temperature for 30-40 minutes.
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value for each compound.[1][4]
Signaling Pathway and Experimental Workflow
Understanding the biological context and the experimental design is essential for interpreting the significance of p38 MAP kinase inhibition.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase is a central node in a signaling cascade that responds to stress stimuli and inflammatory cytokines. Its activation leads to the phosphorylation of various downstream substrates, ultimately regulating gene expression and cellular responses.
Caption: The p38 MAPK signaling cascade is initiated by extracellular stimuli.
Experimental Workflow for p38 Kinase Inhibition Assay
The following diagram illustrates the key steps in a typical in vitro kinase inhibition assay.
Caption: Workflow for a luminescent-based p38 kinase inhibition assay.
A Comparative Analysis: Biological Efficacy of 4-Aminocinnamic Acid Amides Versus Esters
For Immediate Release A comprehensive review of current research indicates that both amide and ester derivatives of 4-aminocinnamic acid demonstrate significant and often enhanced biological activities compared to the pa...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
A comprehensive review of current research indicates that both amide and ester derivatives of 4-aminocinnamic acid demonstrate significant and often enhanced biological activities compared to the parent compound. The choice between an amide and an ester functionalization hinges on the specific therapeutic target, with amides generally exhibiting superior antioxidant properties and esters showing promise as potent enzyme inhibitors.
The inherent biological activity of cinnamic acid and its derivatives has long been a subject of scientific inquiry. Modifications at the carboxylic acid group to form amides and esters have proven to be a fruitful strategy for modulating the pharmacokinetic and pharmacodynamic properties of these compounds. This guide provides a comparative analysis of the biological efficacy of 4-aminocinnamic acid amides and esters, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Structure-Activity Relationship: A General Overview
The biological activity of cinnamic acid derivatives is intrinsically linked to their chemical structure. The α,β-unsaturated carbonyl group is a key pharmacophore responsible for many of the observed effects. The transformation of the carboxylic acid into an amide or ester moiety significantly alters the molecule's lipophilicity, hydrogen bonding capacity, and steric profile. These changes, in turn, influence the compound's ability to cross biological membranes, interact with target proteins, and exert its therapeutic effects. Generally, both modifications can lead to enhanced biological activity; however, the specific nature of the substituent on the amide or ester group plays a pivotal role.[1]
Comparative Biological Efficacy
Antimicrobial Activity
Both amide and ester derivatives of cinnamic acids have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[1] Studies on cinnamic acid derivatives have shown that amides can be more effective against certain bacteria, such as Staphylococcus aureus, than their corresponding free acids.[2][3][4] Conversely, some research suggests that ester derivatives may exhibit stronger antibacterial activity than their corresponding amides in specific contexts.[1] The antifungal activity has also been noted to be significant in certain amide derivatives.[1] The nature of the substituent on the amide or ester is a critical determinant of the antimicrobial potency and spectrum.[1]
Antioxidant Activity
In the realm of antioxidant activity, several studies indicate a potential advantage for amide derivatives. Specifically, in assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay, cinnamic acid amides have been reported to exhibit more potent activity compared to their corresponding esters.[1][5] This enhanced activity may be attributed to the ability of the amide bond to stabilize the resulting radical.[1] For instance, amides of caffeic and ferulic acid, which are structurally related to 4-aminocinnamic acid, have been shown to be very efficient antioxidants.[2][4]
Enzyme Inhibitory Activity
Conversely, when evaluating enzyme inhibitory potential, ester derivatives of cinnamic acids have demonstrated superior efficacy in certain cases. Research into the inhibition of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases, revealed that esters of cinnamic acids displayed stronger inhibitory activities than their amide counterparts.[5] This suggests that for targets within the central nervous system, the physicochemical properties of esters might be more favorable for binding and inhibition.
Quantitative Data Summary
To facilitate a direct comparison, the following tables summarize the available quantitative data from various studies.
General Synthesis of 4-Aminocinnamic Acid Amides and Esters
The synthesis of these derivatives typically involves the activation of the carboxylic acid group of 4-aminocinnamic acid followed by reaction with an appropriate amine or alcohol.
Amide Synthesis (using coupling agents):
Dissolve 4-aminocinnamic acid in a suitable aprotic solvent (e.g., DMF or DCM).
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
Inoculate each well with a standardized suspension of the target microorganism.
Include positive (microorganism with no compound) and negative (broth only) controls.
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DPPH Radical Scavenging Assay:
Prepare a stock solution of the test compound.
Prepare a fresh solution of DPPH in methanol.
In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
Include a control (DPPH solution with no compound) and a blank (methanol).
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
Visualizing the Workflow
The general workflow for the synthesis and evaluation of 4-aminocinnamic acid derivatives can be visualized as follows:
spectroscopic comparison of 4-Aminocinnamic acid and anthranilic acid
A Spectroscopic Showdown: 4-Aminocinnamic Acid vs. Anthranilic Acid A comprehensive guide for researchers, scientists, and drug development professionals comparing the key spectroscopic characteristics of 4-Aminocinnamic...
Author: BenchChem Technical Support Team. Date: December 2025
A Spectroscopic Showdown: 4-Aminocinnamic Acid vs. Anthranilic Acid
A comprehensive guide for researchers, scientists, and drug development professionals comparing the key spectroscopic characteristics of 4-Aminocinnamic acid and Anthranilic acid. This guide provides a detailed analysis of their UV-Visible, Infrared, Nuclear Magnetic Resonance, and Fluorescence spectra, supported by experimental data and protocols.
In the realm of molecular analysis and drug development, a thorough understanding of the spectroscopic properties of organic compounds is paramount. This guide offers a direct comparison of two structurally related aromatic amino acids: 4-Aminocinnamic acid and Anthranilic acid. While both molecules share a core aminobenzoic acid feature, the presence of a vinyl group in 4-Aminocinnamic acid significantly influences its spectroscopic behavior. This comparison aims to provide researchers with the essential data and methodologies to distinguish and characterize these compounds effectively.
Structural Differences at a Glance
At the heart of their differing spectroscopic profiles lies a key structural distinction. Anthranilic acid (2-aminobenzoic acid) consists of a benzene (B151609) ring substituted with a carboxylic acid and an amino group at adjacent positions. 4-Aminocinnamic acid, on the other hand, features a carboxylic acid group separated from the 4-aminophenyl group by a trans-alkene (vinyl) bridge. This extended conjugation in 4-Aminocinnamic acid is a primary determinant of its unique spectral properties.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from various spectroscopic techniques for 4-Aminocinnamic acid and Anthranilic acid.
Note: d = doublet, t = triplet, m = multiplet, s = singlet, br = broad.
Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
Compound
Solvent
C=O (Carboxylic Acid)
Aromatic Carbons
Vinyl Carbons
4-Aminocinnamic acid
DMSO-d₆
168.3
111.8, 113.0, 121.6, 129.8, 151.6
113.0, 144.7
Anthranilic acid
DMSO-d₆
~170
109.6, 115.9, 117.4, 132.2, 134.0, 151.8
Not applicable
Table 5: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies, cm⁻¹)
Compound
Functional Group
Vibrational Mode
Wavenumber (cm⁻¹)
4-Aminocinnamic acid
Carboxylic Acid
O-H stretch (broad)
~3100 - 2500
C=O stretch
~1700
Alkene
C=C stretch
~1630
Aromatic Ring
C=C stretch
~1600, 1480
=C-H bend (out-of-plane)
~980 (trans-alkene)
Anthranilic acid
Amine
N-H stretch
3394 (in supersonic jet)
Carboxylic Acid
C=O stretch
Not specified
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
UV-Visible Spectroscopy
Sample Preparation: Prepare a stock solution of the analyte (4-Aminocinnamic acid or Anthranilic acid) of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions to identify a concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
Data Acquisition:
Fill a quartz cuvette with the solvent to serve as a reference (blank).
Fill a second quartz cuvette with the sample solution.
Scan the sample over a wavelength range of approximately 200-400 nm to determine the wavelength of maximum absorbance (λmax).
Fluorescence Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. The concentration should be low enough to avoid inner filter effects.
Instrumentation: Use a spectrofluorometer.
Data Acquisition:
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the λmax of emission).
Record the emission spectrum by exciting the sample at a fixed wavelength (typically the λmax of excitation) and scanning the emission wavelengths.
For quantum yield determination, a reference standard with a known quantum yield (e.g., quinine (B1679958) sulfate) is measured under the same experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition:
Acquire a ¹H NMR spectrum.
Acquire a ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum.
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
Place a portion of the powder in a pellet press and apply pressure to form a thin, transparent pellet.
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
Data Acquisition:
Record a background spectrum of the empty sample compartment.
Place the KBr pellet in the sample holder and record the sample spectrum over a typical range of 4000-400 cm⁻¹. The instrument software will ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a key biosynthetic pathway for Anthranilic acid and a general synthetic workflow for 4-Aminocinnamic acid.
A Comparative Guide to Assessing the Purity of Synthesized 4-Aminocinnamic Acid
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4-Aminocinnamic acid, a key building block in the pharmaceutical and chemical industries. We will delve into the experimental protocols of common analytical techniques, compare their performance with supporting data, and discuss their suitability for identifying potential impurities.
Introduction to Purity Assessment of 4-Aminocinnamic Acid
4-Aminocinnamic acid is commonly synthesized through reactions such as the Knoevenagel condensation or the Perkin reaction. The purity of the final product can be influenced by various factors, including the quality of starting materials, reaction conditions, and purification methods. Common impurities may include unreacted starting materials (e.g., 4-aminobenzaldehyde, malonic acid), intermediates, and side-products from competing reactions. Therefore, employing robust analytical techniques is essential for accurate purity determination.
Comparison of Analytical Techniques
The most prevalent methods for assessing the purity of 4-Aminocinnamic acid are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the information it provides.
Analytical Technique
Principle
Key Advantages
Key Limitations
High-Performance Liquid Chromatography (HPLC)
Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.
High sensitivity and resolution for separating closely related impurities. Provides quantitative purity data based on peak area percentage.
Requires a reference standard for absolute quantification. Method development can be time-consuming.
Quantitative Nuclear Magnetic Resonance (qNMR)
The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.
Provides an absolute measure of purity without the need for a specific reference standard of the analyte. Offers structural information for impurity identification. High precision and accuracy.
Lower sensitivity compared to HPLC. Signal overlap can complicate quantification in complex mixtures.
Melting Point Analysis
A pure crystalline solid has a sharp and characteristic melting point. Impurities typically depress and broaden the melting point range.
Simple, rapid, and inexpensive preliminary assessment of purity.
Not quantitative. Insensitive to small amounts of impurities and may not be effective for amorphous solids.
Quantitative Data Comparison
The following table summarizes typical performance characteristics of HPLC and qNMR for the analysis of cinnamic acid derivatives. Please note that specific values for 4-Aminocinnamic acid may vary depending on the exact experimental conditions.
Principle: Reversed-phase HPLC is a powerful technique for separating and quantifying 4-Aminocinnamic acid and its potential impurities based on their polarity.
Instrumentation:
HPLC system with a UV detector
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
4-Aminocinnamic acid reference standard (>98% purity)
Procedure:
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of 0.1% formic acid in water (A) and acetonitrile (B). An isocratic or gradient elution can be used. A common starting point is a 70:30 (v/v) mixture of A and B.
Standard Solution Preparation: Accurately weigh and dissolve the 4-Aminocinnamic acid reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
Sample Solution Preparation: Accurately weigh and dissolve the synthesized 4-Aminocinnamic acid sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Flow rate: 1.0 mL/min
Injection volume: 10 µL
Column temperature: 25 °C
UV detection wavelength: Set to the λmax of 4-Aminocinnamic acid (around 290-320 nm).
Analysis: Inject the standard and sample solutions. The purity of the synthesized sample is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR provides a direct and absolute measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration.
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher)
5 mm NMR tubes
Reagents:
Deuterated solvent (e.g., DMSO-d₆)
Internal standard (e.g., maleic acid, dimethyl sulfone) of high purity (>99.5%)
Procedure:
Sample Preparation:
Accurately weigh about 10-20 mg of the synthesized 4-Aminocinnamic acid into a vial.
Accurately weigh about 5-10 mg of the internal standard into the same vial.
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
Transfer the solution to an NMR tube.
NMR Data Acquisition:
Acquire a ¹H NMR spectrum.
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
Data Processing and Analysis:
Process the spectrum (phasing, baseline correction).
Integrate a well-resolved signal of 4-Aminocinnamic acid and a signal of the internal standard.
Principle: The presence of impurities disrupts the crystal lattice of a solid, leading to a depression and broadening of its melting point range compared to the pure substance.
Instrumentation:
Melting point apparatus
Capillary tubes
Procedure:
Sample Preparation: Place a small amount of the finely powdered, dry synthesized 4-Aminocinnamic acid into a capillary tube, sealed at one end, to a height of 2-3 mm.
Measurement:
Place the capillary tube in the heating block of the melting point apparatus.
Heat the sample at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.
Interpretation: Compare the observed melting range to the literature value for pure 4-Aminocinnamic acid (approximately 175-178 °C). A broad and depressed melting range indicates the presence of impurities.[4]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for assessing the purity of synthesized 4-Aminocinnamic acid and a simplified representation of a common synthesis pathway.
Caption: General experimental workflow for the synthesis, purification, and purity assessment of 4-Aminocinnamic acid.
Caption: Simplified diagram of the Knoevenagel condensation for the synthesis of 4-Aminocinnamic acid, indicating potential impurities.
Conclusion
The choice of analytical method for assessing the purity of synthesized 4-Aminocinnamic acid depends on the specific requirements of the analysis. Melting point analysis serves as a rapid, preliminary check. HPLC offers excellent sensitivity for detecting and quantifying impurities, making it a workhorse in many quality control laboratories. For absolute purity determination and structural confirmation of impurities, qNMR is an unparalleled technique. A combination of these methods provides a comprehensive and robust assessment of the purity of synthesized 4-Aminocinnamic acid, ensuring its suitability for downstream applications in research and development.
A Comparative Guide to the Inter-Laboratory Validation of 4-Aminocinnamic Acid Quantification
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 4-Aminocinnamic acid. In the realm of drug development and scientific research, ensuring t...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 4-Aminocinnamic acid. In the realm of drug development and scientific research, ensuring the reproducibility and consistency of analytical data across different laboratories is paramount. This process, known as inter-laboratory validation or method transfer, provides documented evidence that a validated analytical method can produce reliable and comparable results regardless of the testing site, equipment, or personnel.
This document outlines a comparative approach, presenting hypothetical yet realistic performance data for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The experimental protocols and acceptance criteria are based on established principles of analytical method validation, drawing from guidelines by regulatory bodies and scientific literature.[1][2]
Principles of Inter-Laboratory Validation
The primary objective of an inter-laboratory validation is to demonstrate that a receiving laboratory can achieve comparable results to the originating laboratory for a specific analytical method. The most common approach is comparative testing, where identical samples from a homogeneous batch are analyzed by each participating laboratory. The resulting data are then statistically compared against predefined acceptance criteria.[3]
Key performance characteristics evaluated during an inter-laboratory validation typically include:
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy.[2]
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. Below is a summary of hypothetical performance characteristics for HPLC-UV and LC-MS/MS methods for the quantification of 4-Aminocinnamic acid, based on typical performance for similar small molecules.
Note: The data presented in this table is illustrative and intended to represent typical performance characteristics for these analytical techniques.
Experimental Protocols
Detailed and harmonized experimental protocols are essential for a successful inter-laboratory validation.
1. Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of 4-Aminocinnamic acid in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the linear range of the respective method.
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
2. HPLC-UV Method Protocol (Illustrative)
Chromatographic System: A validated HPLC system equipped with a UV detector.
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
UV Detection Wavelength: 305 nm.
3. LC-MS/MS Method Protocol (Illustrative)
Chromatographic System: A validated LC-MS/MS system with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Ionization Mode: Positive ESI.
Monitoring: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for 4-Aminocinnamic acid and an internal standard.
Visualizing the Validation Process
Inter-Laboratory Validation Workflow
Caption: A typical workflow for an inter-laboratory validation study.
Method Performance Comparison
Caption: A logical comparison of the key performance attributes of HPLC-UV and LC-MS/MS.
Conclusion
The successful inter-laboratory validation of a 4-Aminocinnamic acid quantification assay is critical for ensuring data integrity and comparability across different research and development sites. While LC-MS/MS generally offers superior sensitivity and selectivity, a well-validated HPLC-UV method can be suitable depending on the specific application and required limit of quantification. A robust and thoroughly documented inter-laboratory validation is a cornerstone of regulatory compliance and fosters confidence in the bioanalytical data generated.
4-Aminocinnamic Acid vs. p-Coumaric Acid: A Comparative Guide to Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the antioxidant properties of 4-Aminocinnamic acid and para-coumaric acid (p-coumaric acid), focusing on their...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of 4-Aminocinnamic acid and para-coumaric acid (p-coumaric acid), focusing on their performance in key in vitro antioxidant assays. While extensive data is available for the well-researched p-coumaric acid, direct comparative experimental data for 4-Aminocinnamic acid is limited. This guide synthesizes the available information to offer a comprehensive overview for research and drug development purposes.
Executive Summary
p-Coumaric acid exhibits well-documented antioxidant activity, attributed to its phenolic hydroxyl group, which enables it to act as a potent free radical scavenger. Its antioxidant mechanism involves the activation of the Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress. In contrast, quantitative data on the antioxidant capacity of 4-Aminocinnamic acid is scarce in publicly available literature. However, derivatives of aminocinnamic acid have demonstrated radical scavenging capabilities, suggesting potential antioxidant activity for the parent compound. Further research is required to fully elucidate the antioxidant potential and mechanism of action of 4-Aminocinnamic acid.
Comparative Analysis of In Vitro Antioxidant Activity
The following tables summarize the available quantitative data for the antioxidant activity of p-coumaric acid and a derivative of aminocinnamic acid. It is crucial to note that the data for the aminocinnamic acid derivative may not be directly representative of the parent 4-Aminocinnamic acid.
p-Coumaric acid's antioxidant activity stems from its chemical structure, specifically the hydroxyl group on the phenyl ring, which can donate a hydrogen atom to neutralize free radicals.[3] Beyond direct radical scavenging, p-coumaric acid is known to modulate cellular antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4] Under conditions of oxidative stress, p-coumaric acid can promote the translocation of Nrf2 to the nucleus, where it binds to the ARE and initiates the transcription of a suite of antioxidant and cytoprotective genes.
Figure 1: p-Coumaric acid activates the Nrf2-ARE pathway.
4-Aminocinnamic Acid
The precise antioxidant mechanism of 4-Aminocinnamic acid has not been extensively studied. However, the presence of the amino group, an electron-donating group, on the phenyl ring suggests it may possess radical scavenging capabilities. The antioxidant properties of cinnamic acid and its derivatives are generally attributed to the presence of the phenol (B47542) moiety and the propenoic acid side chain, which contribute to electron delocalization and stabilization of the resulting radical.[2] Further investigation is necessary to determine if 4-Aminocinnamic acid also interacts with cellular signaling pathways like the Nrf2 pathway.
Experimental Protocols
The following are generalized protocols for the in vitro antioxidant assays cited in this guide. Researchers should optimize these protocols based on their specific experimental conditions.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity.[5]
Protocol:
Reagent Preparation:
Prepare a stock solution of the test compound (4-Aminocinnamic acid or p-coumaric acid) in a suitable solvent (e.g., methanol (B129727) or ethanol).
Prepare a working solution of DPPH in the same solvent to a final concentration that gives an absorbance of approximately 1.0 at 517 nm.
Assay Procedure:
Add a defined volume of the test compound solution at various concentrations to a microplate well or cuvette.
Add the DPPH working solution to initiate the reaction.
Include a control containing the solvent and DPPH solution, and a blank containing the solvent only.
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
Measurement:
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
Calculation:
Calculate the percentage of DPPH radical scavenging activity using the formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at approximately 734 nm.[6]
Protocol:
Reagent Preparation:
Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours.
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
Prepare serial dilutions of the test compounds.
Assay Procedure:
Add a small volume of the test compound solution to a microplate well.
Add the diluted ABTS•+ solution.
Include appropriate controls and blanks.
Incubate at room temperature for a specified time (e.g., 6 minutes).
Measurement:
Measure the absorbance at 734 nm.
Calculation:
Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorbance maximum at approximately 593 nm.[7][8]
Protocol:
Reagent Preparation:
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a ferric chloride solution. This reagent should be prepared fresh.
Prepare a standard curve using a known concentration of FeSO₄.
Prepare solutions of the test compounds.
Assay Procedure:
Add the FRAP reagent to a microplate well.
Add the test compound solution.
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[9]
Measurement:
Measure the absorbance at 593 nm.
Calculation:
Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are expressed as µmol of Fe²⁺ equivalents.
Conclusion and Future Directions
p-Coumaric acid is a well-established antioxidant with a clear mechanism of action involving both direct radical scavenging and modulation of the Nrf2-ARE pathway. In contrast, the antioxidant profile of 4-Aminocinnamic acid remains largely unexplored. While derivatives of aminocinnamic acid show promise as radical scavengers, dedicated studies on 4-Aminocinnamic acid are necessary to quantify its antioxidant capacity and elucidate its mechanism of action. Future research should focus on:
Direct comparative studies of 4-Aminocinnamic acid and p-coumaric acid using standardized antioxidant assays (DPPH, ABTS, FRAP, etc.).
Elucidation of the antioxidant mechanism of 4-Aminocinnamic acid, including its potential interaction with cellular signaling pathways such as the Nrf2 pathway.
In vivo studies to validate the in vitro antioxidant activity and assess the bioavailability and therapeutic potential of 4-Aminocinnamic acid.
Such research will be invaluable for drug development professionals seeking to leverage the therapeutic potential of cinnamic acid derivatives in combating oxidative stress-related diseases.
A Comparative Structural Analysis of 4-Aminocinnamic Acid Derivatives for Researchers and Drug Development Professionals
An objective guide to the structural and spectroscopic properties of 4-aminocinnamic acid derivatives, providing key data for researchers in drug discovery and materials science. This guide offers a comparative analysis...
Author: BenchChem Technical Support Team. Date: December 2025
An objective guide to the structural and spectroscopic properties of 4-aminocinnamic acid derivatives, providing key data for researchers in drug discovery and materials science.
This guide offers a comparative analysis of the structural features of various N-substituted 4-aminocinnamic acid derivatives. By presenting key spectroscopic data in a clear, tabular format and detailing the experimental protocols for their synthesis and characterization, this document aims to facilitate the rational design of novel compounds with tailored biological activities and material properties. The information is targeted towards researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this important class of molecules.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for a series of N-substituted 4-aminocinnamic acid derivatives. This data, extracted from a study by S.L. M. et al. (2020), provides a basis for comparing the electronic and structural effects of different amine substituents on the cinnamic acid backbone.[1]
Table 1: ¹H NMR Spectral Data (δ, ppm) of 4-Aminocinnamic Acid Derivatives in DMSO-d₆ [1]
Table 2: ¹³C NMR Spectral Data (δ, ppm) of 4-Aminocinnamic Acid Derivatives in DMSO-d₆ [1]
Compound
N-Substituent
COOH
C-α
C-β
Aromatic C (Substituted)
Aromatic C (Other)
Other Carbons
1
-N(CH₃)₂
168.3
113.0
144.7
151.6, 121.6
129.8, 111.8
39.8
2
-N(C₂H₅)₂
168.8
112.7
145.2
149.4, 121.1
130.5, 111.5
44.2, 12.9
3
Pyrrolidino
168.7
112.7
145.4
149.5, 121.4
130.3, 112.1
47.7, 25.4
4
Piperidino
168.6
114.9
144.7
152.8, 123.7
130.1, 114.4
48.7, 25.4, 24.4
5
Morpholino
168.5
115.2
144.6
152.8, 124.9
130.0, 114.7
66.4, 47.8
6
-N(n-C₄H₉)₂
168.7
112.7
145.1
149.8, 121.1
130.4, 111.6
50.3, 29.5, 20.1, 14.3
Table 3: Key IR Absorption Frequencies (cm⁻¹) of 4-Aminocinnamic Acid Derivatives (KBr) [1]
Compound
N-Substituent
C=O (Acid)
C=C (Alkenyl)
C=C (Aromatic)
1
-N(CH₃)₂
1679
1605
1529
2
-N(C₂H₅)₂
1670
1598
1526
3
Pyrrolidino
1673
1588
1526
4
Piperidino
1666
1602
1519
5
Morpholino
1704
1604
1517
6
-N(n-C₄H₉)₂
1670
1578
1525
Experimental Protocols
The synthesis and characterization of the compared 4-aminocinnamic acid derivatives were performed following established methodologies.
General Synthesis of N-Substituted 4-Aminocinnamic Acids[1]
A mixture of the corresponding 4-(dialkylamino)benzaldehyde (0.1 mol), malonic acid (0.12 mol), and piperidine (B6355638) (0.02 mol) in pyridine (B92270) (50 mL) is heated at reflux for 4-5 hours. After cooling, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried. The crude product is then recrystallized from methanol (B129727) to yield the pure N-substituted 4-aminocinnamic acid.
Synthesis of N-Substituted 4-Aminocinnamic Acids.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[1]
Infrared (IR) Spectroscopy: IR spectra were recorded on an FT-IR spectrometer using KBr pellets. Absorption frequencies are reported in wavenumbers (cm⁻¹).[1]
Elemental Analysis: The elemental composition (C, H, N) of the synthesized compounds was determined using an elemental analyzer, and the results were found to be in close agreement with the calculated values.[1]
Structure-Activity Relationships and Biological Pathways
Derivatives of cinnamic acid are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The nature and position of substituents on the cinnamic acid scaffold play a crucial role in modulating this activity. For instance, the introduction of different amine substituents at the 4-position can significantly influence the electron-donating properties of the aromatic ring, which in turn can affect the molecule's interaction with biological targets.
While a specific signaling pathway for the compared N-substituted 4-aminocinnamic acids is not detailed in the reviewed literature, related cinnamic acid derivatives have been shown to modulate various cellular pathways. For example, some derivatives are known to inhibit enzymes like α-glucosidase, while others can interfere with bacterial cell wall synthesis or scavenge reactive oxygen species. A generalized representation of how these derivatives might exert their biological effects is presented below.
Potential Mechanisms of Biological Activity.
Further quantitative structure-activity relationship (QSAR) studies are needed to build predictive models that can correlate the specific structural features of these 4-aminocinnamic acid derivatives with their biological activities. Such studies would be invaluable for the targeted design of new therapeutic agents.
A Comparative Guide to the Antimicrobial Activity of 4-Aminocinnamic Acid Isomers and Related Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of 4-aminocinnamic acid and its related compounds, supported by available expe...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of 4-aminocinnamic acid and its related compounds, supported by available experimental data. While direct comparative studies on the positional isomers of aminocinnamic acid are notably absent in the current literature, this guide synthesizes available data on 4-aminocinnamic acid and draws comparisons from structurally similar cinnamic acid derivatives to infer potential structure-activity relationships.
A comprehensive review of existing literature reveals a scarcity of studies directly comparing the antimicrobial activity of the ortho (2-), meta (3-), and para (4-) isomers of aminocinnamic acid. One study explicitly notes that no information on the antimicrobial properties of the positional isomers of 4-aminocinnamic acid could be found.[1] However, 4-aminocinnamic acid itself has been reported to exhibit good antibacterial activity against Bacillus subtilis and Escherichia coli.[2]
To provide a framework for understanding how isomeric positioning can influence antimicrobial efficacy, we can look at the closely related hydroxycinnamic acid (coumaric acid) isomers. For these compounds, the position of the hydroxyl group on the phenyl ring significantly impacts their antimicrobial action.
Isomeric Comparison of a Cinnamic Acid Analogue: Hydroxycinnamic Acid
Studies on the isomers of hydroxycinnamic acid have shown that 2-hydroxycinnamic acid (o-coumaric acid) possesses the highest activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 122 µM.[1] In comparison, 3-hydroxycinnamic acid (m-coumaric acid) was found to be less active, with a MIC of 366 µM against the same strain.[1] Furthermore, 2-hydroxycinnamic acid also demonstrated stronger antimicrobial activity against E. coli, Staphylococcus aureus, Salmonella typhimurium, and Lactobacillus rhamnosus when compared to 4-hydroxycinnamic acid (p-coumaric acid).[1] This suggests that the ortho-position for the substituent may be favorable for antimicrobial activity in this class of compounds.
Antimicrobial Activity of Cinnamic Acid and its Derivatives
While data on aminocinnamic acid isomers is limited, a broader look at various cinnamic acid derivatives provides insight into the structural features that contribute to their antimicrobial effects. The core structure of cinnamic acid can be modified at the phenyl ring, the carboxylic acid group, or the acrylic acid side chain to enhance its antimicrobial properties.
Data on Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for 4-aminocinnamic acid and other relevant cinnamic acid derivatives against various microorganisms. Lower MIC values indicate higher antimicrobial potency.
The determination of the antimicrobial activity of these compounds is primarily conducted using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This standard method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
1. Preparation of Materials:
Microbial Culture: The target microorganism is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to reach the exponential growth phase. The culture is then adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Test Compounds: Stock solutions of the cinnamic acid isomers or derivatives are prepared by dissolving them in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).
Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Assay Procedure:
A serial two-fold dilution of the test compound is prepared in the broth medium directly in the wells of the microtiter plate.
Each well is then inoculated with the standardized microbial suspension.
Positive (broth with microbial suspension only) and negative (broth only) controls are included on each plate.
3. Incubation:
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
4. Determination of MIC:
Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Proposed Mechanism of Antimicrobial Action
The antimicrobial mechanism of cinnamic acid and its derivatives is believed to be multifactorial, which may reduce the likelihood of microorganisms developing resistance. The primary proposed mechanisms include:
Cell Membrane Disruption: The lipophilic nature of these compounds allows them to interact with and disrupt the microbial cell membrane, leading to increased permeability and loss of structural integrity.
Leakage of Cellular Contents: Damage to the cell membrane results in the leakage of essential intracellular components, such as ions and metabolites.
Inhibition of Cellular Processes: There is evidence to suggest that these compounds can interfere with vital cellular processes, including the synthesis of proteins and nucleic acids.
Below is a diagram illustrating the general workflow for evaluating the antimicrobial activity of these compounds.
Workflow for Antimicrobial Susceptibility Testing.
The following diagram illustrates the proposed general mechanism of antimicrobial action for cinnamic acid derivatives.
Proposed Antimicrobial Mechanism of Cinnamic Acid Derivatives.
Proper Disposal of 4-Aminocinnamic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-Aminocinnamic...
Author: BenchChem Technical Support Team. Date: December 2025
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-Aminocinnamic acid, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize risks and ensure compliance with regulatory standards.
Core Disposal Principles
The primary methods for the disposal of 4-Aminocinnamic acid involve licensed professional waste disposal services and incineration. It is crucial to handle the compound and its containers with care to prevent contamination and exposure.
Step-by-Step Disposal Procedures
1. Unused Product and Surplus Material:
Licensed Disposal Service: All surplus and non-recyclable 4-Aminocinnamic acid must be offered to a licensed professional waste disposal company.[1][2] This ensures that the waste is managed in accordance with all applicable local and national regulations.[2]
Incineration: A recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care should be taken during ignition as the material may be highly flammable.[1]
2. Contaminated Packaging and Containers:
Treat as Unused Product: Any packaging that has been in contact with 4-Aminocinnamic acid should be disposed of in the same manner as the unused product.[1][2]
Container Preparation: Before disposing of a used container, ensure that the contents are completely removed.[2] Do not mix with other waste. Handle uncleaned containers as you would the product itself.
3. Spills and Clean-up:
Avoid Dust Formation: When cleaning up spills, it is imperative to do so without creating dust.[1][2] Use methods such as sweeping and shoveling to pick up the material.[1]
Containment: The collected waste should be placed in suitable, closed containers for disposal.[1]
Environmental Protection: Prevent the product from entering drains or waterways.[1][2][3]
Personal Protective Equipment (PPE) and Safety Precautions
Proper handling during the disposal process is critical to ensure personal safety.
PPE / Precaution
Specification
Eye/Face Protection
Safety glasses with side-shields conforming to appropriate government standards (e.g., EN166 in the EU or NIOSH in the US) should be worn.[1]
Skin Protection
Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands after handling.[1]
Respiratory Protection
For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
General Hygiene
Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[1] Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[1]
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of 4-Aminocinnamic acid.
Personal protective equipment for handling 4-Aminocinnamic acid
This guide provides critical safety and logistical information for the proper handling and disposal of 4-Aminocinnamic acid, ensuring a safe laboratory environment for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides critical safety and logistical information for the proper handling and disposal of 4-Aminocinnamic acid, ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for minimizing risks and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling 4-Aminocinnamic acid. The following table summarizes the recommended PPE.
Protection Type
Recommended Equipment
Standards/Specifications
Eye/Face Protection
Safety glasses with side-shields or safety goggles. A face shield should be used in situations with a high risk of splashing.[1]
EN166 (Europe) or ANSI Z87.1 (US) compliant.
Hand Protection
Chemically resistant gloves. Nitrile or butyl rubber gloves are recommended.[1]
Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.[2]
Respiratory Protection
For nuisance exposures (e.g., weighing), a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection or in poorly ventilated areas, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is advised.[2] Work should ideally be conducted in a chemical fume hood.[3][4]
Respirators must be NIOSH (US) or CEN (EU) approved.[2]
Skin and Body Protection
A lab coat is mandatory. For larger quantities or when there is a significant risk of skin contact, chemical-resistant coveralls and aprons should be worn.[5]
A systematic approach to handling 4-Aminocinnamic acid is crucial for safety.
Preparation :
Before beginning work, ensure you have read and understood the Safety Data Sheet (SDS) for 4-Aminocinnamic acid.[7]
Work in a designated and well-ventilated area, preferably a chemical fume hood.[3][4]
Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[3][7]
Assemble all necessary equipment and reagents before you begin.
Don the appropriate PPE as detailed in the table above.
Handling the Compound :
To prevent the formation of dust, handle the solid material carefully.[2]
Avoid direct contact with skin, eyes, and clothing.[3]
Do not eat, drink, or smoke in the handling area.[8]
Post-Handling :
Tightly seal the container of 4-Aminocinnamic acid after use.
Thoroughly wash your hands with soap and water after handling is complete.[2]
Clean the work area and decontaminate surfaces with an appropriate solvent, followed by a soap and water wash.
Disposal Plan
Proper disposal of 4-Aminocinnamic acid and its containers is imperative to prevent environmental contamination and ensure compliance with regulations.
Waste Collection :
Collect waste 4-Aminocinnamic acid and any materials contaminated with it (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
Disposal Method :
Dispose of the chemical waste through a licensed professional waste disposal service.[2][3]
One recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2]
Dispose of the original container as unused product unless it has been thoroughly decontaminated.[2]
Emergency Procedures
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2]
Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid creating dust. Sweep up the spilled material and place it in a suitable, closed container for disposal.[2]
Caption: Workflow for the safe handling of 4-Aminocinnamic acid.